ABI-011
Description
Properties
Molecular Formula |
C27H32F2N8 |
|---|---|
Appearance |
Solid powder |
Purity |
> 98% |
Synonyms |
ABI-011; ABI 011; ABI011.; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Belzupacap Sarotalocan (AU-011)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The investigational drug identifier "ABI-011" can refer to at least two distinct therapeutic agents in scientific literature. This document focuses exclusively on belzupacap sarotalocan (formerly AU-011) , a virus-like drug conjugate developed by Aura Biosciences for the treatment of ocular melanoma. This focus is based on the preponderance of recent preclinical and clinical data associated with this compound.
Executive Summary
Belzupacap sarotalocan (AU-011) is a first-in-class, targeted therapy under investigation for the first-line treatment of early-stage choroidal melanoma (CM), a rare and life-threatening ocular cancer. It represents a novel therapeutic modality, a virus-like drug conjugate (VDC), designed to selectively destroy cancer cells while preserving vision. The mechanism of action is a dual process involving targeted, light-activated cytotoxicity leading to acute tumor necrosis, followed by the induction of a systemic anti-tumor immune response through immunogenic cell death (ICD). This guide provides a comprehensive overview of the core mechanism, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action
The therapeutic activity of belzupacap sarotalocan is a multi-stage process that combines the specificity of a viral-like particle with the potent, localized cytotoxicity of a photosensitizer.
Molecular Composition
Belzupacap sarotalocan is a bioconjugate composed of:
-
A Virus-Like Particle (VLP): The targeting moiety consists of recombinant human papillomavirus (HPV)-derived VLPs. These VLPs are "empty" capsids and do not contain viral genetic material, rendering them non-infectious.
-
A Cytotoxic Payload: Covalently linked to the surface of the VLP are approximately 200 molecules of the phthalocyanine (B1677752) photosensitizer dye, IR700DX.
Targeted Binding to Tumor Cells
The primary determinant of belzupacap sarotalocan's tumor specificity is the inherent tropism of the HPV VLP for heparan sulfate (B86663) proteoglycans (HSPGs) that are uniquely modified and overexpressed on the surface of various tumor cells, including ocular melanoma. This selective binding ensures that the cytotoxic payload is concentrated at the site of the tumor, minimizing exposure to surrounding healthy tissues.[1][2][3] Preclinical studies have demonstrated that this binding is indeed HSPG-dependent, as the inclusion of exogenous heparin can inhibit the association of the VDC with tumor cells.[2]
Light Activation and Generation of Reactive Oxygen Species (ROS)
Following administration (e.g., via suprachoroidal or intravitreal injection) and binding to tumor cells, the photosensitizer payload, IR700DX, remains inert. The cytotoxic effect is initiated by the application of a near-infrared (NIR) laser with a wavelength of 689 nm.[4] This light activation excites the IR700DX molecules, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen.[1][5]
Induction of Acute Necrosis and Immunogenic Cell Death (ICD)
The highly reactive ROS produced upon light activation cause immediate and severe damage to the cell membranes of the tumor cells to which belzupacap sarotalocan is bound.[1] This rapid disruption of cellular integrity leads to acute, localized necrosis of the tumor cells.[1][5]
Crucially, this form of cell death is immunogenic. The dying tumor cells release and expose a variety of Damage-Associated Molecular Patterns (DAMPs), which act as danger signals to the immune system. Key DAMPs involved in the mechanism of belzupacap sarotalocan include:
-
Calreticulin (B1178941) (CRT): Translocation from the endoplasmic reticulum to the cell surface, acting as an "eat-me" signal for phagocytes.[5][6]
-
Heat Shock Protein 90 (HSP90): Exposed on the cell surface.[6]
-
High Mobility Group Box 1 (HMGB1): Released from the nucleus.
-
Adenosine Triphosphate (ATP): Secreted into the tumor microenvironment.
The presence of these DAMPs initiates a cascade of immune events, beginning with the recruitment and maturation of antigen-presenting cells (APCs), such as dendritic cells (DCs).[5][6][7] These mature DCs then process and present tumor neoantigens released from the necrotic cells to T-cells, leading to the activation of a tumor-specific adaptive immune response involving both CD4+ and CD8+ T-cells.[7] This secondary immune-mediated response has the potential to create long-lasting, anti-tumor immunity.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical evaluations of belzupacap sarotalocan.
Preclinical In Vitro Cytotoxicity
| Cell Line Category | Representative Cell Lines | EC50 Range (pM) | Reference(s) |
| Breast Cancer | EMT6, 4T1 | 17 - 250 | [2] |
| Lung Cancer | Various human lines | 20 - 40 | [10] |
| Gastrointestinal Cancer | Various human lines | 34 - 386 | [10] |
| Uveal Melanoma | 92.1MEL, and others | Picomolar concentrations | [6] |
Clinical Efficacy (Phase 1b/2 and Phase 2 Trials)
| Endpoint | Patient Population | Result | Reference(s) |
| Tumor Control Rate | Phase 3-eligible patients receiving therapeutic regimen (n=10) in Phase 2 trial | 80% (8/10) | [1][11] |
| Patients at therapeutic dose in Phase 1b/2 trial (n=29) | 79% (23/29) | [11] | |
| Visual Acuity Preservation | Phase 3-eligible patients receiving therapeutic regimen (n=10) in Phase 2 trial | 90% (9/10) | [1][11] |
| All patients at therapeutic dose in Phase 1b/2 trial (n=29) | 93% (27/29) | [11] | |
| Tumor Growth Rate Reduction | Phase 3-eligible patients in Phase 2 trial | Post-treatment average growth of 0.011 mm/yr vs. 0.351 mm/yr pre-treatment (p<0.0001) | [1] |
| Patients with historical documented growth in Phase 1b/2 trial (n=19) | Statistically significant reduction (p=0.0056) | [11] |
Clinical Safety Profile (Phase 1b/2 Trial)
| Adverse Event (AE) Type | Frequency/Severity | Management | Reference(s) |
| Most Common Treatment-Related AEs | Anterior chamber inflammation, posterior chamber inflammation, increased intraocular pressure | Mild to moderate | Manageable with standard-of-care treatments (e.g., steroids, ocular anti-hypertensives) |
| Serious Adverse Events (SAEs) | One reported case of severe vision loss | - | [11] |
| No other related serious or severe AEs reported in several cohorts | - | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Where proprietary specifics are not available, representative protocols based on standard techniques are described.
In Vitro Cytotoxicity Assay
This protocol outlines a representative method for assessing the light-activated cytotoxicity of belzupacap sarotalocan.
-
Cell Seeding: Plate selected tumor cell lines (e.g., 92.1MEL uveal melanoma cells) in 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Drug Incubation: Prepare serial dilutions of belzupacap sarotalocan in complete culture medium to achieve final concentrations ranging from picomolar to nanomolar (e.g., 3 pM to 900 pM). Remove the existing medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include control wells with medium only ("light only" control) and medium with the highest concentration of belzupacap sarotalocan to be kept in the dark ("dark toxicity" control). Incubate the plates for 4 hours at 37°C.
-
Light Activation: Expose the designated plates to a 689 nm NIR laser at a specified fluence (e.g., 25-50 J/cm²). The "dark toxicity" plate should be shielded from light.
-
Post-Activation Incubation: Return all plates to the incubator for an additional 18-24 hours.
-
Viability Assessment (e.g., using MTT or similar metabolic assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the drug concentration to determine the half-maximal effective concentration (EC50).
DAMPs Exposure Analysis by Flow Cytometry
This protocol describes a method to quantify the surface exposure of DAMPs like calreticulin (CRT) following treatment.
-
Cell Treatment: Treat tumor cells in culture flasks or plates with belzupacap sarotalocan and activate with light as described in the cytotoxicity assay protocol (Section 4.1). Include untreated, "dark toxicity," and "light only" controls.
-
Cell Harvesting: At 18-24 hours post-treatment, harvest the cells. For adherent cells, use a gentle, non-enzymatic cell dissociation buffer to maintain cell surface protein integrity.
-
Antibody Staining:
-
Wash the harvested cells with FACS buffer (PBS with 0.5% BSA and 0.02% sodium azide).
-
Incubate the cells with a fluorescently-conjugated primary antibody against the DAMP of interest (e.g., anti-calreticulin-FITC) for 30-60 minutes at 4°C, protected from light.
-
Include a viability dye (e.g., DAPI or Propidium Iodide) to distinguish live from dead cells.
-
-
Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer. Gate on the live cell population and measure the geometric mean fluorescence intensity (gMFI) of the DAMP-specific antibody.
-
Data Analysis: Compare the gMFI of the treated samples to the control samples to quantify the increase in DAMPs exposure.
In Vivo Murine Xenograft Model
This protocol provides a representative design for evaluating the in vivo efficacy of belzupacap sarotalocan.
-
Animal Model: Utilize immunodeficient mice (e.g., nude mice) for tumor xenograft studies.
-
Tumor Implantation: Subcutaneously implant a suspension of human tumor cells (e.g., 1 x 10⁶ 92.1MEL cells) into the flank of each mouse.
-
Tumor Growth and Monitoring: Allow tumors to grow to a palpable size (e.g., approximately 50 mm³). Measure tumor volumes regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
Treatment Administration:
-
Randomize mice into treatment and control groups (e.g., vehicle control, belzupacap sarotalocan with light, belzupacap sarotalocan without light).
-
Administer a single dose of belzupacap sarotalocan via intravenous (or other relevant route) injection.
-
-
Light Activation: After a predetermined interval to allow for drug distribution (e.g., 12 hours), anesthetize the mice in the light-treatment group and expose the tumor area to a 689 nm NIR laser at a specified dose (e.g., 50 J/cm²).
-
Efficacy Assessment: Continue to monitor tumor volumes in all groups over time. The primary endpoint is typically tumor growth delay or regression.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Clinical Trial Design (Phase 3 CoMpass Trial - NCT06007690)
This section summarizes the key design elements of the pivotal Phase 3 trial.
-
Title: A Phase 3 Randomized, Masked, Controlled Trial to Evaluate Efficacy and Safety of Belzupacap Sarotalocan (AU-011) Treatment Compared to Sham Control in Subjects With Primary Indeterminate Lesions or Small Choroidal Melanoma (CoMpass).[5][12][13][14][15]
-
Objective: To determine the safety and efficacy of belzupacap sarotalocan compared to a sham control.[5][12][13][15]
-
Design: A randomized, sham-controlled, subject-, assessor-, and sponsor-masked, parallel-assignment, multi-center trial.[5][12][13]
-
Patient Population: Adults with primary indeterminate lesions or small choroidal melanoma who are treatment-naïve and have no evidence of metastatic disease.[13]
-
Intervention Arms:
-
Primary Endpoint: Time to tumor progression.
-
Secondary Endpoints: Composite endpoint of tumor progression or visual acuity failure, change in tumor thickness, and safety assessments.
Mandatory Visualizations
The following diagrams were generated using the DOT language to illustrate key aspects of belzupacap sarotalocan's mechanism of action and experimental workflows.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. In Vitro Testing of the Virus-Like Drug Conjugate Belzupacap Sarotalocan (AU-011) on Uveal Melanoma Suggests BAP1-Related Immunostimulatory Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aura Biosciences Receives FDA Agreement Under Special Protocol Assessment (SPA) for CoMpass Phase 3 Clinical Trial of Belzupacap Sarotalocan (Bel-sar) in Early-stage Choroidal Melanoma - Aura Biosciences [ir.aurabiosciences.com]
- 9. aurabiosciences.com [aurabiosciences.com]
- 10. ophthalmologytimes.com [ophthalmologytimes.com]
- 11. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 12. A Phase 3 Randomized, Masked, Controlled Trial to Evaluate Efficacy and Safety of Belzupacap Sarotalocan (AU-011) Treatment Compared to Sham Control in Subjects With Primary Indeterminate Lesions or Small Choroidal Melanoma [ctv.veeva.com]
- 13. A Phase 3 Randomized, Masked, Controlled Trial to Evaluate Efficacy and Safety of Belzupacap Sarotalocan (AU-011) Treatment Compared to Sham Control in Subjects With Primary Indeterminate Lesions or Small Choroidal Melanoma (CoMpass) | Fred Hutchinson Cancer Center [fredhutch.org]
- 14. omuk.org [omuk.org]
- 15. clinicaltrial.be [clinicaltrial.be]
ABI-011: A Dual-Mechanism Vascular Disrupting Agent for Oncological Applications
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ABI-011, also known as NAB-5404, is a novel nanoparticle albumin-bound (nab) formulation of a thiocolchicine (B1684108) dimer, positioning it as a potent vascular disrupting agent (VDA) with a dual mechanism of action. By targeting both tubulin polymerization and topoisomerase I, this compound offers a multi-faceted approach to cancer therapy, primarily by inducing rapid and selective shutdown of the tumor vasculature, leading to extensive tumor necrosis. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction
Vascular disrupting agents represent a promising class of anticancer therapeutics that selectively target the established, yet abnormal, tumor vasculature.[1][2] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce an acute and catastrophic collapse of existing tumor blood vessels, leading to a rapid cessation of blood flow and subsequent ischemic necrosis of the tumor core.[1][2]
This compound is a next-generation VDA that leverages a dual-pronged attack on cancer cells and their supporting vasculature. As a thiocolchicine dimer, it inherits the potent antitubulin activity characteristic of colchicine-binding site inhibitors.[3][4] Furthermore, it possesses topoisomerase I inhibitory properties, adding a direct cytotoxic effect to its vascular-disrupting capabilities.[3][5] The nanoparticle albumin-bound formulation of this compound is designed to enhance its solubility and potentially improve its pharmacokinetic profile.
Mechanism of Action
The antitumor activity of this compound stems from two distinct but complementary mechanisms:
2.1. Vascular Disruption via Tubulin Inhibition
The primary mechanism of action of this compound as a VDA is the inhibition of tubulin polymerization in endothelial cells.[3][5] Microtubules are critical components of the endothelial cell cytoskeleton, responsible for maintaining cell shape, migration, and the integrity of cell-cell junctions.[1]
By binding to the colchicine (B1669291) site on β-tubulin, this compound disrupts microtubule dynamics, leading to a cascade of events within the tumor endothelial cells:
-
Cytoskeletal Collapse: The depolymerization of microtubules leads to a rapid change in endothelial cell shape, causing them to round up and detach from the basement membrane.[1]
-
Increased Vascular Permeability: The disruption of the cytoskeleton compromises the integrity of adherens and tight junctions between endothelial cells, leading to a significant increase in vascular permeability. This results in the leakage of plasma and macromolecules into the tumor interstitium.
-
Vascular Shutdown: The combination of endothelial cell shape changes and increased permeability leads to a rise in intratumoral pressure, which, along with the direct disruption of the vessel lining, causes a rapid shutdown of blood flow within the tumor.[1]
2.2. Direct Cytotoxicity via Topoisomerase I Inhibition
In addition to its vascular-disrupting effects, this compound also functions as a topoisomerase I inhibitor.[3][5] Topoisomerase I is a nuclear enzyme essential for DNA replication and transcription, as it relieves torsional stress in the DNA double helix by creating transient single-strand breaks.[6][7]
This compound interferes with this process by stabilizing the covalent complex between topoisomerase I and DNA.[6] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these breaks, they are converted into lethal double-strand breaks, ultimately triggering apoptosis and cell death.[6]
Preclinical Data
Preclinical studies have demonstrated the potent anti-angiogenic, vascular-disrupting, and antitumor activities of this compound (NAB-5404).
In Vitro and In Vivo Anti-Angiogenic and Vascular Disrupting Activity
The following table summarizes the key findings from in vitro and in vivo studies evaluating the anti-angiogenic and vascular disrupting effects of this compound.
| Assay | Model | Treatment | Key Findings | Reference |
| Microvessel Formation | In vitro | 0.01 µg/ml this compound | Significantly inhibited new microvessel formation. | [5] |
| Established Microvessels | In vitro | 0.01 µg/ml this compound | Disrupted established microvessels. | [5] |
| Angiogenesis Assay | Chicken Chorioallantoic Membrane (CAM) | 5 µg this compound | Over 90% inhibition of embryonic angiogenesis without affecting viability. | [3][5] |
| Vascular Disruption | Quail Chorioallantoic Membrane (CAM) | 4-16 µg/ml this compound | Rapid collapse of blood vessels observed within 30 minutes. | [3][5] |
In Vivo Antitumor Efficacy
The antitumor activity of this compound has been evaluated in various human tumor xenograft models in athymic nude mice.
| Tumor Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| MX-1 (Human Breast Cancer) | 30 mg/kg, IV, q3dx4 | >99% | [3][5] |
| HT29 (Human Colon Cancer) | 30 mg/kg, IV, q3dx4 | 88% | [3][5] |
| MDA-MB-231 (Human Breast Cancer) | 20 mg/kg, q4dx3 (in combination with nab-paclitaxel) | >99% | [3] |
| PC3 (Human Prostate Cancer) | Data not specified | Significant dose-dependent TGI | [5] |
Signaling Pathways
The dual mechanism of action of this compound implicates two primary signaling pathways leading to its anticancer effects.
Signaling Pathway for Vascular Disruption
The disruption of tubulin dynamics in endothelial cells by this compound is hypothesized to initiate a signaling cascade that culminates in vascular collapse. While the precise pathway for this compound has not been fully elucidated, it is likely to share similarities with other colchicine-binding site inhibitors.
Signaling pathway of this compound-induced vascular disruption.
Signaling Pathway for Topoisomerase I Inhibition
The topoisomerase I inhibitory activity of this compound leads to DNA damage and apoptosis, primarily in proliferating cells, including both tumor cells and endothelial cells.
Signaling pathway of this compound-induced apoptosis via Topoisomerase I inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound and other vascular disrupting agents.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical xenograft study to evaluate the antitumor efficacy of this compound.
Workflow for an in vivo tumor growth inhibition study.
Materials:
-
Human tumor cell lines (e.g., MX-1, HT29)
-
Cell culture medium and supplements
-
Athymic nude mice (6-8 weeks old)
-
This compound (NAB-5404)
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture the selected human tumor cell line under standard conditions.
-
Tumor Implantation: Harvest the tumor cells and resuspend them in a suitable medium. Inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound intravenously at the desired dose and schedule (e.g., 30 mg/kg every 3 days for 4 doses). The control group receives the vehicle on the same schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Toxicity Assessment: Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Calculate the percent tumor growth inhibition (% TGI) at the end of the study.
Chicken Chorioallantoic Membrane (CAM) Assay for Angiogenesis
This in vivo assay is used to assess the anti-angiogenic potential of a compound.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Thermanox coverslips or gelatin sponges
-
Stereomicroscope with a camera
-
Image analysis software
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: On embryonic day 8, place a sterile Thermanox coverslip or a small piece of gelatin sponge saturated with the test compound (e.g., 5 µg this compound) onto the CAM. A vehicle control is also applied to a separate group of eggs.
-
Incubation: Reseal the window and return the eggs to the incubator for 48-72 hours.
-
Imaging and Analysis: Re-open the window and examine the CAM under a stereomicroscope. Capture images of the area around the applied sample. Quantify the degree of angiogenesis by counting the number of blood vessel branch points or measuring the total blood vessel length in a defined area.
-
Data Analysis: Calculate the percentage of inhibition of angiogenesis compared to the vehicle control.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of a compound to disrupt the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
This compound
-
Inverted microscope with a camera
-
Image analysis software
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for 6-18 hours to allow for tube formation.
-
Imaging: Visualize the formation of capillary-like structures using an inverted microscope and capture images.
-
Quantification: Analyze the images to quantify the extent of tube formation. Parameters such as the number of junctions, number of branches, and total tube length can be measured using image analysis software.
-
Data Analysis: Determine the concentration of this compound that inhibits tube formation by 50% (IC50).
Conclusion
This compound is a promising vascular disrupting agent with a novel dual mechanism of action that targets both the tumor vasculature and the tumor cells directly. Its potent anti-angiogenic, vascular-disrupting, and antitumor activities observed in preclinical models highlight its potential as a valuable therapeutic agent in oncology. The nanoparticle albumin-bound formulation may offer advantages in terms of drug delivery and tolerability. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of advanced solid tumors and lymphomas. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, offering insights into its mechanism of action and providing detailed protocols for its preclinical evaluation.
References
- 1. Tubulin colchicine binding site inhibitors as vascular disrupting agents in clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiocolchicine dimers: a novel class of topoisomerase-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic ABI-011: An In-Depth Exploration of a Novel Topoisomerase I Inhibitor in Early Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific topoisomerase I inhibitor ABI-011 is exceptionally limited. A Phase 1 clinical trial (NCT01163071) was registered by Celgene for the treatment of advanced solid tumors and lymphomas, but detailed preclinical data, mechanistic studies, and comprehensive experimental protocols specifically pertaining to this compound have not been widely disseminated in peer-reviewed literature. This guide, therefore, synthesizes the known mechanisms of topoisomerase I inhibition and outlines the standard experimental methodologies used to characterize such agents, providing a framework for understanding a compound like this compound within this drug class.
Core Concept: The Mechanism of Topoisomerase I Inhibition
DNA topoisomerase I (Top1) is a critical nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and other vital cellular processes. It achieves this by creating a transient single-strand break in the DNA backbone, allowing the DNA to rotate and unwind. This process involves the formation of a covalent intermediate known as the Top1-DNA cleavage complex (Top1cc).
Topoisomerase I inhibitors, such as the well-characterized camptothecin (B557342) and its analogs, exert their cytotoxic effects by binding to and stabilizing this Top1cc. This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a catastrophic double-strand break, a lesion that is difficult for the cell to repair and often triggers apoptosis, or programmed cell death.
The following diagram illustrates the canonical signaling pathway of topoisomerase I and the point of intervention for inhibitory compounds.
Caption: Mechanism of Topoisomerase I inhibition by agents like this compound.
Quantitative Data on Topoisomerase I Inhibitors
While specific data for this compound is unavailable, the following table structure is standard for presenting the in vitro potency of topoisomerase I inhibitors. These values are typically determined through various biochemical and cell-based assays.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound | Topoisomerase I | Data Not Available | Data Not Available | Data Not Available | N/A |
| Camptothecin | Topoisomerase I | DNA Relaxation | 100 - 500 | - | [Generic] |
| Topotecan | Topoisomerase I | Cytotoxicity (MTT) | 10 - 50 | MCF-7 | [Generic] |
| Irinotecan (SN-38) | Topoisomerase I | Cytotoxicity (MTT) | 1 - 10 | HT-29 | [Generic] |
Key Experimental Protocols
The characterization of a novel topoisomerase I inhibitor like this compound would involve a series of well-established experimental protocols to determine its mechanism of action, potency, and cellular effects.
Topoisomerase I DNA Relaxation Assay
This biochemical assay directly measures the enzymatic activity of Top1 and its inhibition.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. In the presence of an inhibitor, this relaxation is prevented. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and varying concentrations of the test compound (this compound) or a known inhibitor (e.g., camptothecin).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel containing ethidium (B1194527) bromide.
-
Visualization: Visualize the DNA bands under UV light. The inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
The following diagram outlines the workflow for a typical DNA relaxation assay.
Caption: A streamlined workflow for assessing Topoisomerase I inhibition.
In Vivo Complex of Enzyme (ICE) Assay
This cell-based assay is designed to detect the stabilization of the Top1-DNA cleavage complex in living cells.
Principle: Cells are treated with the test compound. The stabilized protein-DNA complexes are then separated from free protein by density gradient centrifugation. The amount of Top1 in the DNA-containing fractions is quantified by immunoblotting.
Methodology:
-
Cell Treatment: Treat cultured cancer cells with various concentrations of this compound or a positive control for a specified duration.
-
Lysis: Lyse the cells in a detergent-containing buffer to release cellular components.
-
Density Gradient Centrifugation: Layer the cell lysate onto a cesium chloride (CsCl) density gradient and centrifuge at high speed. DNA and covalently linked proteins will band at a higher density than free proteins.
-
Fractionation: Collect fractions from the gradient.
-
Immunoblotting: Perform a dot-blot or slot-blot of the fractions onto a nitrocellulose membrane. Probe the membrane with an antibody specific for topoisomerase I.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection to quantify the amount of Top1 in each fraction. An increase in the Top1 signal in the DNA-containing fractions indicates stabilization of the cleavage complex.
Cell-Based Cytotoxicity Assays
These assays determine the concentration of the inhibitor required to kill or inhibit the proliferation of cancer cells.
Principle: Various methods can be used to measure cell viability, such as assessing metabolic activity (MTT or MTS assays), cell membrane integrity (trypan blue exclusion), or ATP content (CellTiter-Glo®).
Methodology (MTT Assay Example):
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Concluding Remarks
While the specific molecular characteristics and preclinical data for this compound remain to be publicly disclosed, its classification as a topoisomerase I inhibitor places it within a well-understood and clinically validated class of anti-cancer agents. The experimental frameworks described herein represent the standard approaches that would be employed to elucidate its precise mechanism of action, determine its potency, and evaluate its potential as a therapeutic candidate. Further disclosure of data from Celgene (now part of Bristol Myers Squibb) or their collaborators will be necessary to fully understand the profile of this compound and its potential advantages over existing topoisomerase I inhibitors.
An In-depth Technical Guide to the Structure-Activity Relationship of ABI-011
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABI-011, also known as nab-5404 or IDN-5404, is a nanoparticle albumin-bound formulation of a novel thiocolchicine (B1684108) dimer. This compound has garnered significant interest in oncology due to its unique dual mechanism of action, targeting both microtubule dynamics and topoisomerase I activity. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its chemical structure, mechanism of action, and the impact of structural modifications on its biological activity. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development in this area.
Introduction
Cancer remains a formidable challenge in global health, necessitating the development of innovative therapeutic agents with novel mechanisms of action to overcome drug resistance and improve patient outcomes. This compound represents a promising strategy in this endeavor. It is a nanoparticle formulation of a thiocolchicine dimer, IDN-5404, which combines the microtubule-destabilizing properties of the colchicine (B1669291) family of compounds with a distinct topoisomerase I (Topo-I) inhibitory function.[1][2][3] The albumin-nanoparticle formulation enhances the solubility and tumor delivery of the water-insoluble dimer.[1]
The core of this compound's activity lies in its dimeric structure. While monomeric thiocolchicine is a potent inhibitor of tubulin polymerization, the dimerization imparts a novel Topo-I inhibitory activity that is not observed with the single molecule.[4] This dual-targeting approach offers the potential for synergistic antitumor effects and the ability to circumvent resistance mechanisms associated with therapies targeting a single pathway.
This technical guide will dissect the structure-activity relationships of the thiocolchicine dimer at the core of this compound. We will explore the key structural features responsible for its dual mechanism of action and summarize the available data on how modifications to the parent structure influence its biological potency.
Chemical Structure of the Core Component: IDN-5404
The active component of this compound is the thiocolchicine dimer, IDN-5404. Its chemical structure is characterized by two thiocolchicine molecules linked by a propanamide-urea bridge.
IUPAC Name: N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]-3-[[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamoylamino]propanamide
Molecular Formula: C44H49N3O10S2
Molecular Weight: 844.0 g/mol
The key structural features include:
-
Two Thiocolchicine Moieties: Each unit retains the core trimethoxy-phenyl ring (A-ring) and the tropolone (B20159) methylthioether ring (C-ring) characteristic of thiocolchicine, which are crucial for tubulin binding.
-
Propanamide-Urea Linker: This flexible linker connects the C7 amino group of the B-ring of each thiocolchicine molecule. The nature and length of this linker are critical for the molecule's ability to adopt a conformation that allows for its dual activity.
Dual Mechanism of Action
This compound's therapeutic potential stems from its ability to simultaneously disrupt two critical cellular processes: microtubule formation and DNA replication/repair.
Microtubule Destabilization
Similar to its parent compound, thiocolchicine, the dimer in this compound binds to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[2][3]
Topoisomerase I Inhibition
A novel feature of the thiocolchicine dimer, not present in the monomeric form, is its ability to inhibit topoisomerase I.[4] Unlike classic Topo-I inhibitors like camptothecins, which stabilize the enzyme-DNA cleavable complex, the thiocolchicine dimer appears to act earlier in the catalytic cycle. Evidence suggests that it interferes with the binding of Topo-I to DNA, thus preventing the relaxation of supercoiled DNA necessary for replication and transcription.[4] This distinct mechanism may allow it to be active against tumors resistant to camptothecin-based therapies.
The signaling pathways affected by this compound's dual mechanism of action are illustrated below.
Structure-Activity Relationship (SAR) Analysis
While specific quantitative SAR data for a series of IDN-5404 analogs is limited in the public domain, valuable insights can be drawn from studies on monomeric thiocolchicine and related dimeric compounds.
The Importance of Dimerization for Topoisomerase I Inhibition
The most critical aspect of the SAR for this compound's core is that dimerization is essential for Topo-I inhibitory activity . Monomeric thiocolchicine does not inhibit Topo-I, indicating that the dimeric structure presents a pharmacophore that can interact with the enzyme or the DNA in a way that the single molecule cannot.[4] The linker connecting the two thiocolchicine units plays a crucial role in positioning the two moieties correctly for this interaction.
SAR of the Thiocolchicine Moiety for Tubulin Inhibition
Studies on monomeric thiocolchicine analogs have established key SAR principles for tubulin polymerization inhibition, which are presumed to be relevant for the individual units within the dimer:
-
A-Ring (Trimethoxyphenyl): The trimethoxyphenyl group is a critical feature for binding to the colchicine site on β-tubulin. Demethylation of this ring can significantly alter activity, with some studies showing that tridemethylated analogs lose their anti-tubulin activity and gain Topoisomerase II inhibitory properties.
-
B-Ring (Acetamido Group at C7): The acetamido group at the C7 position is important for activity. Modifications to this group can have a significant impact on both tubulin binding and cytotoxicity.[5]
-
Size of Substituent: The size of the side chain at the C7 position is critical. Long side chains tend to decrease or abolish the inhibition of tubulin polymerization.[5]
-
Nature of Substituent: Replacing the N-acetyl group with other N-acyl, N-aroyl, or N-(substituted benzyl) groups can modulate cytotoxicity, likely by altering properties such as lipophilicity and cellular uptake.[5]
-
-
C-Ring (Tropolone): The tropolone ring is another key element for tubulin interaction.
Influence of the Linker
For dimeric structures, the linker connecting the two active moieties is a key determinant of biological activity. In a study of thiocolchicine-podophyllotoxin dimers connected by dicarboxylic acid linkers of varying lengths, the nature of the spacer unit was found to significantly affect the biological activity.[6] This highlights the importance of the linker in maintaining an optimal distance and orientation between the two pharmacophores for target engagement. For IDN-5404, the propanamide-urea linker likely provides a balance of flexibility and conformational constraint that allows for both tubulin and Topo-I inhibition.
Data Presentation
Due to the limited availability of public data on a series of directly comparable analogs of IDN-5404, a comprehensive quantitative SAR table cannot be constructed at this time. However, based on available literature for monomeric thiocolchicine analogs, a qualitative summary of the SAR for tubulin inhibition can be presented.
Table 1: Qualitative Structure-Activity Relationship of Thiocolchicine Analogs for Tubulin Inhibition
| Structural Modification | Position | Effect on Tubulin Polymerization Inhibition | Reference |
| Demethylation of A-ring | A-ring (1,2,3-methoxy) | Loss of anti-tubulin activity | |
| Variation of N-substituent | B-ring (C7) | Activity is sensitive to size and lipophilicity. Long side chains decrease activity. | [5] |
| N-deacetylation | B-ring (C7) | Similar inhibitory effect on tubulin assembly as thiocolchicine. | [5] |
| N,N-diethyl substitution | B-ring (C7) | May overcome P-gp efflux, suggesting an altered interaction with cellular transporters. | [5] |
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the biological activity of this compound's core component.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring the increase in light scattering.
Principle: The polymerization of tubulin is followed by an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (e.g., 10 mM)
-
Glycerol (B35011) (for promoting polymerization)
-
Test compound (e.g., IDN-5404) dissolved in DMSO
-
Positive control (e.g., colchicine)
-
Negative control (vehicle, e.g., DMSO)
-
Temperature-controlled 96-well plate spectrophotometer
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Aliquot the test compound and controls into a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Monitor the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Analyze the data by plotting absorbance versus time. The IC₅₀ value is determined from the concentration-response curve.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled DNA. When the reaction products are run on an agarose (B213101) gel, the relaxed and supercoiled forms of the DNA migrate at different rates and can be distinguished. An inhibitor will prevent the conversion of the faster-migrating supercoiled form to the slower-migrating relaxed form.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo-I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Test compound (e.g., IDN-5404) dissolved in DMSO
-
Positive control (e.g., camptothecin)
-
Negative control (vehicle, e.g., DMSO)
-
Stop solution/loading dye (e.g., containing SDS and bromophenol blue)
-
Agarose gel (e.g., 1%) and electrophoresis equipment
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
UV transilluminator and gel imaging system
Procedure:
-
Set up reaction tubes on ice.
-
To each tube, add assay buffer, supercoiled DNA (e.g., 0.5 µg), and the test compound at various concentrations.
-
Add a predetermined unit of Topoisomerase I to each tube to start the reaction (except for the no-enzyme control).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Load the samples onto an agarose gel and perform electrophoresis.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Analyze the results by observing the inhibition of the conversion of supercoiled DNA to relaxed DNA.
Conclusion
This compound, a nanoparticle albumin-bound formulation of the thiocolchicine dimer IDN-5404, is a promising anticancer agent with a novel dual mechanism of action. Its ability to concurrently inhibit tubulin polymerization and Topoisomerase I activity provides a multi-pronged attack on cancer cells, potentially overcoming resistance to single-target agents. The structure-activity relationship of its core dimeric structure highlights the critical role of dimerization in conferring Topo-I inhibitory function. While the SAR for tubulin inhibition is guided by established principles for colchicinoids, further research into a series of dimeric analogs with systematic modifications to the linker and the thiocolchicine moieties is needed to fully elucidate the structural requirements for optimal dual activity. The experimental protocols provided herein offer a foundation for researchers to further investigate this important class of compounds and develop next-generation dual-targeting anticancer therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. US8268348B2 - Combinations and modes of administration of therapeutic agents and combination therapy - Google Patents [patents.google.com]
- 3. US9101543B2 - Combinations and modes of administration of therapeutic agents and combination therapy - Google Patents [patents.google.com]
- 4. IDN-5404 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Antitumor agents. 141. Synthesis and biological evaluation of novel thiocolchicine analogs: N-acyl-, N-aroyl-, and N-(substituted benzyl)deacetylthiocolchicines as potent cytotoxic and antimitotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
ABI-011: A Technical Overview of its Discovery and Preclinical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABI-011 (also known as Nab-5404) is a nanoparticle-based therapeutic agent consisting of a thiocolchicine (B1684108) dimer encapsulated within human serum albumin. This formulation was developed to leverage the tumor-targeting properties of albumin and the dual-action cytotoxic mechanism of the thiocolchicine dimer, which inhibits both microtubule polymerization and topoisomerase I activity. This document provides a comprehensive overview of the available scientific and clinical information regarding the discovery, synthesis, mechanism of action, and early clinical evaluation of this compound. While a detailed, publicly available synthesis protocol and comprehensive Phase I clinical trial data remain limited, this guide consolidates the existing knowledge to inform researchers and drug development professionals.
Discovery and Rationale
The development of this compound was predicated on two key scientific principles: the enhanced permeability and retention (EPR) effect, which allows for the passive accumulation of nanoparticles in tumor tissues, and the synergistic potential of a dual-targeting cytotoxic agent.
-
Albumin as a Nanocarrier: Human serum albumin (HSA) is a natural, biodegradable, and non-immunogenic protein. The "nab" (nanoparticle albumin-bound) technology platform utilizes HSA as a carrier for hydrophobic drug molecules. This approach aims to improve the solubility, stability, and tumor delivery of cytotoxic agents. The accumulation of albumin in tumors is facilitated by the EPR effect and potentially by interactions with receptors like the secreted protein, acidic and rich in cysteine (SPARC).
-
Thiocolchicine Dimer as the Payload: The active pharmaceutical ingredient (API) of this compound is a dimer of thiocolchicine. Colchicine and its analogs are well-known microtubule-destabilizing agents that induce cell cycle arrest and apoptosis. The dimeric form of thiocolchicine was found to possess an additional and distinct mechanism of action: the inhibition of topoisomerase I. This dual mechanism was hypothesized to overcome certain forms of drug resistance and provide a broader spectrum of antitumor activity.[1]
Synthesis of this compound (Nab-5404)
While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed by its developers, the general principles of the "nab-technology" used for its production are understood. This technology involves a high-pressure homogenization process to encapsulate the hydrophobic drug within the albumin nanoparticles.
A generalized, conceptual protocol for the synthesis of albumin-bound nanoparticles is as follows:
Conceptual Synthesis Workflow
Mechanism of Action
This compound's antitumor activity stems from the dual inhibitory effects of its thiocolchicine dimer payload on two critical cellular targets: microtubules and topoisomerase I.
Microtubule Inhibition
Similar to other colchicine-site binding agents, the thiocolchicine dimer binds to β-tubulin. This binding prevents the polymerization of tubulin heterodimers into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis.
Topoisomerase I Inhibition
Topoisomerase I is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The thiocolchicine dimer inhibits topoisomerase I by interfering with the binding of the enzyme to DNA.[1] This inhibition occurs upstream of the DNA religation step and, unlike camptothecins, does not stabilize the cleavable complex.[1] This distinct mechanism of topoisomerase I inhibition may contribute to its activity in cisplatin-resistant cell lines.[1]
Signaling Pathway of this compound's Dual Mechanism of Action
Quantitative Data
Publicly available quantitative data for this compound is limited. The following table summarizes the known information.
| Parameter | Value/Result | Source |
| Clinical Trial Identifier | NCT01163071 | ClinicalTrials.gov |
| Phase | I | ClinicalTrials.gov |
| Status | Terminated | ClinicalTrials.gov |
| Indication | Advanced Solid Tumors or Lymphomas | ClinicalTrials.gov |
| Maximum Tolerated Dose (MTD) | Not Publicly Available | - |
| Recommended Phase 2 Dose (RP2D) | Not Publicly Available | - |
| Overall Response Rate (ORR) | Not Publicly Available | - |
Experimental Protocols
Detailed experimental protocols for the specific evaluation of this compound are not publicly available. However, based on the known mechanism of action, the following are representative protocols for assessing the activity of similar dual microtubule and topoisomerase I inhibitors.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules by monitoring the change in turbidity of a tubulin solution.
Materials:
-
Purified tubulin protein (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (e.g., 10 mM)
-
Test compound (this compound or thiocolchicine dimer) dissolved in a suitable solvent (e.g., DMSO)
-
96-well, clear bottom microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture on ice containing General Tubulin Buffer and the desired concentration of the test compound.
-
Add cold, purified tubulin to the reaction mixture.
-
Initiate polymerization by adding GTP to the mixture and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The inhibitory effect is determined by comparing the rate and extent of polymerization in the presence of the test compound to a vehicle control.
Topoisomerase I DNA Relaxation Assay
This assay determines the inhibitory effect of a compound on the ability of topoisomerase I to relax supercoiled DNA.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compound (this compound or thiocolchicine dimer)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Set up reaction tubes containing assay buffer, supercoiled DNA, and varying concentrations of the test compound.
-
Add human topoisomerase I to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
Summary and Future Directions
This compound represents a scientifically rational approach to cancer therapy by combining a tumor-targeting nanoparticle platform with a dual-acting cytotoxic payload. The thiocolchicine dimer's ability to inhibit both microtubule dynamics and topoisomerase I activity is a promising strategy for overcoming drug resistance and enhancing antitumor efficacy.
However, the lack of publicly available, detailed synthesis protocols and the terminated status of the Phase I clinical trial without reported results present significant challenges in fully evaluating the therapeutic potential of this compound. Future research in this area would benefit from:
-
Publication of the detailed manufacturing and quality control processes for this compound.
-
Disclosure of the findings from the Phase I clinical trial, including safety, pharmacokinetic, and preliminary efficacy data.
-
Further preclinical studies to elucidate the full spectrum of downstream signaling events affected by the dual inhibition of microtubules and topoisomerase I.
A deeper understanding of these aspects is crucial for guiding the future development of this compound and other dual-targeting, nanoparticle-based cancer therapeutics.
References
Pharmacology of ABI-011: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABI-011 is a novel, investigational nanoparticle albumin-bound (nab) formulation of the thiocolchicine (B1684108) dimer IDN 5404. This technical guide provides a comprehensive overview of the pharmacology of this compound, focusing on its dual mechanism of action, preclinical and clinical data, and pharmacokinetic profile. The information is intended for researchers, scientists, and professionals involved in drug development and oncology therapeutics.
Introduction
This compound is a chemotherapeutic agent developed using albumin-binding technology to enhance drug delivery to tumor tissues.[1] The active component, a thiocolchicine dimer, possesses a dual mechanism of action, targeting both microtubule dynamics and DNA replication, positioning it as a potentially potent agent against a range of solid tumors and lymphomas.[1][2] Preclinical and early-phase clinical studies have been conducted to evaluate its safety, tolerability, and preliminary efficacy.[3][4]
Mechanism of Action
The cytotoxic effects of this compound are attributed to its active moiety, a thiocolchicine dimer, which acts through two distinct mechanisms:
-
Microtubule Destabilization: Similar to other colchicine (B1669291) derivatives, the thiocolchicine component of this compound binds to tubulin, inhibiting its polymerization into microtubules.[1][4] This disruption of the microtubule network leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.
-
Topoisomerase-I Inhibition: Uniquely, the dimeric structure of the active agent also enables it to inhibit topoisomerase-I.[1][2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Its inhibition leads to the accumulation of single-strand DNA breaks, triggering cell death.
This dual mechanism suggests potential efficacy in tumors resistant to agents with a single mode of action.[1] Furthermore, preclinical studies have indicated that this compound possesses anti-angiogenic and vascular disrupting properties, which may contribute to its anti-tumor activity.[1]
Signaling Pathway for this compound's Dual Mechanism of Action
Caption: Dual mechanism of this compound targeting microtubules and topoisomerase-I.
Preclinical Pharmacology
Preclinical investigations of this compound have demonstrated its cytotoxic activity against various human tumor cell lines, including those resistant to cisplatin (B142131) and topotecan.[1]
In Vitro Studies
This compound has shown potent anti-angiogenic and antimicrotubule activity in in-vitro models.[2]
In Vivo Studies
In vivo studies have supported the anti-tumor efficacy of this compound in solid tumors and lymphomas.[2]
A study in cynomolgus monkeys evaluated the pharmacokinetics and cardiovascular safety of this compound administered intravenously.[5]
Table 1: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Value |
| Dose Proportionality | Exhibited with respect to dose |
| Volume of Distribution (Vz) | Large |
| Clearance | Rapid |
| Half-Life (HL) | 0.36 to 2.9 hours |
| Accumulation | No accumulation after multiple doses |
Data from a study in cynomolgus monkeys with weekly IV administration for 3 weeks.[5]
The study also assessed the cardiopulmonary safety profile, with a no-observed-adverse-effect level (NOAEL) determined at 1.67 mg/kg.[5] While a dose-dependent transient hypertension was observed, there were no indications of conduction abnormalities or cardiac muscle toxicity.[5] An in-vitro assay on the hERG potassium channel showed inhibition at a clinically non-relevant dose (IC50 of 31.8 µM).[5]
Clinical Pharmacology
This compound has been evaluated in Phase 1 clinical trials to determine its safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).[3][4]
Phase 1 Clinical Trials
Two key Phase 1 studies, NCT01163071 and NCT02582827 (QUILT-3.014), have been conducted in patients with advanced solid tumors or lymphomas.[3][4][6][7]
Table 2: Overview of Key Phase 1 Clinical Trials for this compound
| Trial ID | Title | Status | Primary Objectives |
| NCT01163071 | A Phase 1 Trial of this compound in Patients With Advanced Solid Tumors or Lymphomas | Completed | Determine DLTs and MTD, Evaluate safety and toxicity, Evaluate PK and PD, Preliminary assessment of tumor response |
| NCT02582827 (QUILT-3.014) | A Trial of this compound Administered Weekly in Patients With Advanced Solid Tumors or Lymphomas | Unknown | Determine MTD or RP2D, Evaluate safety and toxicity, Evaluate plasma PK, Assess biological activity and pharmacodynamics, Preliminary assessment of tumor response |
DLT: Dose-Limiting Toxicity; MTD: Maximum Tolerated Dose; PK: Pharmacokinetics; PD: Pharmacodynamics; RP2D: Recommended Phase 2 Dose.[3][4]
Experimental Protocol: Phase 1 Dose Escalation
The general design for the dose-escalation phase of these trials followed a standard 3+3 design.[4]
Caption: Standard 3+3 dose escalation design used in Phase 1 trials of this compound.
In the QUILT-3.014 study, this compound was administered via a 30-minute intravenous infusion on Days 1, 8, and 15 of a 28-day cycle, with a starting dose of 2 mg/m².[4]
Summary and Future Directions
This compound is a promising investigational agent with a novel dual mechanism of action that targets both microtubule polymerization and topoisomerase-I. Its nanoparticle albumin-bound formulation is designed to improve tumor targeting.[1] Preclinical studies have demonstrated its anti-tumor activity and have provided initial pharmacokinetic and safety data.[5] Early-phase clinical trials have been conducted to establish the safety, MTD, and RP2D in patients with advanced cancers.[3][4] Further clinical development will be necessary to fully elucidate the efficacy and safety profile of this compound and to identify the patient populations most likely to benefit from this therapeutic approach.
References
In-Depth Technical Guide to the Biological Targets of ABI-011 (Sotatercept)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ABI-011, also known as ACE-011 and more commonly as Sotatercept, is a first-in-class investigational therapeutic agent that acts as a ligand trap for specific members of the Transforming Growth Factor-beta (TGF-β) superfamily. Developed by Acceleron Pharma in collaboration with Celgene, Sotatercept is a recombinant fusion protein. It consists of the extracellular domain of the human activin receptor type IIA (ActRIIA) fused to the Fc domain of human immunoglobulin G1 (IgG1). This design allows it to selectively bind and neutralize circulating activins (B217808) and Growth Differentiation Factors (GDFs), thereby modulating downstream signaling pathways implicated in various pathological processes, including cancer and pulmonary arterial hypertension. This document provides a comprehensive overview of the biological targets of Sotatercept, its mechanism of action, a summary of key quantitative data, and detailed experimental methodologies.
Primary Biological Target: Activin Receptor Type IIA (ActRIIA) Ligands
The primary biological targets of Sotatercept are not the receptors themselves, but rather the ligands that bind to the Activin Receptor Type IIA (ActRIIA). By acting as a decoy receptor, Sotatercept sequesters these ligands, preventing their interaction with endogenous cell surface receptors and subsequent signal transduction.
The main ligands targeted by Sotatercept include:
-
Activin A
-
Activin B
-
Growth Differentiation Factor 8 (GDF8, also known as Myostatin)
-
Growth Differentiation Factor 11 (GDF11)
-
Bone Morphogenetic Protein 9 (BMP9)
-
Bone Morphogenetic Protein 10 (BMP10)
By binding to these ligands, Sotatercept effectively inhibits the pro-proliferative SMAD2/3 signaling pathway.[1][2]
Mechanism of Action
The TGF-β superfamily of ligands plays a crucial role in regulating cell growth, differentiation, and homeostasis.[3][4] In certain disease states, an imbalance in this signaling, particularly an overactivation of the activin/TGF-β pathway, can drive pathology.
Sotatercept's mechanism of action can be summarized as follows:
-
Ligand Sequestration: Sotatercept, with its ActRIIA extracellular domain, binds with high affinity to circulating activins and GDFs.[5][6]
-
Inhibition of Receptor Binding: This binding prevents the ligands from interacting with their native type II receptors (like ActRIIA) on the cell surface.
-
Downregulation of SMAD2/3 Signaling: By preventing ligand-receptor interaction, Sotatercept inhibits the phosphorylation and activation of the downstream signaling proteins SMAD2 and SMAD3.[1][2]
-
Rebalancing of Signaling Pathways: This inhibition of the pro-proliferative SMAD2/3 pathway helps to rebalance (B12800153) the cellular signaling in favor of anti-proliferative pathways, such as the BMPR2-mediated SMAD1/5/8 pathway.[1]
This rebalancing of TGF-β superfamily signaling is thought to underlie the therapeutic effects of Sotatercept observed in preclinical and clinical studies, including the reversal of vascular remodeling in pulmonary arterial hypertension.[1][7]
Quantitative Data
The following table summarizes the available quantitative data regarding the binding affinity and pharmacokinetic properties of Sotatercept.
| Parameter | Value | Ligand/Matrix | Method | Source |
| Binding Affinity (Kd) | ~8.9 pM | Activin A | Not Specified | [8] |
| Elimination Half-life | ~24 days | Human | Clinical Trial (STELLAR) | [1] |
| Volume of Distribution | ~5.3 L | Human | Clinical Trial (STELLAR) | [1] |
| Clearance | 0.18 L/day | Human | Clinical Trial (STELLAR) | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway
The following diagram illustrates the mechanism of action of Sotatercept within the TGF-β superfamily signaling pathway.
Preclinical Experimental Workflow
The diagram below outlines a typical workflow for preclinical evaluation of Sotatercept (using its murine ortholog, RAP-011) in a rat model of pulmonary arterial hypertension.
Experimental Protocols
Preclinical Efficacy in a Rat Model of Pulmonary Arterial Hypertension
This protocol is based on studies evaluating the murine ortholog of Sotatercept, RAP-011.[7][9][10]
Objective: To assess the therapeutic effects of RAP-011 in a Sugen-hypoxia-normoxia (SuHxNx) rat model of severe pulmonary arterial hypertension.
Methodology:
-
Disease Induction:
-
Adult male Sprague-Dawley rats are treated with a single subcutaneous injection of SU5416 (20 mg/kg).
-
The rats are then exposed to normobaric hypoxia (10% O2) for 3 weeks.
-
Following the hypoxia period, the rats are returned to normoxia for a specified period (e.g., 6 weeks) to allow for disease progression.
-
-
Treatment Administration:
-
After disease establishment (e.g., at week 5 post-SU5416), rats are randomized into treatment groups.
-
Treatment groups may include:
-
Vehicle control (e.g., PBS), administered subcutaneously twice weekly.
-
RAP-011 (e.g., 2.5 mg/kg), administered subcutaneously twice weekly.
-
Sildenafil (e.g., 30 mg/kg), administered orally twice daily.
-
Combination therapy of RAP-011 and sildenafil.
-
-
Treatment is continued for a defined period (e.g., 4 weeks).
-
-
Efficacy Assessment:
-
Hemodynamic Measurements: At the end of the treatment period, right heart catheterization is performed to measure parameters such as systolic and mean pulmonary arterial pressure (sPAP, mPAP).
-
Cardiac Remodeling: The Fulton index (ratio of right ventricular weight to left ventricular plus septal weight) is determined as a measure of right ventricular hypertrophy. Echocardiography can be used to assess right ventricular fractional area change (RV FAC).
-
Gene Expression Analysis: Lung tissue is harvested for RNA extraction and subsequent analysis (e.g., RNA sequencing or qPCR) to evaluate the expression of genes related to inflammation, proliferation, and immune response.
-
Clinical Evaluation of Efficacy in Pulmonary Arterial Hypertension (STELLAR Trial)
This protocol is a summary of the methodology used in the Phase 3 STELLAR clinical trial (NCT04576988).[11][12]
Objective: To evaluate the efficacy and safety of Sotatercept as an add-on therapy for adults with pulmonary arterial hypertension.
Methodology:
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized Phase 3 trial.
-
Patient Population: Adult patients with WHO Functional Class II or III pulmonary arterial hypertension who are on stable background therapy.
-
Intervention:
-
Patients are randomized in a 1:1 ratio to receive either Sotatercept or a placebo.
-
Sotatercept is administered via subcutaneous injection every 3 weeks.
-
The starting dose is 0.3 mg/kg, with a target dose of 0.7 mg/kg.
-
-
Primary Endpoint: The primary efficacy outcome is the change from baseline in the 6-minute walk distance (6MWD) at week 24.
-
Secondary Endpoints: A hierarchical testing of nine secondary endpoints, including:
-
Multicomponent improvement (a composite of 6MWD, NT-proBNP level, and WHO functional class).
-
Change in pulmonary vascular resistance.
-
Change in N-terminal pro-B-type natriuretic peptide (NT-proBNP) level.
-
Improvement in WHO functional class.
-
Time to death or clinical worsening.
-
-
Safety Assessment: Monitoring of adverse events, with a focus on events such as epistaxis, dizziness, telangiectasia, increased hemoglobin levels, and thrombocytopenia.
Conclusion
This compound (Sotatercept) represents a novel therapeutic approach with a well-defined mechanism of action targeting the TGF-β superfamily of ligands. By acting as a ligand trap for activins and GDFs, it effectively inhibits the pro-proliferative SMAD2/3 signaling pathway. Preclinical and clinical studies have demonstrated its potential to reverse pathological remodeling and improve clinical outcomes in diseases such as pulmonary arterial hypertension. The quantitative data on its binding affinity and pharmacokinetic profile support its development as a potent and long-acting therapeutic. Further research may uncover its utility in other conditions characterized by dysregulated TGF-β signaling.
References
- 1. Sotatercept: A First-In-Class Activin Signaling Inhibitor for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of action of Sotatercept? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase 3 Trial of Sotatercept for Treatment of Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. STELLAR, ‘Impressive’ Results With Novel Drug Sotatercept in PAH | tctmd.com [tctmd.com]
An In-depth Technical Guide to the Signal Transduction Pathways of Afuresertib, an AKT Inhibitor
An important clarification on the nomenclature: The designation "ABI-011" has been associated with two distinct investigational compounds. Publicly available information, including SEC filings and clinical trial data, identifies this compound as a nanoparticle albumin-bound (nab) formulation of a thiocolchicine (B1684108) dimer, which functions as a dual inhibitor of microtubule assembly and topoisomerase-I. However, other sources have used this compound to refer to Afuresertib (also known as GSK2110183), a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor. Given the focus of this guide on signal transduction pathways, the content herein will concentrate on Afuresertib , as its mechanism of action directly pertains to the modulation of a critical intracellular signaling cascade.
Introduction to Afuresertib and the PI3K/AKT/mTOR Pathway
Afuresertib is a small molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central signaling network that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common occurrence in a wide range of human cancers, making it a prime target for therapeutic intervention.[3][4]
The PI3K/AKT/mTOR pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) or by G-protein-coupled receptors (GPCRs).[3] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for AKT, recruiting it to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[3] Once activated, AKT phosphorylates a vast array of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[3] In many cancers, hyperactivation of the AKT pathway, due to mutations or overexpression of its components, leads to uncontrolled cell growth and resistance to therapy.[3]
Mechanism of Action of Afuresertib
Afuresertib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the AKT kinase domain.[1] This binding prevents the phosphorylation of AKT's downstream targets, thereby inhibiting the pro-survival and pro-proliferative signaling cascade.[5][6] By blocking the AKT pathway, Afuresertib induces apoptosis and inhibits cell proliferation in cancer cells with a hyperactivated PI3K/AKT/mTOR pathway.[3][5]
Downstream Effects of Afuresertib
Inhibition of AKT by Afuresertib leads to the modulation of several key downstream effector proteins:
-
Glycogen Synthase Kinase 3β (GSK3β): Afuresertib treatment results in decreased phosphorylation of GSK3β.[2]
-
Proline-Rich AKT Substrate 40 kDa (PRAS40): Afuresertib reduces the phosphorylation of PRAS40, a negative regulator of mTORC1.[7]
-
Forkhead Box Protein O1 (FOXO1): By inhibiting AKT, Afuresertib prevents the phosphorylation and subsequent cytoplasmic sequestration of FOXO transcription factors, allowing them to translocate to the nucleus and activate the transcription of pro-apoptotic and cell cycle arrest genes.[2]
-
Induction of Apoptosis: Afuresertib has been shown to induce apoptosis through the upregulation of the pro-apoptotic protein Bim and the downregulation of the anti-apoptotic protein Bcl-2. This leads to the activation of Caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[7]
Quantitative Data
In Vitro Potency of Afuresertib
| Target | Assay Type | Value (nM) |
| AKT1 | Ki | 0.08[1][2] |
| AKT2 | Ki | 2[1][2] |
| AKT3 | Ki | 2.6[1][2] |
In Vitro Efficacy of Afuresertib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer | < 0.1[2] |
| Hematological Cell Lines (65% of lines tested) | Various Hematological Malignancies | < 1[7] |
| Solid Tumor Cell Lines (21% of lines tested) | Various Solid Tumors | < 1[7] |
Clinical Efficacy of Afuresertib
| Trial Identifier | Cancer Type | Treatment Regimen | Key Efficacy Results |
| NCT00881946 | Relapsed/Refractory Hematologic Malignancies | Afuresertib monotherapy | Overall response rate in multiple myeloma was 8.8%, with a clinical benefit rate of 17.6%.[6] |
| NCT01042951 | Recurrent Platinum-Resistant Ovarian Cancer | Afuresertib + Paclitaxel and Carboplatin | Overall response rate was 32% by RECIST 1.1 criteria. Median progression-free survival was 7.1 months.[8] |
| Phase Ib Study (Breast Cancer) | HR+/HER2- Breast Cancer | Afuresertib + Fulvestrant | In patients with PIK3CA/AKT1/PTEN alterations, the confirmed objective response rate was 45.4%.[9] |
Experimental Protocols
Western Blotting for Phospho-Protein Analysis
This protocol is a general guideline for assessing the phosphorylation status of AKT and its downstream targets following Afuresertib treatment.
1. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency and treat with desired concentrations of Afuresertib for the indicated times.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
This protocol provides a framework for assessing the inhibitory activity of Afuresertib on AKT kinases.
1. Reagents:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Recombinant human AKT1, AKT2, or AKT3.
-
ATP.
-
Substrate peptide (e.g., Crosstide).
-
Afuresertib at various concentrations.
2. Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant AKT enzyme, and the substrate peptide.
-
Add Afuresertib or vehicle control (DMSO) to the reaction mixture and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the phosphorylated substrate using a suitable detection method, such as ADP-Glo Kinase Assay or a fluorescence-based method.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Afuresertib on the viability of cancer cell lines.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
2. Drug Treatment:
-
Prepare serial dilutions of Afuresertib in culture medium.
-
Replace the medium in the wells with the drug dilutions. Include a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
3. MTT Assay:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Resistance Mechanisms
A potential mechanism of resistance to ATP-competitive AKT inhibitors like Afuresertib involves the activation of parallel signaling pathways. One such pathway involves the PIM kinases . Overexpression of PIM kinases can lead to the phosphorylation of AKT substrates, thereby bypassing the inhibition of AKT and promoting cell survival.
Visualizations
References
- 1. Laekna Announces New Afuresertib Clinical Data in Breast Cancer to Be Presented at SABCS 2023 [laekna.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]
- 4. Drug: Afuresertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2023 SABCS | Laekna Reports Afuresertib Phase Ib Breast Cancer Study Results [prnewswire.com]
- 10. researchgate.net [researchgate.net]
Information regarding ABI-011 and its effects on the tumor microenvironment is not publicly available.
Initial searches for "ABI-011" led to a Phase 1 clinical trial (NCT01163071) for patients with advanced solid tumors or lymphomas, sponsored by Celgene.[1] However, this trial was terminated, and detailed results, particularly concerning the drug's impact on the tumor microenvironment, have not been published in accessible scientific literature or clinical trial databases.
Further investigation revealed several other investigational drugs with similar designations, which are distinct from the Celgene compound:
-
ABBV-011: A seizure-related homolog protein 6 (SEZ6)-targeting antibody-drug conjugate being studied in small cell lung cancer.[2]
-
ORB-011: A targeted interferon immunotherapy designed to activate cDC1 dendritic cells.[3]
-
OGX-011: An antisense oligonucleotide targeting clusterin.
-
AU-011 (Belzupacap Sarotalocan): A virus-like drug conjugate for the treatment of choroidal melanoma.[4]
Due to the lack of specific data on the effects of this compound (NCT01163071) on the tumor microenvironment, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.
Researchers and professionals interested in the effects of a specific "this compound" compound are encouraged to clarify the precise drug and its developer to enable a more targeted and effective search for relevant information.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Phase I First-in-Human Study of ABBV-011, a Seizure-Related Homolog Protein 6-Targeting Antibody-Drug Conjugate, in Patients with Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orionisbio.com [orionisbio.com]
- 4. aurabiosciences.com [aurabiosciences.com]
Investigating the Antiangiogenic Properties of ABI-011 and its Class of Thiocolchicine Dimer Vascular Disrupting Agents: A Technical Guide
Disclaimer: Publicly available information specifically detailing the antiangiogenic properties of ABI-011 is limited primarily to conference abstracts. This guide provides a comprehensive overview of the antiangiogenic mechanism of its designated class, thiocolchicine (B1684108) dimer vascular disrupting agents (VDAs), and incorporates the specific, albeit limited, data available for this compound.
Executive Summary
This compound is identified as a novel thiocolchicine dimer with potent vascular disrupting and antitumor activities. As a member of the tubulin-binding vascular disrupting agent (VDA) class, its primary antiangiogenic mechanism is not the inhibition of new blood vessel formation (anti-angiogenesis) but rather the disruption of existing tumor vasculature. This leads to a rapid shutdown of blood flow within the tumor, causing extensive necrosis of the tumor core. This technical guide synthesizes the available information on this compound and provides a detailed examination of the experimental protocols, signaling pathways, and quantitative data relevant to its class of compounds.
Introduction to this compound and Vascular Disrupting Agents
Vascular Disrupting Agents represent a therapeutic approach distinct from traditional anti-angiogenesis. Instead of preventing the formation of new blood vessels, VDAs target the established, yet often abnormal and immature, vasculature of solid tumors.[1] This leads to a rapid collapse of the tumor's blood supply, resulting in widespread cell death due to oxygen and nutrient deprivation.[1]
This compound is classified as a thiocolchicine dimer, indicating it belongs to the group of small-molecule VDAs that act by binding to tubulin, a key component of the cellular cytoskeleton.[2] This interaction disrupts microtubule dynamics, leading to a cascade of events that culminates in the selective destruction of tumor blood vessels.
Quantitative Data Summary
Due to the limited public data on this compound, the following tables summarize findings from a preclinical safety study on this compound and provide representative data for the broader class of tubulin-binding VDAs.
Table 1: Pharmacokinetic and Safety Profile of this compound in Cynomolgus Monkeys
| Parameter | Value | Species | Dosing |
| Pharmacokinetics | Cynomolgus Monkey | 1.67, 2.5, and 3.33 mg/kg weekly for 3 weeks (IV) | |
| Volume of Distribution (Vz) | Large | ||
| Clearance | Rapid | ||
| Half-Life (HL) | 0.36 to 2.9 hours | ||
| Accumulation | No accumulation after multiple doses | ||
| Cardiovascular Safety | |||
| Pulmonary and ECG evaluations | Normal | ||
| Cardiac Troponin I and CK-MB levels | Within normal limits | ||
| hERG current inhibition (IC50) | 31.8 µM (clinically non-relevant dose) | ||
| No-Observed-Adverse-Effect Level (NOAEL) | 1.67 mg/kg |
Data sourced from a 2009 AACR abstract.
Core Mechanism of Action: Tubulin Binding and Vascular Disruption
The primary mechanism of action for thiocolchicine dimers like this compound is the disruption of microtubule function in endothelial cells, particularly those lining the tumor vasculature.
Signaling Pathway
The binding of a thiocolchicine dimer to the colchicine-binding site on β-tubulin prevents the polymerization of tubulin into microtubules.[2] This leads to a cascade of downstream signaling events, primarily involving the RhoA signaling pathway.[2][3] Disruption of the microtubule network activates RhoA, which in turn activates Rho-kinase (ROCK).[2][3] This activation leads to increased phosphorylation of myosin light chain (MLC), resulting in actin-myosin-driven contraction of the endothelial cell cytoskeleton.[3] These events cause the endothelial cells to change shape and retract, leading to the breakdown of cell-cell junctions and the collapse of the tumor blood vessels.[2][4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiangiogenic and vascular-disrupting properties of tubulin-binding agents.
In Vitro Tubulin Polymerization Assay
Objective: To quantify the inhibitory effect of a compound on the assembly of tubulin into microtubules.
Methodology:
-
Purified tubulin is kept on ice to prevent self-assembly.
-
The test compound (e.g., a thiocolchicine dimer) at various concentrations is added to a solution containing tubulin, GTP, and a buffer that promotes polymerization.
-
The mixture is transferred to a temperature-controlled spectrophotometer and the temperature is raised to 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.
-
The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is calculated from the dose-response curve.
Endothelial Cell Morphological Change Assay
Objective: To visually assess the effect of the VDA on endothelial cell shape and cytoskeletal structure.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on glass coverslips until they form a confluent monolayer.
-
The cells are treated with the test compound at various concentrations for a short period (e.g., 1-4 hours).
-
After treatment, the cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
The actin cytoskeleton is stained with fluorescently labeled phalloidin, and the nucleus is counterstained with DAPI.
-
The coverslips are mounted on microscope slides and imaged using fluorescence microscopy to observe changes in cell shape, cell rounding, and the formation of stress fibers.
In Vivo Tumor Blood Flow Analysis
Objective: To measure the effect of the VDA on blood flow within the tumor in a living animal model.
Methodology:
-
Tumor-bearing mice (e.g., with subcutaneous xenografts) are anesthetized.
-
A baseline measurement of tumor blood flow is taken using techniques such as Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) or laser Doppler flowmetry.
-
The VDA is administered to the mice (typically intravenously).
-
Tumor blood flow is then measured at multiple time points post-administration (e.g., 1, 4, and 24 hours).
-
A significant reduction in blood flow following treatment indicates vascular disruption.
Conclusion
While specific data on this compound remains limited, its classification as a thiocolchicine dimer places it within a well-characterized class of vascular disrupting agents. The primary antiangiogenic mechanism of these compounds is the induction of endothelial cell cytoskeletal collapse through tubulin binding, leading to a rapid and selective shutdown of tumor blood flow. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for understanding and investigating the potent antitumor effects of this class of molecules. Further research and publication of data specific to this compound are needed to fully elucidate its therapeutic potential.
References
- 1. Vascular disrupting agents (VDAs) in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubule depolymerizing vascular disrupting agents: novel therapeutic agents for oncology and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Perspective on Vascular Disrupting Agents that Interact with Tubulin: Preclinical Tumor Imaging and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Absence of Publicly Available Data for ABI-011 in Cancer Therapy
Following a comprehensive search of publicly available scientific literature, clinical trial databases, and pharmaceutical development pipelines, no specific information was found for a compound designated as "ABI-011" in the context of cancer therapy. This suggests that "this compound" may be an internal, preclinical designation not yet disclosed in public forums, a discontinued (B1498344) project, or a misidentified compound.
Without accessible data, the creation of an in-depth technical guide, including quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, is not possible. The core requirements of the request—data presentation, experimental protocols, and mandatory visualizations—are contingent on the availability of primary research and clinical trial results, which are currently not available for a compound with the identifier "this compound."
For researchers, scientists, and drug development professionals seeking information on novel cancer therapeutics, it is recommended to refer to compounds that are actively being investigated in publicly documented preclinical studies or clinical trials. Information on such agents can typically be found in peer-reviewed publications, presentations at major scientific conferences, and in public clinical trial registries.
Should "this compound" be an internal identifier for a compound known by a different public name, providing that alternative designation would be necessary to conduct a meaningful and productive search for the required information. At present, the lack of public data on "this compound" prevents any further analysis or the generation of the requested technical guide.
Understanding the Pharmacodynamics of ABI-011: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABI-011 (also known as NAB-5404 and NTB-011) is a novel investigational anti-cancer agent identified as a thiocolchicine (B1684108) dimer.[1][2] Its pharmacodynamic profile is characterized by a dual mechanism of action, targeting both tubulin polymerization and topoisomerase I activity, leading to potent antiangiogenic and vascular-disrupting effects in preclinical models.[1] This technical guide provides a comprehensive overview of the available pharmacodynamic data, proposed mechanisms of action, and relevant experimental protocols to facilitate a deeper understanding of this compound for research and drug development professionals.
Core Pharmacodynamic Properties
This compound's primary pharmacodynamic effects are centered on its ability to disrupt the tumor vasculature and inhibit tumor cell proliferation through two distinct mechanisms:
-
Antitubulin Activity: As a colchicine (B1669291) analogue, this compound is proposed to inhibit microtubule polymerization by binding to tubulin. This disruption of the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. This is a characteristic feature of many vascular disrupting agents (VDAs).
-
Topoisomerase I Inhibition: Uniquely for a compound of this class, thiocolchicine dimers have been shown to inhibit topoisomerase I.[3] This inhibition is thought to occur by interfering with the binding of the enzyme to DNA, which is a different mechanism from camptothecin (B557342) analogues that stabilize the topoisomerase I-DNA cleavage complex.[3] This activity contributes to DNA damage and tumor cell death.
These dual mechanisms confer upon this compound potent antiangiogenic and vascular-disrupting properties, as demonstrated in preclinical studies.[1]
Quantitative Pharmacodynamic Data
Detailed quantitative data on the pharmacodynamics of this compound are limited in publicly available literature. A Phase 1 clinical trial (NCT01163071) was initiated to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) in patients with advanced solid tumors and lymphomas; however, the trial was terminated, and results detailing pharmacodynamic endpoints have not been published.[3] Preclinical studies in cynomolgus monkeys focused primarily on pharmacokinetics and cardiovascular safety, showing dose-proportional pharmacokinetics and a lack of significant cardiovascular risk, though a transient, dose-dependent hypertension was noted.[2]
The following table summarizes the available qualitative and semi-quantitative pharmacodynamic findings for this compound and related thiocolchicine dimers.
| Parameter | Finding | Model System | Reference |
| Microvessel Formation | Significant inhibition | in vitro | [1] |
| Established Microvessels | Disruption at low concentrations | in vitro | [1] |
| Antiangiogenic Activity | Potent and concentration-dependent | Chicken Embryonic Chorioallantoic Membrane (CAM) Assay | [1] |
| Topoisomerase I Inhibition | Interference with DNA binding | Biochemical Assay (for thiocolchicine dimers) | [3] |
| Cardiovascular Safety | No evidence of increased risk; transient hypertension | in vivo (Cynomolgus Monkeys) | [2] |
Signaling Pathways and Proposed Mechanisms of Action
Vascular Disruption Signaling Pathway
The vascular-disrupting effects of tubulin-binding agents like this compound are believed to be mediated, in part, through the activation of the RhoA/ROCK signaling pathway in endothelial cells. Disruption of the microtubule network can lead to the activation of RhoA, a small GTPase, which in turn activates Rho-associated kinase (ROCK). This cascade results in increased phosphorylation of myosin light chain (MLC), leading to endothelial cell contraction, blebbing, and ultimately, the breakdown of the tumor vasculature.
Topoisomerase I Inhibition Mechanism
Unlike camptothecins, which trap the topoisomerase I-DNA cleavage complex, thiocolchicine dimers are proposed to inhibit the enzyme by preventing its initial binding to DNA. This leads to a failure in the relaxation of supercoiled DNA, which is essential for DNA replication and transcription, ultimately triggering apoptosis.
Experimental Protocols
While specific protocols for this compound are not publicly available, the following are generalized methodologies for key experiments relevant to its pharmacodynamic characterization.
Tubulin Polymerization Inhibition Assay
This assay assesses the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.
-
Reagents and Materials: Purified tubulin, GTP, tubulin polymerization buffer, test compound (this compound), positive control (e.g., colchicine), negative control (vehicle), temperature-controlled microplate reader.
-
Procedure: a. Prepare solutions of the test compound at various concentrations. b. In a 96-well plate, add tubulin polymerization buffer, GTP, and the test compound or controls. c. Initiate the reaction by adding purified tubulin to each well. d. Immediately place the plate in a microplate reader pre-warmed to 37°C. e. Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the rate of polymerization against the concentration of the test compound to determine the IC50 value.
Topoisomerase I DNA Relaxation Assay
This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled DNA.
-
Reagents and Materials: Supercoiled plasmid DNA, purified human topoisomerase I, reaction buffer, test compound (this compound), positive control (e.g., camptothecin), negative control (vehicle), stop solution (e.g., SDS/proteinase K), agarose gel, electrophoresis buffer, DNA stain (e.g., ethidium bromide).
-
Procedure: a. Set up reactions containing reaction buffer, supercoiled DNA, and various concentrations of the test compound or controls. b. Add topoisomerase I to initiate the reaction. c. Incubate at 37°C for a defined period (e.g., 30 minutes). d. Terminate the reaction by adding the stop solution. e. Separate the DNA topoisomers by agarose gel electrophoresis.
-
Data Analysis: Visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the no-drug control.
Conclusion
This compound is a promising preclinical candidate with a novel dual mechanism of action targeting both tubulin and topoisomerase I. This combination of activities results in potent antiangiogenic and vascular-disrupting effects. While detailed quantitative pharmacodynamic data and specific experimental protocols for this compound are not extensively available in the public domain, this guide provides a framework for understanding its proposed mechanisms and the experimental approaches necessary for its evaluation. Further research is warranted to fully elucidate the clinical potential of this and other thiocolchicine dimers in oncology.
References
- 1. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of nab-paclitaxel in patients with solid tumors: Disposition kinetics and pharmacology distinct from solvent-based paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Initial In Vitro Evaluation of ABI-011: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the initial in vitro evaluation of ABI-011, a novel thiocolchicine (B1684108) dimer identified as a potent vascular disrupting agent (VDA) with antitumor properties. The following sections detail the available data on its in vitro activity, the experimental protocols utilized in these preliminary studies, and a visualization of the described experimental workflow.
Quantitative Data Summary
The initial in vitro safety assessment of this compound focused on its potential for cardiovascular side effects, a concern for tubulin-binding VDAs. The key quantitative finding from these early studies is summarized below.
| Assay Type | Cell Line | Parameter | Value |
| hERG Potassium Channel Patch-Clamp | hERG-transfected HEK293 | IC50 | 31.8 µM |
Note: This IC50 value is considered to be at a clinically non-relevant dose, suggesting a low risk for cardiovascular toxicity.
Experimental Protocols
The following section describes the methodology for the key in vitro experiment cited in the initial evaluation of this compound.
2.
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of ABI-011
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo experimental evaluation of ABI-011, a novel thiocolchicine (B1684108) dimer with potent vascular disrupting and antitumor properties. The methodologies outlined are based on preclinical data from related compounds and established practices for vascular disrupting agents (VDAs).
Introduction
This compound is a vascular disrupting agent designed to selectively target and collapse the established vasculature of solid tumors, leading to extensive tumor necrosis. As a thiocolchicine dimer, its primary mechanism of action is the inhibition of tubulin polymerization in endothelial cells. This disruption of the microtubule network triggers a signaling cascade that results in increased vascular permeability and shutdown of blood flow within the tumor. Evidence also suggests that some thiocolchicine dimers may exhibit a dual mechanism of action by inhibiting topoisomerase-I.[1][2]
Data Presentation
Table 1: In Vivo Efficacy of a Nanoparticle Albumin-Bound Thiocolchicine Dimer (nab-5404) in an A121 Ovarian Cancer Xenograft Model
| Treatment Schedule | Dose (mg/kg) | Administration Route | Outcome |
| Every 3 days for 4 doses (q3d x 4) | 30 | Intravenous (IV) | 4 out of 5 mice were long-term survivors (LTS) |
| Every 3 days for 4 doses (q3d x 4) | 50 | Intravenous (IV) | 5 out of 5 mice experienced toxic death |
| Every 7 days for 3 doses (q7d x 3) | 40 | Intravenous (IV) | 3 out of 5 mice were long-term survivors (LTS) |
| Every 7 days for 3 doses (q7d x 3) | 50 | Intravenous (IV) | 4 out of 4 mice were long-term survivors (LTS) |
Data derived from a study on a closely related thiocolchicine dimer, nab-5404, which provides a basis for this compound experimental design.[2]
Table 2: Pharmacokinetic and Safety Profile of this compound in Cynomolgus Monkeys
| Dose (mg/kg) | Administration Route | Dosing Schedule | Key Findings |
| 1.67, 2.5, 3.33 | Intravenous (IV) Infusion (30 min) | Weekly for 3 weeks | Dose-proportional pharmacokinetics, rapid clearance, no accumulation. |
| 1.67 | Intravenous (IV) Infusion (30 min) | Weekly for 3 weeks | No-Observed-Adverse-Effect Level (NOAEL) determined. |
This data from non-human primate studies is valuable for dose range selection in other in vivo models.[3]
Experimental Protocols
Protocol 1: Evaluation of this compound Antitumor Efficacy in a Subcutaneous Xenograft Mouse Model
1. Animal Model:
-
Species: Female athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old.
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
2. Cell Culture and Tumor Implantation:
-
Cell Line: A human cancer cell line of interest (e.g., A121 ovarian cancer, HT-29 colon cancer, or A549 lung cancer).
-
Cell Preparation: Culture cells in appropriate media. On the day of implantation, harvest cells during their logarithmic growth phase, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 107 cells/mL.
-
Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
3. Experimental Groups and Treatment:
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: Prepare the this compound formulation for intravenous injection. While the exact vehicle is not publicly disclosed, a common approach for similar compounds is to dissolve them in a biocompatible solvent system, such as a mixture of DMSO and PEG400, and then dilute with saline or 5% dextrose solution to the final concentration. The final DMSO concentration should be below 10%.
-
Administration:
-
Vehicle Control Group: Administer the vehicle solution intravenously via the tail vein.
-
This compound Treatment Groups: Administer this compound intravenously at doses ranging from 10 to 40 mg/kg. Based on the data for a related compound, a suggested starting regimen would be 20 mg/kg administered every 4 days for a total of 3-4 doses.
-
4. Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition: Continue to measure tumor volume and body weight 2-3 times per week.
-
Toxicity Monitoring: Observe the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3), or if significant tumor regression is observed in the treatment groups.
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, CD31 staining for blood vessel density) and another portion can be snap-frozen for molecular analysis.
Mandatory Visualizations
Caption: Workflow for assessing the in vivo antitumor efficacy of this compound.
Caption: Proposed signaling pathway for this compound as a vascular disrupting agent.
References
Application Notes and Protocols for ABI-011 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABI-011 is a novel synthetic small molecule identified as a thiocolchicine (B1684108) dimer. Preclinical studies have demonstrated its potent anti-cancer properties, which are attributed to a dual mechanism of action: inhibition of tubulin polymerization and topoisomerase I.[1][2] This dual activity leads to significant antiangiogenic and vascular-disrupting effects, making this compound a promising candidate for the treatment of advanced solid tumors and lymphomas.[1][2] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the biological activity of this compound and similar compounds, guiding researchers in the systematic assessment of its efficacy and mechanism of action.
Target Signaling Pathway: Disruption of Microtubule Dynamics and DNA Replication
This compound exerts its cytotoxic effects by targeting two critical cellular processes. As an antitubulin agent, it interferes with the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, this compound can arrest cells in the G2/M phase of the cell cycle and induce apoptosis. As a topoisomerase I inhibitor, it prevents the relaxation of supercoiled DNA, a crucial step for DNA replication and transcription, ultimately leading to DNA damage and cell death.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing quantitative data obtained from the described cell-based assays.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Treatment Duration (hours) | IC50 (nM) | Maximum Inhibition (%) |
| HUVEC | 24 | ||
| HUVEC | 48 | ||
| HUVEC | 72 | ||
| HT-29 | 24 | ||
| HT-29 | 48 | ||
| HT-29 | 72 | ||
| A549 | 24 | ||
| A549 | 48 | ||
| A549 | 72 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| HUVEC | Vehicle Control | ||||
| HUVEC | This compound (IC50) | ||||
| HT-29 | Vehicle Control | ||||
| HT-29 | This compound (IC50) |
Table 3: Inhibition of Tubulin Polymerization by this compound
| Compound | Concentration (µM) | Vmax (RFU/min) | % Inhibition of Vmax | Lag Time (min) |
| Vehicle Control | - | 0 | ||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| Nocodazole (Positive Control) | 10 |
Table 4: Antiangiogenic Activity of this compound in Tube Formation Assay
| Treatment | Concentration (nM) | Total Tube Length (µm) | Number of Junctions | Number of Loops | % Inhibition of Tube Formation |
| Vehicle Control | - | 0 | |||
| This compound | 1 | ||||
| This compound | 10 | ||||
| This compound | 100 | ||||
| Suramin (Positive Control) | 100 |
Experimental Protocols
Cell Proliferation and Cytotoxicity Assays
A. MTT/XTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., HUVEC, HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
Formazan Solubilization (MTT only): Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm for the MTT assay and 450 nm for the XTT assay using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
B. LDH Cytotoxicity Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT/XTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing the supernatant.[2][5]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[6][7][8]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add dropwise to 4.5 mL of cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing RNase A). Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), using appropriate software.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.[9][10][11][12]
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a reaction mix containing tubulin, GTP, and a fluorescent reporter.
-
Compound Addition: Add this compound at various concentrations, a vehicle control, a known inhibitor (e.g., nocodazole), and a known stabilizer (e.g., paclitaxel) to a 96-well plate.
-
Initiate Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the maximum polymerization rate (Vmax) and the lag time for each condition.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[1][13][14][15][16]
Protocol:
-
Plate Coating: Coat a 96-well plate with Matrigel or a similar basement membrane extract and allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated plate in the presence of various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Imaging: Visualize the tube-like structures using a microscope and capture images.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Data Analysis: Calculate the percentage of inhibition of tube formation compared to the vehicle control.
Potential Relevance of FGFR4 Signaling
While the primary mechanism of this compound is described as antitubulin and topoisomerase I inhibition, it is worth noting the existence of ABSK011 (irpagratinib), a highly selective FGFR4 inhibitor for hepatocellular carcinoma (HCC).[8] The fibroblast growth factor receptor 4 (FGFR4) signaling pathway is a known oncogenic driver in a subset of HCCs.[17][18][19][20][21] Should further investigation reveal a link between this compound and FGFR4 inhibition, additional assays targeting this pathway, such as receptor phosphorylation assays and downstream signaling readouts (e.g., FRS2, ERK, and Akt phosphorylation), would be warranted.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its effects on cell viability, cell cycle progression, tubulin polymerization, and angiogenesis, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies, thereby facilitating the efficient development of this promising anti-cancer agent.
References
- 1. promocell.com [promocell.com]
- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. nanocellect.com [nanocellect.com]
- 9. benchchem.com [benchchem.com]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. In vitro tubulin polymerization assay [bio-protocol.org]
- 13. corning.com [corning.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. oaepublish.com [oaepublish.com]
- 20. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 21. FGF19- FGFR4 Signaling in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of CBP/p300 Inhibitors in Oncology Animal Models
Disclaimer: The following application notes and protocols are designed for the preclinical assessment of CBP/p300 histone acetyltransferase (HAT) inhibitors in cancer research using animal models. A specific CBP/p300 inhibitor designated "ABI-011" could not be identified in publicly available scientific literature. Therefore, the methodologies and data presented herein are based on well-characterized CBP/p300 inhibitors such as C646 , A-485 , and CCS1477 , and should be adapted as necessary for the specific agent under investigation.
I. Application Notes
Introduction to CBP/p300 Inhibition in Cancer Therapy
The paralogous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a pivotal role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity.[1][2] By acetylating histone proteins, particularly at H3K27, CBP/p300 relaxes chromatin structure, facilitating the transcription of a wide array of genes involved in cell proliferation, differentiation, and survival.[3][4]
In numerous malignancies, including prostate cancer, hematological cancers, and lung cancer, CBP/p300 are overexpressed or hyperactivated, leading to the aberrant activation of oncogenic transcription programs.[3][5] These programs are often driven by key transcription factors such as the androgen receptor (AR) and MYC.[6][7] Consequently, the inhibition of CBP/p300 catalytic activity has emerged as a promising therapeutic strategy to counteract oncogene-driven cancers.[3][4] Small molecule inhibitors targeting the HAT or bromodomain of CBP/p300 have demonstrated significant anti-tumor activity in preclinical models, validating these proteins as viable therapeutic targets.[3][4]
Mechanism of Action of CBP/p300 Inhibitors
CBP/p300 inhibitors primarily function by blocking the HAT activity of these co-activators. This leads to a global reduction in histone acetylation, most notably H3K27ac, at the promoters and enhancers of target genes.[3][4] The resulting condensed chromatin state represses the transcription of key oncogenes like MYC and androgen receptor target genes, inducing cell cycle arrest, apoptosis, and a reduction in tumor growth.[6][7] Some inhibitors may also target the bromodomain of CBP/p300, disrupting their interaction with acetylated histones and other proteins.[7]
References
- 1. cellcentric.com [cellcentric.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. page-meeting.org [page-meeting.org]
- 6. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellcentric.com [cellcentric.com]
Application Notes and Protocols for Administration of Targeted Therapies in Mouse Models
Note on Compound Identification: The initial request specified "ABI-011." However, a comprehensive search of scientific literature and public databases did not yield sufficient information on a compound with this exact designation for detailed mouse model administration protocols. It is possible that "this compound" is an internal, outdated, or misspelled identifier.
Based on search results for similar designations, two promising candidates for which preclinical data are available are ORB-011 and AU-011 (belzupacap sarotalocan) .
-
ORB-011 is a targeted interferon immunotherapy. Publicly available information indicates its development by Orionis Biosciences and describes its mechanism as selectively activating cDC1 dendritic cells to elicit an anti-tumor immune response. While preclinical studies in mouse models have been mentioned in press releases as showing efficacy, detailed protocols and quantitative data from these studies are not yet publicly available in scientific literature.
-
AU-011 (belzupacap sarotalocan) , developed by Aura Biosciences, is a virus-like drug conjugate (VDC) that is activated by near-infrared (NIR) light to induce targeted tumor cell necrosis and subsequent anti-tumor immunity.[1][2][3] Preclinical studies in various mouse models have been published, providing sufficient detail to construct the following application notes and protocols.
Therefore, this document will focus on the administration of AU-011 in mouse models.
AU-011 (Belzupacap Sarotalocan) Application Notes
Introduction: AU-011 is a first-in-class virus-like drug conjugate (VDC) composed of a recombinant human papillomavirus (HPV)-like particle conjugated to approximately 200 molecules of the phthalocyanine (B1677752) photosensitizer, IRDye 700DX.[3][4][5] The VLP component of AU-011 selectively binds to heparan sulfate (B86663) proteoglycans (HSPGs) that are overexpressed on the surface of various cancer cells.[4][6] Upon administration, AU-011 preferentially accumulates in tumor tissue. Subsequent local activation with near-infrared (NIR) light at a wavelength of 690 nm leads to the generation of reactive oxygen species, causing acute, targeted tumor cell necrosis.[3][4] This process is characterized by immunogenic cell death (ICD), which involves the release of damage-associated molecular patterns (DAMPs), leading to the activation of an adaptive anti-tumor immune response involving both CD4+ and CD8+ T cells.[1][3]
Mechanism of Action: The dual mechanism of action of AU-011 involves direct, light-activated cytotoxicity and subsequent induction of a systemic anti-tumor immune response.[5] This makes it a promising therapeutic agent for localized tumors and potentially for inducing an abscopal effect on distant, non-illuminated tumors.
Experimental Protocols
In Vivo Efficacy Study of AU-011 in a Syngeneic Mouse Tumor Model
This protocol describes the administration of AU-011 in a syngeneic mouse model, such as MC38 colon adenocarcinoma in C57BL/6 mice, to evaluate its anti-tumor efficacy.[7]
Materials:
-
AU-011 (belzupacap sarotalocan)
-
Vehicle control (e.g., sterile phosphate-buffered saline)
-
C57BL/6 mice (6-8 weeks old)
-
MC38 colon adenocarcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Matrigel (optional, for tumor cell implantation)
-
Sterile syringes and needles (for injection)
-
Calipers for tumor measurement
-
Near-infrared (NIR) laser with a 690 nm wavelength
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Culture MC38 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Inject 0.5 x 10^6 cells (in 200 µL) subcutaneously into the right flank of each C57BL/6 mouse.[7]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Administration:
-
Light Activation:
-
Post-Treatment Monitoring:
-
Continue to monitor tumor growth and animal weight every 2-3 days.
-
Record survival data.
-
At the end of the study, or if humane endpoints are reached, euthanize the mice and collect tumors for further analysis (e.g., histology, flow cytometry).
-
Assessment of Immunogenic Cell Death Markers In Vivo
This protocol outlines a method to assess markers of immunogenic cell death in tumors following AU-011 treatment.[3]
Materials:
-
Tumors from treated and control mice (from Protocol 1)
-
Collagenase/Dispase solution for tissue digestion
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-calreticulin, anti-CD45)
-
Viability dye (e.g., DAPI)
-
Caspase-1 activity assay kit
Procedure:
-
Tumor Dissociation:
-
Harvest tumors at a specified time point post-treatment (e.g., 36 hours).[3]
-
Mince the tumors and digest them into a single-cell suspension using a collagenase/dispase solution.
-
-
Flow Cytometry Staining:
-
Wash the cells with flow cytometry buffer.
-
Stain the cells with antibodies against surface markers, such as calreticulin (B1178941) and CD45.[3]
-
Perform intracellular staining for caspase-1 activity according to the kit manufacturer's instructions.[3]
-
Add a viability dye to distinguish live and dead cells.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the expression of calreticulin on tumor cells (CD45- population) and caspase-1 activity as indicators of immunogenic cell death.[3]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of AU-011 in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (pM) for Cell Killing |
| T47D | Breast Cancer | 63.13 |
| BT549 | Breast Cancer | 93.32 |
| HS578T | Breast Cancer | 57.61 |
| MCF-7 | Breast Cancer | 117.9 |
| MDA-MB-231 | Breast Cancer | 58.08 |
| EMT-6 | Mouse Breast Cancer | 33.27 |
| 4T1 | Mouse Breast Cancer | 39.44 |
| Data sourced from Aura Biosciences presentation.[8] |
Table 2: In Vivo Efficacy of AU-011 in Syngeneic Mouse Models
| Mouse Model | Tumor Type | AU-011 Dose | Administration Route | Light Activation | Outcome | Reference |
| C57BL/6 | MC38 Colon Adenocarcinoma | 100 µ g/mouse | Intravenous | 12h post-injection, 690 nm, 75 J/cm² | Tumor growth inhibition and prolonged survival | [7] |
| BALB/c | EMT-6 Breast Cancer | 100 µ g/mouse | Intravenous | 12h post-injection, 58 J/cm² | Tumor growth inhibition and prolonged survival | [5][8][9] |
| C57BL/6 | B16F10 Melanoma (pigmented and non-pigmented) | Not specified | Not specified | Yes | Delayed tumor growth | [10][11] |
| Nude Mice | 92.1 Uveal Melanoma Xenograft | Not specified | Intravenous | 12h post-injection, 25 or 50 J/cm² | Dose-dependent tumor killing | [4] |
Visualizations
Signaling Pathway of AU-011
Caption: Mechanism of action of AU-011.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for AU-011 in vivo efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Immune checkpoint inhibition combined with targeted therapy using a novel virus-like drug conjugate induces complete responses in a murine model of local and distant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virus-like particle-drug conjugates induce protective, long-lasting adaptive anti-tumor immunity in the absence of specifically targeted tumor antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Infrared Dye–Conjugated Virus-like Particle for the Treatment of Primary Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aurabiosciences.com [aurabiosciences.com]
- 6. In Vitro Testing of the Virus-Like Drug Conjugate Belzupacap Sarotalocan (AU-011) on Uveal Melanoma Suggests BAP1-Related Immunostimulatory Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aurabiosciences.com [aurabiosciences.com]
- 9. aurabiosciences.com [aurabiosciences.com]
- 10. Tumor Pigmentation Does Not Affect Light-Activated Belzupacap Sarotalocan Treatment but Influences Macrophage Polarization in a Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Pigmentation Does Not Affect Light-Activated Belzupacap Sarotalocan Treatment but Influences Macrophage Polarization in a Murine Melanoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABI-011 in Solid Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABI-011, also known as Afuresertib, is a potent and selective inhibitor of the serine/threonine kinase AKT (Protein Kinase B). The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common occurrence in a wide range of human cancers, making AKT a compelling therapeutic target.[1] this compound's mechanism of action involves the inhibition of AKT, which can lead to the suppression of tumor growth and induction of apoptosis in cancer cells with an overactive PI3K/AKT pathway.[2][3] Preclinical studies utilizing solid tumor xenograft models are essential for evaluating the in vivo efficacy and mechanism of action of novel therapeutic agents like this compound.
These application notes provide a comprehensive overview of the use of this compound in solid tumor xenograft models, including its mechanism of action, protocols for in vivo studies, and representative data.
Mechanism of Action
This compound is an ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). By binding to the kinase domain of AKT, this compound prevents its phosphorylation and subsequent activation. This disruption of the PI3K/AKT signaling cascade leads to downstream effects including decreased cell proliferation, survival, and angiogenesis, and the induction of apoptosis. The efficacy of this compound is particularly pronounced in tumors harboring genetic alterations that lead to the hyperactivation of the PI3K/AKT pathway, such as mutations in PIK3CA, loss of the tumor suppressor PTEN, or amplification of AKT.[1]
Caption: Mechanism of action of this compound in the PI3K/AKT signaling pathway.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of AKT inhibitors in solid tumor xenograft models. This data is indicative of the expected anti-tumor activity of this compound.
Table 1: In Vivo Efficacy of an AKT Inhibitor in a Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Apoptosis (vs. Control) |
| Vehicle Control | - | 0 | - |
| BI-69A11 | 0.5 | Significant Regression[2] | Increased[2] |
Data synthesized from a study on the AKT inhibitor BI-69A11 in a melanoma xenograft model.[2]
Table 2: In Vivo Efficacy of an AKT Inhibitor in a Prostate Cancer Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | - | ~1200 |
| AZD5363 | 25 | ~600 |
| AZD5363 | 75 | ~400 |
| MS21 (AKT Degrader) | 75 | ~200 |
Data synthesized from a study on the AKT inhibitor AZD5363 and AKT degrader MS21 in a PC-3 prostate cancer xenograft model.[4]
Experimental Protocols
The following are detailed protocols for conducting preclinical studies with this compound in solid tumor xenograft models.
Cell Line Selection and Culture
-
Cell Line Selection: Choose human cancer cell lines with documented hyperactivation of the PI3K/AKT pathway. Examples include, but are not limited to, cell lines with PIK3CA mutations (e.g., MCF-7, PC-3), PTEN loss (e.g., PC-3, U87MG), or AKT amplification.
-
Cell Culture: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Xenograft Model Establishment
-
Animals: Use immunodeficient mice, such as athymic nude mice (nu/nu) or NOD-scid gamma (NSG) mice, aged 6-8 weeks.
-
Implantation:
-
Harvest cultured cancer cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
-
Caption: Experimental workflow for this compound evaluation in xenograft models.
Drug Formulation and Administration
-
Formulation: Prepare this compound for in vivo administration. A common vehicle for similar small molecule inhibitors is a solution of 5% N-methyl-2-pyrrolidone (NMP), 15% Solutol HS 15, and 80% water. The final formulation should be sterile-filtered.
-
Administration: Administer this compound to the treatment groups via an appropriate route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection. The dosing schedule can be daily or twice weekly, depending on the pharmacokinetic properties of the compound. The vehicle control group should receive the same volume of the vehicle solution.
Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition: Continue to measure tumor volumes throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100 , where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Body Weight and Clinical Observations: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. Record any clinical signs of adverse effects.
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, tumors can be harvested for PD analysis. This may include:
-
Western Blotting: To assess the levels of total and phosphorylated AKT (at Ser473 and Thr308) and downstream targets like p-PRAS40 and p-S6 ribosomal protein.
-
Immunohistochemistry (IHC): To visualize the expression and localization of key proteins within the tumor tissue, such as Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).
-
-
Apoptosis Assays: Tumor tissue can be analyzed for apoptosis using methods like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.[2]
Statistical Analysis
Analyze the data using appropriate statistical methods. Tumor growth data can be analyzed using a two-way ANOVA with repeated measures. Endpoint data can be analyzed using a t-test or one-way ANOVA followed by a post-hoc test. A p-value of <0.05 is typically considered statistically significant.
Disclaimer: These protocols provide a general framework. Specific details may need to be optimized based on the chosen cell line, animal model, and specific research questions. All animal experiments should be conducted in accordance with institutional guidelines and regulations for the care and use of laboratory animals.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-69A11-mediated inhibition of AKT leads to effective regression of xenograft melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for ABI-011 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABI-011 (also known as AB011) is a humanized IgG1 monoclonal antibody that targets Claudin-18.2 (CLDN18.2), a transmembrane protein with highly restricted expression in normal tissues but which is frequently overexpressed in various solid tumors, particularly gastric and gastroesophageal junction (GEJ) adenocarcinomas. Preclinical and clinical studies have demonstrated that this compound, in combination with standard chemotherapy regimens, exhibits synergistic anti-tumor activity. This document provides detailed application notes and protocols for researchers and drug development professionals interested in investigating the combination of this compound with chemotherapy.
This compound is believed to exert its anti-tumor effects through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). The combination with cytotoxic chemotherapy, such as the CAPOX regimen (capecitabine and oxaliplatin), has shown promising clinical benefit. Capecitabine (B1668275) is an oral fluoropyrimidine that is converted to 5-fluorouracil (B62378) (5-FU), inhibiting DNA synthesis, while oxaliplatin (B1677828) is a platinum-based agent that forms DNA adducts, leading to cell death. The synergy between this compound and chemotherapy is thought to arise from multiple mechanisms, including chemotherapy-induced upregulation of CLDN18.2 expression on tumor cells, thereby enhancing this compound-mediated cytotoxicity.
Data Presentation
The following tables summarize the key quantitative data from clinical studies of this compound in combination with chemotherapy.
Table 1: Clinical Efficacy of this compound in Combination with CAPOX in Advanced Gastric/GEJ Adenocarcinoma (NCT04400383)
| Efficacy Endpoint | This compound (20 mg/kg) + CAPOX (n=13) | This compound (30 mg/kg) + CAPOX (n=10) | Overall (n=23) |
| Objective Response Rate (ORR) | 61.5% | 70.0% | 65.2% |
| Disease Control Rate (DCR) | 100% | 100% | 100% |
Data from a Phase 1 study in patients with CLDN18.2-positive advanced gastric or gastroesophageal junction adenocarcinoma.[1][2]
Table 2: Safety Profile of this compound in Combination with CAPOX (NCT04400383)
| Adverse Event (Grade ≥3) | This compound + CAPOX |
| Neutrophil count decreased | Reported |
| Anemia | Reported |
| Hypoalbuminemia | Reported |
| Nausea | Reported |
| Vomiting | Reported |
No dose-limiting toxicities (DLTs) or treatment-related deaths were reported in the combination therapy cohorts.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the synergy between this compound and chemotherapy.
Protocol 1: In Vitro Cytotoxicity Assay to Determine Synergy
Objective: To assess the synergistic, additive, or antagonistic effect of this compound in combination with chemotherapy on the viability of CLDN18.2-expressing cancer cells.
Materials:
-
CLDN18.2-positive cancer cell line (e.g., NUGC-4, KATO-III)
-
This compound
-
Chemotherapeutic agents (e.g., 5-fluorouracil, oxaliplatin)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed CLDN18.2-positive cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agents.
-
Combination Treatment: Treat the cells with a matrix of this compound and chemotherapy concentrations. Include wells for each agent alone and untreated controls.
-
Incubation: Incubate the plate for a period determined by the cell line's doubling time (typically 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To determine if the addition of chemotherapy enhances this compound-mediated ADCC.
Materials:
-
CLDN18.2-positive target cancer cells
-
Peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells as effector cells
-
This compound
-
Chemotherapeutic agent
-
Cell culture medium
-
Assay buffer
-
Cytotoxicity detection kit (e.g., LDH release assay, Calcein-AM release assay)
-
96-well V-bottom plates
-
Flow cytometer (optional, for more detailed analysis)
Procedure:
-
Target Cell Preparation: Label target cells with a fluorescent dye (e.g., Calcein-AM) if using a fluorescence-based assay. Pre-treat a subset of target cells with a sub-lethal dose of the chemotherapeutic agent for a predetermined time (e.g., 24-48 hours) to potentially upregulate CLDN18.2 expression.
-
Effector Cell Preparation: Isolate PBMCs or NK cells from healthy donor blood.
-
Assay Setup:
-
In a 96-well V-bottom plate, add the target cells.
-
Add serial dilutions of this compound.
-
Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 25:1).
-
Include controls: target cells alone (spontaneous release), target cells with detergent (maximum release), and target cells with effector cells but no antibody.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Cytotoxicity Measurement:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new plate and measure LDH release or Calcein-AM fluorescence according to the kit manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of specific lysis for each condition using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol 3: In Vivo Xenograft Model for Synergy Assessment
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with chemotherapy.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
CLDN18.2-positive cancer cell line
-
This compound
-
Chemotherapy regimen (e.g., CAPOX)
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of CLDN18.2-positive cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy alone
-
This compound + Chemotherapy
-
-
Treatment Administration: Administer the treatments according to a predefined schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Endpoint: Continue the experiment until tumors in the control group reach a maximum allowable size or for a predetermined duration. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CLDN18.2 expression).
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the control.
-
Perform statistical analysis to determine the significance of the differences between the combination group and the single-agent groups.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Combination with Chemotherapy
The binding of this compound to CLDN18.2 on the surface of cancer cells is hypothesized to initiate a cascade of events leading to tumor cell death. This is primarily mediated by the engagement of immune effector cells through the Fc portion of the antibody, leading to ADCC, and by activation of the complement cascade, resulting in CDC. Chemotherapy agents like capecitabine and oxaliplatin induce DNA damage, leading to cell cycle arrest and apoptosis. The synergistic effect may arise from chemotherapy-induced increased expression of CLDN18.2, making tumor cells more susceptible to this compound-mediated killing.
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a logical workflow for researchers to assess the synergistic potential of this compound in combination with chemotherapy.
References
Application Note: Preclinical Efficacy Evaluation of ABI-011
Introduction
ABI-011 is an investigational small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a common oncogenic driver in a variety of human cancers. This application note provides detailed protocols for assessing the in vitro and in vivo efficacy of this compound, offering researchers a comprehensive guide for preclinical evaluation. The described assays are fundamental for determining the anti-cancer activity of novel therapeutic agents.[1][2]
Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of receptor tyrosine kinases (RTKs). Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt phosphorylates a multitude of downstream targets, including mTOR (mammalian Target of Rapamycin), to promote cell survival and proliferation while inhibiting apoptosis. This compound is designed to inhibit key kinases within this pathway, leading to the suppression of tumor cell growth.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Part 1: In Vitro Efficacy Protocols
In vitro assays are essential for the initial screening and characterization of anti-cancer compounds.[1][3] They provide crucial data on a compound's potency and its effects on fundamental cellular processes.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4] Viable cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.[4][5]
Caption: Workflow for the cell viability (MTT/MTS) assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add 10-20 µL of MTT (5 mg/mL) or MTS reagent to each well.[4][5]
-
Solubilization (MTT only): If using MTT, add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[4]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[4]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| A549 | Lung Cancer | 45.8 ± 5.6 |
| U87-MG | Glioblastoma | 22.5 ± 3.4 |
| PANC-1 | Pancreatic Cancer | 8.9 ± 1.5 |
Protocol 2: Apoptosis Assay (Annexin V & Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[6] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V.[7] Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[7]
Caption: Workflow for the Annexin V and PI apoptosis assay.
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.[8][9]
-
Washing: Wash the cells twice with cold PBS by centrifugation.[8][9]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-conjugated Annexin V (e.g., FITC) and Propidium Iodide.[8]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Discriminate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.[9]
Data Presentation: Apoptosis Induction by this compound in PANC-1 Cells
| Treatment | Concentration | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | 3.1 ± 0.5 | 2.5 ± 0.4 |
| This compound | 10 nM | 25.4 ± 3.2 | 10.1 ± 1.8 |
| This compound | 50 nM | 48.9 ± 5.1 | 22.7 ± 2.9 |
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11] The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Methodology:
-
Cell Treatment: Culture and treat cells with this compound for approximately 24 hours.
-
Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[12][13] Incubate for at least 30 minutes at 4°C.[12]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[12]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, ensuring that PI only stains DNA.[13]
-
DNA Staining: Add PI staining solution and incubate for at least 15-30 minutes in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use software to model the DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[12]
Data Presentation: Cell Cycle Arrest by this compound in MCF-7 Cells
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 55.2 ± 4.1 | 30.5 ± 3.3 | 14.3 ± 2.0 |
| This compound | 20 nM | 75.8 ± 6.2 | 12.1 ± 1.9 | 12.1 ± 2.5 |
| This compound | 100 nM | 82.1 ± 7.5 | 5.7 ± 1.1 | 12.2 ± 2.8 |
Part 2: In Vivo Efficacy Protocol
In vivo studies using animal models are a critical step in preclinical drug development, providing insights into a drug's efficacy in a complex biological system.[14] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used for this purpose.[14][15]
Protocol 4: Tumor Growth Inhibition in a Xenograft Model
This protocol describes the evaluation of this compound's ability to inhibit tumor growth in vivo.[16] Human cancer cells are implanted subcutaneously in immunodeficient mice, and upon tumor establishment, animals are treated with this compound.[15]
Caption: Workflow for an in vivo xenograft tumor growth inhibition study.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 PANC-1 cells) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[14]
-
Tumor Growth Monitoring: Monitor the animals regularly for tumor development.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[17]
-
Treatment Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to the planned dosing schedule and duration.
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²) / 2). Monitor animal body weight as an indicator of toxicity.
-
Endpoint: The study concludes after a fixed duration or when tumors in the control group reach a specified size.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Data Presentation: In Vivo Efficacy of this compound in PANC-1 Xenograft Model
| Treatment Group | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +2.5 |
| This compound | 10 | 625 ± 95 | 50.0 | -1.8 |
| This compound | 30 | 310 ± 70 | 75.2 | -4.5 |
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. scispace.com [scispace.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. second scight | get a second scientific sight! [secondscight.com]
Application Notes and Protocols for the Analytical Detection of ABI-011
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of ABI-011, a novel thiocolchicine (B1684108) dimer with potent vascular disrupting and antitumor activities. The protocols outlined below are intended for research and drug development purposes.
Introduction
This compound is a promising anti-cancer agent that functions as a vascular disrupting agent by interacting with tubulin.[1] Accurate and precise analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of this compound. This document details two primary analytical techniques for the determination of this compound: a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method suitable for biological matrices, and a robust High-Performance Liquid Chromatography (HPLC) method for purity and stability assessment.
Quantitative Data Summary
The following tables summarize the key parameters for the analytical methods described herein.
Table 1: LC-MS/MS Method Parameters for this compound Quantification in Plasma
| Parameter | Recommended Value |
| Chromatography | |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Luna C18(2), 5 µm, 150 x 2 mm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (35:65, v/v) |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Mass Spectrometer | Triple Quadrupole (e.g., Applied Biosystems API 2000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined by direct infusion |
| Product Ion (m/z) | To be determined by direct infusion |
| Collision Energy (eV) | To be optimized |
| Dwell Time (ms) | 200 |
Table 2: HPLC-UV Method Parameters for this compound Purity and Stability Analysis
| Parameter | Recommended Value |
| Chromatography | |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector |
| Column | Agilent Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Methanol:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 25 °C |
Experimental Protocols
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in plasma, which is essential for pharmacokinetic studies. The method involves a liquid-liquid extraction (LLE) step followed by LC-MS/MS analysis.
Materials:
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound or a close structural analog
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
1. Standard and Quality Control (QC) Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). b. Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase. c. Spike blank plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.
2. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the internal standard solution. b. Add 500 µL of MTBE. c. Vortex for 2 minutes to ensure thorough mixing. d. Centrifuge at 10,000 x g for 10 minutes to separate the layers. e. Carefully transfer the upper organic layer to a clean microcentrifuge tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C. g. Reconstitute the residue in 100 µL of the mobile phase. h. Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Set up the LC-MS/MS system with the parameters outlined in Table 1. b. Inject the prepared samples and acquire the data. c. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. d. Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 2: Purity and Stability-Indicating Analysis of this compound by HPLC-UV
This protocol is suitable for determining the purity of this compound bulk drug substance and for stability studies of its formulations.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)
Procedure:
1. Standard Preparation: a. Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). b. Prepare working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for analysis.
2. Sample Preparation: a. For bulk drug substance, dissolve an accurately weighed amount in the mobile phase to achieve a known concentration. b. For formulated products, extract the drug from the formulation matrix using a suitable solvent and dilute with the mobile phase.
3. Forced Degradation Study (for stability-indicating method validation): a. Subject this compound solutions to stress conditions such as acid hydrolysis (e.g., 0.1 M HCl at 60 °C), base hydrolysis (e.g., 0.1 M NaOH at 60 °C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal degradation (e.g., 80 °C), and photostability (e.g., exposure to UV light). b. Analyze the stressed samples by the HPLC method to ensure that degradation products are well-separated from the parent this compound peak.
4. HPLC Analysis: a. Set up the HPLC system with the parameters outlined in Table 2. b. Inject the prepared standard and sample solutions. c. Identify and quantify this compound and any impurities or degradation products based on their retention times and peak areas relative to the standard.
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: this compound mechanism of action as a vascular disrupting agent.
References
Application Notes: ABI-011 (Abemaciclib) Treatment in Lymphoma Cell Lines
Introduction
ABI-011, known as Abemaciclib, is a potent and selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] In normal cell physiology, CDK4 and CDK6 form complexes with D-type cyclins to phosphorylate the Retinoblastoma (Rb) protein.[3][4] This phosphorylation event releases the E2F transcription factor, which in turn promotes the expression of genes necessary for the cell to transition from the G1 to the S phase of the cell cycle.[3] By blocking this pathway, Abemaciclib prevents cells from entering the S phase, thereby inducing G1 cell cycle arrest and subsequent apoptosis (cell death).[1][4]
Preclinical studies have demonstrated that Abemaciclib is effective against various lymphoma subtypes, particularly aggressive germinal center B-cell (GCB)-derived lymphomas and mantle cell lymphoma (MCL).[5][6][7] Abemaciclib is structurally distinct from other CDK4/6 inhibitors like palbociclib (B1678290) and ribociclib, and it may act on other kinases, which could contribute to its potent anti-proliferative and pro-apoptotic effects observed in lymphoma cell lines.[5] These application notes provide a summary of quantitative data and detailed protocols for researchers investigating the effects of this compound in lymphoma cell lines.
Mechanism of Action: CDK4/6 Inhibition
The primary mechanism of Abemaciclib involves the targeted inhibition of the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1-S cell cycle checkpoint. In many lymphomas, such as mantle cell lymphoma, this pathway is aberrantly activated due to the overexpression of Cyclin D1.[3][6] Abemaciclib's inhibition of CDK4/6 prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state where it remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for DNA synthesis, effectively arresting the cell cycle in the G1 phase.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (Abemaciclib) on various lymphoma cell lines as reported in preclinical studies.
Table 1: Cell Viability (IC₅₀) of Abemaciclib in Mantle Cell Lymphoma (MCL) Lines Data reflects the concentration of Abemaciclib required to inhibit cell viability by 50% after 72 hours of exposure.
| Cell Line | IC₅₀ (nM) |
| Jeko-1 | 243.3 |
| Mino | 220.4 |
| Rec-1 | 258.8 |
| Z-138 | 263.8 |
| Source: Data derived from a study on dual targeting of CDK4/6 and Bcl-2 in mantle cell lymphoma.[6] |
Table 2: Effect of Abemaciclib on Cell Cycle Distribution Data shows the percentage of cells in each phase of the cell cycle after treatment with Abemaciclib.
| Cell Line | Treatment Condition | % G1 Phase | % S Phase | % G2/M Phase |
| Jeko-1 | DMSO (Control) | 48.7 | 35.1 | 16.2 |
| Jeko-1 | 250 nM Abemaciclib (24h) | 71.3 | 16.5 | 12.2 |
| Mino | DMSO (Control) | 52.1 | 31.5 | 16.4 |
| Mino | 250 nM Abemaciclib (24h) | 75.8 | 12.3 | 11.9 |
| Source: Data derived from a study on dual targeting of CDK4/6 and Bcl-2 in mantle cell lymphoma.[6] |
Table 3: Induction of Apoptosis by Abemaciclib in Lymphoma Cell Lines Data shows the percentage of apoptotic cells detected by flow cytometry after treatment.
| Cell Line | Treatment Condition | % Apoptotic Cells |
| Jeko-1 | 500 nM Abemaciclib (48h) | 25.4 |
| Mino | 500 nM Abemaciclib (48h) | 22.1 |
| SUDHL10 (GCB-DLBCL) | 500 nM Abemaciclib (Day 2) | Increased vs Control |
| BL2 (Burkitt) | 500 nM Abemaciclib (Day 2) | Increased vs Control |
| Source: Data derived from studies on mantle cell lymphoma and aggressive B-cell lymphomas.[5][6] |
Experimental Protocols
Detailed protocols for key in vitro experiments to assess the efficacy of this compound are provided below.
Protocol 1: Cell Viability and Proliferation Assay
This protocol determines the effect of Abemaciclib on the viability and proliferation of lymphoma cell lines.
Methodology:
-
Cell Seeding: Seed lymphoma cells at an optimized density (e.g., 0.5–2.0 × 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[5]
-
Drug Preparation: Prepare serial dilutions of Abemaciclib (e.g., from 0.625 µM to 20 µM) in the appropriate cell culture medium.[8] Prepare a vehicle control using DMSO at the same final concentration as the highest drug dose.
-
Treatment: Add the prepared Abemaciclib dilutions and DMSO control to the wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.[6][8]
-
Viability Assessment: Add 10 µL of a cell counting reagent (e.g., Cell Counting Kit-8) to each well and incubate for 1-4 hours.[8]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.[8]
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol is used to quantify the distribution of cells in the G1, S, and G2/M phases of the cell cycle following Abemaciclib treatment.
Methodology:
-
Cell Treatment: Seed cells and treat with the desired concentration of Abemaciclib (e.g., 0.5 µmol/L) or DMSO for 24 hours.[5][6]
-
Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.[5][9]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[5][9] Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.[5]
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.[10]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis (early and late) and necrosis induced by Abemaciclib.
Methodology:
-
Cell Treatment: Culture cells with Abemaciclib (e.g., 500 nM) or DMSO for the desired time period (e.g., 48 hours).[6]
-
Harvesting: Collect all cells, including those floating in the supernatant, by centrifugation.
-
Washing: Wash the cells once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's protocol.[6][11]
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Analysis: Differentiate cell populations:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the CDK4/6 pathway.
Methodology:
-
Cell Lysis: After treating cells with Abemaciclib for the desired time (e.g., 12 hours), lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5][6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-Rb (Ser780), total Rb, Cyclin D3, CDK4, CDK6) and a loading control (e.g., β-tubulin).[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[5]
References
- 1. Abemaciclib - Wikipedia [en.wikipedia.org]
- 2. Abemaciclib - NCI [cancer.gov]
- 3. Targeting CDK4/6 in mantle cell lymphoma - Lee - Annals of Lymphoma [aol.amegroups.org]
- 4. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 5. Abemaciclib, a CDK4/6 inhibitor, exerts preclinical activity against aggressive germinal center‐derived B‐cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual targeting of CDK4/6 and Bcl-2 exhibits a potent antitumor effect on mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abemaciclib, a CDK4/6 inhibitor, exerts preclinical activity against aggressive germinal center-derived B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Anaplastic Lymphoma Kinase (ALK) Activity Provides a Therapeutic Approach for CLTC-ALK-Positive Human Diffuse Large B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-tumor activity of selective inhibitor of nuclear export (SINE) compounds, is enhanced in non-Hodgkin lymphoma through combination with mTOR inhibitor and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Vascular Disruption by the Novel Agent ABI-011
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular disrupting agents (VDAs) represent a promising therapeutic strategy in oncology, designed to selectively target and destroy the established vasculature of tumors.[1][2] This leads to a rapid collapse of the tumor's blood supply, resulting in extensive tumor necrosis.[3][4] Unlike anti-angiogenic therapies that inhibit the formation of new blood vessels, VDAs act on the existing, often abnormal and immature, tumor vasculature.[1][3] VDAs can be categorized into two main classes: small-molecule agents, which include tubulin-binding agents and flavonoids, and ligand-directed VDAs.[1]
This document provides a comprehensive set of protocols for the preclinical assessment of a novel small-molecule vascular disrupting agent, designated ABI-011. The methodologies outlined herein are based on established techniques for evaluating the vascular-disrupting effects of similar compounds and are intended to guide researchers in characterizing the activity of this compound both in vitro and in vivo.
Signaling Pathway of Small-Molecule VDAs
Small-molecule VDAs, particularly tubulin-binding agents, function by disrupting the microtubule cytoskeleton within endothelial cells.[2] This disruption leads to a cascade of events culminating in vascular shutdown.
Caption: Signaling pathway of this compound leading to vascular disruption.
Experimental Workflow for Assessing this compound
A multi-faceted approach is recommended to thoroughly characterize the vascular-disrupting properties of this compound. This workflow progresses from initial in vitro screens to more complex in vivo models.
Caption: Experimental workflow for assessing this compound.
In Vitro Experimental Protocols
Endothelial Cell Permeability Assay
This assay directly measures the "leakiness" of an endothelial cell monolayer in response to this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Endothelial cell growth medium
-
FITC-dextran (or other fluorescently labeled tracer)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Fluorometer
Protocol:
-
Seed HUVECs onto the upper chamber of Transwell inserts and culture until a confluent monolayer is formed.
-
Starve the cells in a serum-free medium for 2-4 hours prior to the experiment.
-
Treat the HUVEC monolayers with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1, 4, and 8 hours).
-
Add FITC-dextran to the upper chamber of each well.
-
Incubate for 30-60 minutes.
-
Collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples using a fluorometer.
-
Calculate the fold change in permeability relative to the vehicle control.
Tube Formation Assay
This assay assesses the ability of this compound to disrupt the formation of capillary-like structures by endothelial cells.[5]
Materials:
-
HUVECs
-
Matrigel (or similar basement membrane matrix)
-
Endothelial cell growth medium
-
This compound
-
Vehicle control
-
Microscope with imaging software
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for 6-18 hours to allow for tube formation.
-
Capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis analyzer plugin).[5]
In Vivo Experimental Protocols
Tumor Blood Flow Measurement (Laser Doppler Flowmetry)
This non-invasive technique measures relative changes in tumor blood perfusion before and after treatment with this compound.
Materials:
-
Tumor-bearing mice
-
Anesthesia (e.g., isoflurane)
-
Laser Doppler Flowmetry system with a surface probe
-
Heating pad
Protocol:
-
Anesthetize the mouse and maintain its body temperature using a heating pad.
-
Carefully remove any fur overlying the tumor to ensure direct contact of the probe with the skin.
-
Position the laser Doppler probe on the surface of the tumor and ensure stable contact.
-
Record the baseline tumor blood flow for a stable period (e.g., 5 minutes).
-
Administer this compound or vehicle control via the appropriate route (e.g., intraperitoneal or intravenous injection).
-
Continuously or intermittently record the tumor blood flow for the desired duration (e.g., up to 6 hours).
-
Calculate the percentage change in perfusion units from baseline.
Vascular Permeability Assay (Evans Blue Extravasation)
This assay quantifies the leakage of albumin-bound Evans blue dye from the tumor vasculature into the tumor interstitium.[6]
Materials:
-
Tumor-bearing mice
-
This compound
-
Vehicle control
-
Evans Blue dye solution (e.g., 2% in saline)
-
Saline
-
Formamide
-
Spectrophotometer
Protocol:
-
Administer this compound or vehicle control to tumor-bearing mice.
-
At a predetermined time point post-treatment (e.g., 4 hours), inject Evans Blue dye intravenously.
-
Allow the dye to circulate for 30-60 minutes.
-
Euthanize the mice and perfuse the circulatory system with saline to remove intravascular dye.
-
Excise the tumors and weigh them.
-
Homogenize the tumors in a known volume of formamide.
-
Incubate at 60°C for 24 hours to extract the Evans Blue dye.
-
Centrifuge the homogenates and collect the supernatant.
-
Measure the absorbance of the supernatant at 620 nm.
-
Quantify the amount of Evans Blue per gram of tumor tissue using a standard curve.
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a powerful non-invasive imaging technique used to quantitatively assess changes in vascular parameters such as blood flow, blood volume, and vascular permeability.[4][6]
Materials:
-
Tumor-bearing mice
-
MRI scanner (e.g., 7T preclinical scanner)
-
Gadolinium-based contrast agent (e.g., Gd-DTPA)
-
Anesthesia
Protocol:
-
Acquire baseline DCE-MRI scans of the tumor before administering this compound.
-
Administer this compound or vehicle control.
-
Perform follow-up DCE-MRI scans at various time points post-treatment (e.g., 2, 6, 24 hours).
-
During each scan, a bolus of the gadolinium-based contrast agent is injected intravenously.
-
Analyze the dynamic imaging data using pharmacokinetic models to derive parameters such as Ktrans (volume transfer coefficient, related to permeability) and vp (plasma volume fraction).
-
Compare the changes in these parameters between pre- and post-treatment scans.
Immunohistochemical (IHC) Analysis of Tumor Vasculature
IHC is used to visualize and quantify changes in the tumor microvasculature.
Materials:
-
Tumor-bearing mice
-
This compound
-
Vehicle control
-
Formalin or other fixatives
-
Paraffin
-
Primary antibody against a vascular marker (e.g., anti-CD31)
-
Secondary antibody and detection system
-
Microscope
Protocol:
-
Treat tumor-bearing mice with this compound or vehicle control.
-
At selected time points, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed them in paraffin.
-
Section the paraffin-embedded tumors.
-
Perform IHC staining for CD31 to identify endothelial cells and visualize blood vessels.
-
Capture images of the stained sections.
-
Quantify microvessel density (MVD) by counting the number of stained vessels per unit area.
Data Presentation
The quantitative data generated from these protocols should be summarized in a clear and structured format for easy comparison.
Table 1: In Vitro Assessment of this compound
| Assay | Parameter Measured | This compound Concentration | Result (Mean ± SD) |
| Endothelial Cell Permeability | Fold Change in Permeability | 1 µM | |
| 10 µM | |||
| 100 µM | |||
| Tube Formation | Total Tube Length (µm) | 1 µM | |
| 10 µM | |||
| 100 µM |
Table 2: In Vivo Assessment of this compound
| Assay | Parameter Measured | Time Post-Treatment | Result (Mean ± SD) |
| Laser Doppler Flowmetry | % Change in Blood Perfusion | 2 hours | |
| 6 hours | |||
| Evans Blue Extravasation | Evans Blue (µg/g tissue) | 4 hours | |
| DCE-MRI | Ktrans (min⁻¹) | 6 hours | |
| vp (%) | 6 hours | ||
| Immunohistochemistry | Microvessel Density (vessels/mm²) | 24 hours |
References
- 1. mdpi.com [mdpi.com]
- 2. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Invasive Evaluation of Acute Effects of Tubulin Binding Agents: A Review of Imaging Vascular Disruption in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of vascular disruptor compounds by analysis in zebrafish embryos and mouse embryonic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for ABI-011 Delivery and Formulation
For Research Use Only. Not for use in diagnostic procedures.
Introduction to ABI-011
This compound is a novel synthetic compound identified as a thiocolchicine (B1684108) dimer.[1][2] It functions as a potent vascular disrupting agent (VDA) with significant antitumor properties.[1][2] Its mechanism of action is twofold: it acts as an antitubulin agent, interfering with microtubule dynamics, and as a topoisomerase I inhibitor, leading to disruptions in DNA replication and repair.[2] Preclinical studies have demonstrated that this compound exhibits potent and specific antiangiogenic and vascular disrupting activities both in vitro and in vivo.[2] It has been shown to be a more potent vascular disrupting antitumor agent with a better therapeutic index compared to combretastatin (B1194345) A4 phosphate (B84403) (CA4P).[2]
Physicochemical and Pharmacokinetic Properties
A summary of the known properties of this compound is presented below. This data is crucial for designing relevant research studies.
| Property | Value/Description | Reference |
| Chemical Class | Thiocolchicine Dimer | [1][2] |
| Mechanism of Action | Antitubulin, Topoisomerase I Inhibitor, Vascular Disrupting Agent | [2] |
| Administration Route | Intravenous (IV) Infusion | [1] |
| Pharmacokinetics (in cynomolgus monkeys) | Dose-proportional | [1] |
| Large volume of distribution (Vz) | [1] | |
| Rapid clearance | [1] | |
| Half-life (HL) | 0.36 to 2.9 hours | |
| No accumulation upon multiple dosing | [1] | |
| No-Observed-Adverse-Effect Level (NOAEL) | 1.67 mg/kg (in cynomolgus monkeys) | [1] |
Recommended Intravenous Formulation for Preclinical Research
While the exact clinical formulation of this compound is proprietary, a standard approach for preparing an intravenous formulation for preclinical research can be followed. This protocol is based on common practices for formulating poorly water-soluble compounds for IV administration in animal models.
Objective: To prepare a clear, sterile, and stable solution of this compound suitable for intravenous injection in preclinical models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Saline (0.9% Sodium Chloride Injection, USP), sterile
-
Sterile vials
-
Sterile syringes and filters (0.22 µm)
Protocol:
-
Solubilization:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
-
Vehicle Preparation:
-
Prepare the final vehicle by mixing PEG 400 and saline. A common ratio is 40% PEG 400 and 60% saline. For example, to prepare 10 mL of vehicle, mix 4 mL of PEG 400 with 6 mL of saline.
-
-
Final Formulation:
-
Slowly add the this compound/DMSO stock solution to the PEG 400/saline vehicle with continuous stirring. A common final concentration of DMSO in the formulation should be kept low (e.g., <10%) to minimize toxicity.
-
For example, to prepare a final concentration of 1 mg/mL of this compound, add 1 mL of the 10 mg/mL this compound/DMSO stock to 9 mL of the PEG 400/saline vehicle. This results in a final vehicle composition of 10% DMSO, 36% PEG 400, and 54% saline.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of PEG 400).
-
-
Sterilization:
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Storage:
-
Store the formulation at 2-8°C, protected from light. The stability of the formulation under these conditions should be determined empirically.
-
Experimental Protocols
In Vitro Vascular Disruption Assay
This protocol outlines a method to assess the vascular disrupting activity of this compound on endothelial cell tube formation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Matrigel® Basement Membrane Matrix
-
96-well plates
-
This compound formulation
-
Calcein AM
Protocol:
-
Plate Coating:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each Matrigel®-coated well.
-
-
Treatment:
-
Prepare serial dilutions of this compound in endothelial cell growth medium.
-
Add the this compound dilutions to the wells. Include a vehicle control (medium with the same concentration of formulation vehicle).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Visualization and Analysis:
-
After incubation, carefully remove the medium.
-
Stain the cells with Calcein AM to visualize the tube network.
-
Capture images using a fluorescence microscope.
-
Quantify the tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. A significant reduction in these parameters in this compound-treated wells compared to the control indicates vascular disrupting activity.
-
In Vivo Antitumor Efficacy Study
This protocol describes a general method for evaluating the antitumor efficacy of intravenously administered this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells (e.g., human solid tumor cell line)
-
This compound intravenous formulation
-
Calipers
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Inject tumor cells subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle via intravenous injection (e.g., tail vein) according to a predetermined schedule (e.g., once weekly for 3 weeks).[1]
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the animals for any signs of adverse effects.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a certain size, or after a predetermined treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare the tumor growth inhibition between the treated groups and the control group.
-
Visualizations
Signaling Pathway of this compound's Antitumor Activity
Caption: Mechanism of Action of this compound.
Experimental Workflow for In Vitro Vascular Disruption Assay
Caption: In Vitro Vascular Disruption Assay Workflow.
Logical Relationship for In Vivo Efficacy Study
Caption: Logic Flow for In Vivo Antitumor Efficacy Study.
References
Application Notes: Cell Viability Assays for the PI3K/AKT Inhibitor ABI-011
Introduction
ABI-011 is a potent and selective small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/AKT/mTOR cascade is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1] Assessing the cytotoxic and cytostatic effects of compounds like this compound is a fundamental step in drug development. Cell viability assays are essential tools for quantifying the dose-dependent impact of this compound on cancer cell lines, enabling the determination of key parameters such as the half-maximal inhibitory concentration (IC50).
This document provides detailed protocols for two robust methods to assess cell viability following treatment with this compound: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Mechanism of Action: this compound and the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is activated by growth factors that bind to receptor tyrosine kinases (RTKs) on the cell surface.[2] This leads to the activation of PI3K, which phosphorylates PIP2 to generate PIP3. PIP3 acts as a second messenger, recruiting and activating AKT.[1] Activated AKT then phosphorylates a multitude of downstream substrates, leading to increased cell proliferation and survival. This compound, as an inhibitor of this pathway, is expected to block these downstream signals, leading to decreased cell viability and induction of apoptosis in cancer cells. The efficacy of such inhibitors can be evaluated by treating cancer cells with increasing concentrations of the drug and measuring cell survival.[3]
Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Choosing a Cell Viability Assay
The choice of assay can depend on the specific research question, cell type, and available equipment. This note details two common methods:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : A colorimetric assay that measures the metabolic activity of cells.[4] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[5] The concentration of the resulting colored solution is directly proportional to the number of metabolically active cells.[4]
-
CellTiter-Glo® Luminescent Cell Viability Assay : A luminescent assay that quantifies ATP, which is an indicator of metabolically active cells.[6][7] The assay reagent causes cell lysis, releasing ATP, which is used in a luciferase reaction to produce a stable "glow-type" luminescent signal.[6] This signal is proportional to the amount of ATP present, and thus to the number of viable cells.[7]
| Feature | MTT Assay | CellTiter-Glo® Assay |
| Principle | Enzymatic reduction of tetrazolium salt | Quantitation of ATP |
| Detection | Colorimetric (Absorbance at 570 nm) | Luminescent (Light emission) |
| Throughput | High | Very High (fewer steps) |
| Sensitivity | Good | Excellent |
| Procedure | Multi-step (reagent addition, incubation, solubilization)[8] | Single-step ("add-mix-measure")[7] |
| Time | Longer (requires 2-4 hour incubation plus solubilization)[8] | Faster (approx. 12 minutes total)[9] |
Experimental Workflow
The general workflow for assessing the effect of this compound on cell viability is applicable to most assay types and involves cell seeding, compound treatment, incubation, signal detection, and data analysis.
Figure 2. General experimental workflow for determining the IC50 of this compound.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
This compound compound
-
Appropriate cancer cell line and complete culture medium
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4][10]
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[10] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment:
-
Prepare a series of this compound concentrations (e.g., 0.01 µM to 100 µM) by serial dilution.
-
Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound to the respective wells.
-
Include "vehicle control" wells (treated with DMSO or the compound's solvent) and "untreated control" wells.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[10]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[8] During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][10]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[4]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is a homogeneous "add-mix-measure" procedure.[7]
Materials:
-
This compound compound
-
Appropriate cancer cell line and complete culture medium
-
Opaque-walled 96-well plates (to prevent well-to-well crosstalk)
-
CellTiter-Glo® Reagent (Promega, Cat. No. G7570)[9]
-
Multi-channel pipette
-
Luminometer
Procedure:
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Transfer the buffer to the bottle containing the lyophilized CellTiter-Glo® Substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[9]
-
Cell Seeding and Treatment:
-
Seed cells into an opaque-walled 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[11] Include "no-cell" control wells for background measurement.
-
Incubate overnight to allow for attachment.
-
Treat cells with a serial dilution of this compound as described in the MTT protocol.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Execution:
-
Signal Stabilization and Measurement:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation
1. Calculation of Percent Viability: For each concentration of this compound, calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Formula: % Viability = [(Signal_Treated - Signal_Background) / (Signal_VehicleControl - Signal_Background)] * 100
-
Signal_Treated: Absorbance or luminescence from wells treated with this compound.
-
Signal_VehicleControl: Average signal from wells treated with the vehicle (e.g., DMSO) only.
-
Signal_Background: Average signal from no-cell control wells.
-
2. Determination of IC50: The IC50 is the concentration of an inhibitor that is required to reduce a biological process by 50%.[12][13] To calculate the IC50 value for this compound, plot the percent viability against the log-transformed concentration of this compound. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve).[12] The IC50 is the concentration that corresponds to 50% viability on the fitted curve.[12][14] This analysis can be performed using software such as GraphPad Prism or Microsoft Excel.[12]
Example Data Table:
Below is a template for summarizing the results from a cell viability experiment with this compound on two different cell lines after 48 hours of treatment.
| Cell Line | This compound Conc. (µM) | Mean Signal (±SD) | % Viability |
| Cell Line A | 0 (Vehicle) | 1.25 (±0.08) | 100% |
| 0.01 | 1.21 (±0.07) | 96.8% | |
| 0.1 | 1.05 (±0.06) | 84.0% | |
| 1 | 0.68 (±0.05) | 54.4% | |
| 10 | 0.24 (±0.03) | 19.2% | |
| 100 | 0.11 (±0.02) | 8.8% | |
| IC50 (µM) | ~0.85 | ||
| Cell Line B | 0 (Vehicle) | 1.32 (±0.09) | 100% |
| 0.01 | 1.30 (±0.08) | 98.5% | |
| 0.1 | 1.22 (±0.07) | 92.4% | |
| 1 | 0.95 (±0.06) | 72.0% | |
| 10 | 0.51 (±0.04) | 38.6% | |
| 100 | 0.18 (±0.03) | 13.6% | |
| IC50 (µM) | ~7.5 |
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. ch.promega.com [ch.promega.com]
- 12. clyte.tech [clyte.tech]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for Onatasertib (ABI-011) in 3D Tumor Spheroid Models*
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "ABI-011" was not specifically identified in available literature. This document focuses on Onatasertib (CC-223) , a potent dual mTORC1 and mTORC2 inhibitor, for which detailed protocols and data in 3D tumor spheroid models are available. It is presumed that "this compound" may be an internal designation or a related mTOR inhibitor.
Introduction
Three-dimensional (3D) tumor spheroid models are increasingly utilized in cancer research and drug development as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1] These models recapitulate crucial aspects such as cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[1] Onatasertib (also known as CC-223) is a selective, orally bioavailable dual inhibitor of mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1] By targeting both key complexes in the mTOR signaling pathway, Onatasertib provides a comprehensive approach to inhibiting cancer cell proliferation, growth, and survival.[1] These application notes provide detailed protocols for the use of Onatasertib in 3D tumor spheroid models, offering a robust framework for preclinical evaluation.
Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2
Onatasertib competitively binds to the ATP-binding site of the mTOR kinase domain, blocking the phosphorylation of downstream targets of both mTORC1 and mTORC2.[1]
-
mTORC1 Inhibition: Prevents the phosphorylation of key substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), leading to the suppression of protein synthesis and cell cycle progression.[1]
-
mTORC2 Inhibition: Blocks the phosphorylation of Akt at serine 473 (S473), which is essential for its full activation.[1] The inhibition of Akt signaling disrupts cell survival pathways and can induce apoptosis.[1]
The dual inhibition of both mTORC1 and mTORC2 by Onatasertib can overcome the feedback activation of Akt that is often observed with mTORC1-specific inhibitors like rapamycin.[1]
Signaling Pathway Diagram
Caption: Onatasertib's inhibition of the mTOR signaling pathway.
Data Presentation
The following tables present illustrative quantitative data on the efficacy of Onatasertib in various cancer cell line-derived 3D spheroid models. This data is representative of expected outcomes and should be used as a guideline for experimental design.
Table 1: IC50 Values of Onatasertib in 3D Tumor Spheroid Models
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 72 hours | 1.5 |
| MCF-7 | Breast Adenocarcinoma | 72 hours | 2.2 |
| A549 | Lung Carcinoma | 72 hours | 3.8 |
| U-87 MG | Glioblastoma | 96 hours | 1.9 |
Note: IC50 values are approximate and can vary based on experimental conditions such as spheroid size, cell density, and assay method.
Table 2: Effect of Onatasertib on Spheroid Growth
| Cell Line | Concentration (µM) | Treatment Duration | % Reduction in Spheroid Volume (vs. Vehicle) |
| HCT116 | 1 | 72 hours | 45% |
| HCT116 | 5 | 72 hours | 85% |
| MCF-7 | 2 | 72 hours | 50% |
| MCF-7 | 10 | 72 hours | 92% |
Experimental Protocols
The following are detailed protocols for the formation of 3D spheroids, treatment with Onatasertib, and subsequent analysis of spheroid growth and cell viability.
Protocol 1: 3D Tumor Spheroid Formation (Ultra-Low Attachment Plate Method)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard 2D flasks to ~80% confluency.[1]
-
Wash cells with PBS and detach using Trypsin-EDTA.[1]
-
Neutralize trypsin with complete medium and collect the cell suspension.[1]
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.[1]
-
Count the cells and determine viability.
-
Prepare a single-cell suspension at the desired concentration (e.g., 1 x 10^4 to 5 x 10^4 cells/mL). The optimal seeding density should be determined empirically for each cell line.[1]
-
Add 100 µL of the cell suspension to each well of a ULA 96-well plate.[1]
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.[1]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 24-72 hours.
Protocol 2: Onatasertib Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a ULA 96-well plate
-
Onatasertib stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of Onatasertib in complete cell culture medium to achieve the desired final concentrations.[1]
-
Include a vehicle control (DMSO) at the same final concentration as the highest Onatasertib dose.[1]
-
Carefully remove 50 µL of the conditioned medium from each well containing a spheroid.[1]
-
Add 50 µL of the prepared Onatasertib dilutions or vehicle control to the respective wells.[1]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours, or longer for chronic studies).[1]
Protocol 3: Analysis of Spheroid Growth and Viability
This protocol outlines methods to quantify the effects of Onatasertib on spheroid size and cell viability.
A. Spheroid Size Measurement
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At desired time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well.[1]
-
Use image analysis software to measure the diameter of each spheroid.[1]
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.[1]
-
Normalize the spheroid volume at each time point to the initial volume at time 0 to determine the relative growth.
B. Cell Viability Assay (ATP-based)
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
After the treatment period, equilibrate the spheroid plate and the viability reagent to room temperature.
-
Add a volume of the viability reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.[1]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[1]
-
Transfer the lysate to a 96-well opaque-walled plate.[1]
-
Measure the luminescence using a plate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for Onatasertib efficacy testing.
Conclusion
The use of 3D spheroid culture models provides a more clinically relevant platform for evaluating the efficacy of anti-cancer agents like Onatasertib.[1] The protocols outlined in this document offer a robust framework for investigating the dose-dependent effects of Onatasertib on spheroid growth and viability. The dual inhibition of mTORC1 and mTORC2 by Onatasertib is expected to translate into potent anti-tumor activity in these advanced in vitro models, providing valuable insights for preclinical drug development.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with ABI-011
Audience: Researchers, scientists, and drug development professionals.
Introduction:
ABI-011 is a novel nanoparticle albumin-bound (nab) formulation of a thiocolchicine (B1684108) dimer with a multi-faceted mechanism of action, positioning it as a promising candidate for cancer therapy.[1][2][3][4] Preclinical studies have indicated that this compound functions as a potent vascular disrupting agent (VDA), an inhibitor of topoisomerase-1, and a microtubule destabilizer.[1][5][6] This unique combination of activities suggests that this compound can induce cancer cell death through various pathways, including apoptosis and cell cycle arrest. This document provides detailed protocols for the analysis of cells treated with this compound using flow cytometry, a powerful technique for single-cell analysis of these key cellular processes.
Mechanism of Action of this compound:
This compound's therapeutic potential stems from its dual action on critical cellular processes. As a microtubule destabilizing agent, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest, primarily in the G2/M phase. Its activity as a topoisomerase-1 inhibitor introduces DNA strand breaks, which can trigger apoptotic cell death. Furthermore, its role as a vascular disrupting agent suggests an impact on the tumor microenvironment.
Figure 1: Proposed signaling pathway of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analyses of a human breast cancer cell line (e.g., MDA-MB-231) treated with this compound for 48 hours.
Table 1: Cell Cycle Analysis
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 | 1.5 ± 0.5 |
| This compound (10 nM) | 45.8 ± 4.2 | 15.1 ± 1.9 | 35.6 ± 3.5 | 3.5 ± 0.8 |
| This compound (50 nM) | 25.3 ± 2.8 | 10.2 ± 1.5 | 58.9 ± 4.1 | 5.6 ± 1.1 |
| This compound (100 nM) | 15.1 ± 1.9 | 5.6 ± 0.9 | 65.2 ± 5.3 | 14.1 ± 2.3 |
Table 2: Apoptosis Analysis (Annexin V / PI Staining)
| Treatment | Viable (Annexin V- / PI-) (%) | Early Apoptosis (Annexin V+ / PI-) (%) | Late Apoptosis (Annexin V+ / PI+) (%) | Necrosis (Annexin V- / PI+) (%) |
| Vehicle Control | 94.3 ± 2.5 | 2.1 ± 0.7 | 1.5 ± 0.4 | 2.1 ± 0.6 |
| This compound (10 nM) | 85.6 ± 3.1 | 8.2 ± 1.2 | 3.8 ± 0.9 | 2.4 ± 0.5 |
| This compound (50 nM) | 68.4 ± 4.5 | 15.7 ± 2.1 | 12.3 ± 1.8 | 3.6 ± 0.8 |
| This compound (100 nM) | 45.2 ± 5.2 | 25.8 ± 3.4 | 24.5 ± 2.9 | 4.5 ± 1.0 |
Table 3: Cell Surface Marker Expression (CD44)
| Treatment | Mean Fluorescence Intensity (MFI) of CD44 |
| Vehicle Control | 15,234 ± 1,287 |
| This compound (10 nM) | 14,876 ± 1,198 |
| This compound (50 nM) | 11,543 ± 976 |
| This compound (100 nM) | 8,765 ± 789 |
Experimental Protocols
Figure 2: General experimental workflow.
Protocol 1: Cell Cycle Analysis with Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.[7][8][9][10][11]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Culture cells to the desired confluence and treat with various concentrations of this compound and a vehicle control for 48 hours.
-
Harvesting: Harvest cells by trypsinization, then collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (FL2 or equivalent).
Protocol 2: Apoptosis Detection with Annexin V and Propidium Iodide (PI)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Harvesting: Follow steps 1 and 2 from Protocol 1.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within 1 hour of staining.
Protocol 3: Cell Surface Marker Staining
This protocol allows for the quantification of cell surface protein expression, which may be altered by drug treatment.[15][16][17][18]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (PBS with 1% BSA)
-
Fluorochrome-conjugated primary antibody (e.g., PE-conjugated anti-human CD44)
-
Fc block (optional, to reduce non-specific binding)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Harvesting: Follow steps 1 and 2 from Protocol 1.
-
Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cells in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.
-
Fc Block (Optional): Add Fc block and incubate for 10 minutes at 4°C.
-
Antibody Staining: Aliquot 100 µL of cell suspension (1 x 10^6 cells) into flow cytometry tubes. Add the predetermined optimal concentration of the fluorochrome-conjugated antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Final Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Data Analysis Logic
Figure 3: Flow cytometry data analysis logic.
References
- 1. sec.gov [sec.gov]
- 2. Albumin Nanoparticles in Cancer Therapeutics: Clinical Status, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. scispace.com [scispace.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. ptglab.com [ptglab.com]
- 17. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 18. stemcell.com [stemcell.com]
Troubleshooting & Optimization
ABI-011 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABI-011. The information is designed to address common challenges, with a particular focus on solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as A011, is a novel small-molecule ligand of the sigma-2 (σ2) receptor.[1][2][3] It has demonstrated potent anti-cancer properties in preclinical studies, particularly in breast cancer models.[1][3] The primary mechanisms of action for this compound involve the induction of endoplasmic reticulum stress and autophagy.[3] Notably, it also inhibits the activation of the PI3K-Akt-mTOR signaling pathway, which is a critical pathway for cell proliferation and survival in many cancers.[3]
Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What is causing this?
A2: This is a common issue known as "precipitation upon dilution" and is often encountered with hydrophobic compounds like many small molecule inhibitors. This compound is likely sparingly soluble in aqueous solutions. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound's local concentration can exceed its solubility limit in the mixed solvent, leading to precipitation.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
Q4: Can I warm the solution to improve the solubility of this compound?
A4: Gentle warming can be a useful technique to aid in the dissolution of some compounds. A brief incubation in a 37°C water bath may help dissolve this compound. However, it is important to be cautious as prolonged exposure to heat can potentially degrade the compound. Always verify the stability of your compound under these conditions if possible.
Q5: How should I store my this compound stock solution?
A5: For long-term storage, it is generally recommended to store stock solutions of small molecule inhibitors at -20°C or -80°C. To avoid repeated freeze-thaw cycles which can lead to degradation, it is best practice to aliquot the stock solution into single-use volumes.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in aqueous solutions.
Step 1: Initial Solubility Assessment
Before proceeding with extensive experimentation, it is crucial to determine the approximate solubility of your batch of this compound in various solvents.
Experimental Protocol: Basic Solubility Testing
-
Solvent Selection: Prepare small, labeled vials containing common laboratory solvents such as DMSO, ethanol (B145695), and your primary aqueous buffer (e.g., PBS, cell culture medium).
-
Compound Addition: Add a small, pre-weighed amount of this compound to each vial.
-
Dissolution Attempt: Vortex each vial for 30 seconds.
-
Observation: Visually inspect for any undissolved particles.
-
Sonication/Warming (Optional): If the compound does not fully dissolve, you can try gentle warming (e.g., 37°C for 5-10 minutes) or sonication in a water bath.
-
Record Observations: Note the solvents in which this compound readily dissolves and those where it is poorly soluble.
Step 2: Optimizing Working Solution Preparation
If you observe precipitation upon dilution of your organic stock into an aqueous buffer, the following strategies can be employed.
Experimental Protocol: Serial Dilution for Working Solutions
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved.
-
Intermediate Dilutions: Perform serial dilutions of your stock solution in the same organic solvent (e.g., DMSO) to create a range of concentrations.
-
Final Dilution: Add a small volume of the appropriate intermediate stock solution to your pre-warmed aqueous buffer while vortexing gently. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Final Solvent Concentration: Always calculate the final percentage of the organic solvent in your working solution and keep it as low as possible (ideally below 0.5%). Remember to include a vehicle control (aqueous buffer with the same final concentration of the organic solvent) in your experiments.
Quantitative Data Summary
As specific quantitative solubility data for this compound is not publicly available, researchers should determine this empirically. The following table provides a template for recording your findings.
| Solvent | Temperature (°C) | Visual Solubility | Estimated Concentration (if soluble) | Notes |
| Water | 25 | Insoluble | < 1 µM | |
| PBS (pH 7.4) | 25 | Sparingly Soluble | May require sonication | |
| Ethanol | 25 | Soluble | ||
| DMSO | 25 | Freely Soluble | > 10 mM | Recommended for stock solutions |
| Cell Culture Media + 10% FBS | 37 | Sparingly Soluble | Test for precipitation over time |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Inhibition of PI3K-Akt-mTOR by this compound
The following diagram illustrates the simplified PI3K-Akt-mTOR signaling pathway and the inhibitory effect of this compound. In many cancers, this pathway is constitutively active, promoting cell proliferation and survival.[5][6][7] this compound's ability to inhibit this pathway contributes to its anti-cancer effects.[3]
Caption: Simplified PI3K-Akt-mTOR signaling pathway and the inhibitory point of this compound.
Experimental Workflow: Troubleshooting this compound Solubility
This workflow provides a logical sequence of steps to address solubility issues during the preparation of this compound working solutions for in vitro experiments.
Caption: A logical workflow for troubleshooting the solubility of this compound in aqueous solutions.
References
- 1. Frontiers | Novel Sigma-2 receptor ligand A011 overcomes MDR in adriamycin-resistant human breast cancer cells by modulating ABCB1 and ABCG2 transporter function [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A011, a novel small-molecule ligand of σ2 receptor, potently suppresses breast cancer progression via endoplasmic reticulum stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
improving ABI-011 stability in cell culture media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of ABI-011 in in-vitro studies, with a focus on ensuring its stability in cell culture media for reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel thiocolchicine (B1684108) dimer that functions as a potent antitubulin and topoisomerase I inhibitor.[1] Its primary mechanism of action involves disrupting microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis. Additionally, it exhibits antiangiogenic and vascular-disrupting properties.[1]
Q2: Why is the stability of this compound in cell culture media a critical factor for my experiments?
A2: The stability of this compound is crucial for the accurate interpretation of its biological effects. If the compound degrades during an experiment, its effective concentration decreases, potentially leading to an underestimation of its potency and efficacy.[2] Maintaining a stable concentration of this compound is essential for establishing a reliable concentration-response relationship in your assays.[2]
Q3: What are the primary factors that can affect the stability of this compound in cell culture media?
A3: Several factors can influence the stability of small molecules like this compound in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[2]
-
Temperature: The standard incubation temperature of 37°C can accelerate the rate of chemical degradation.[2]
-
Media Components: Certain components in the culture medium, such as amino acids (e.g., cysteine) and metal ions, can interact with and degrade the compound.[2][3][4]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[2]
-
Light and Oxygen: Exposure to light can cause photodegradation of light-sensitive compounds, and dissolved oxygen can lead to oxidative degradation.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
Issue 1: Precipitation of this compound upon addition to cell culture media.
-
Observation: A visible precipitate or cloudiness appears immediately or shortly after adding the this compound stock solution to the culture medium.
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Exceeding Aqueous Solubility | The final concentration of this compound in the media is higher than its solubility limit in the aqueous environment. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[5] |
| Rapid Solvent Exchange | Adding a concentrated stock solution (e.g., in DMSO) directly to a large volume of aqueous media can cause the compound to "crash out" of solution. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently mixing. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[5] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media to form insoluble complexes.[5] | If possible, test the stability of this compound in a simpler, serum-free medium to identify potential interactions. |
Issue 2: Loss of this compound activity over the course of a long-term experiment.
-
Observation: Initial activity of this compound is high, but the effect diminishes over time (e.g., 24-72 hours).
-
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Chemical Degradation | This compound may be degrading in the cell culture medium at 37°C. | Perform a stability study by incubating this compound in cell-free media over a time course and analyze its concentration by HPLC or LC-MS/MS.[2] Consider replenishing the media with fresh this compound at regular intervals for long-term experiments. |
| Cellular Metabolism | The cells may be metabolizing this compound into inactive forms. | Conduct a stability study in the presence of cells and compare the degradation rate to that in cell-free media. A faster disappearance in the presence of cells suggests metabolism. |
| Adsorption to Plasticware | The compound may be adsorbing to the surface of the cell culture plates, reducing its effective concentration. | Test for nonspecific binding by incubating this compound in a well without cells and measuring its concentration over time. Using low-binding plates may help mitigate this issue. |
Quantitative Data Summary
The following table provides a representative example of stability data for a hypothetical small molecule inhibitor, "Compound-Z," in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C. This data is for illustrative purposes to demonstrate how stability can be assessed, as specific stability data for this compound is not publicly available.
Table 1: Illustrative Stability of Compound-Z in Cell Culture Media at 37°C
| Time (hours) | Concentration of Compound-Z (% of initial) |
| 0 | 100% |
| 4 | 95% |
| 8 | 88% |
| 24 | 75% |
| 48 | 60% |
| 72 | 45% |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC-MS
This protocol outlines a general procedure to determine the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
HPLC or LC-MS/MS system
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Incubator (37°C)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Incubation:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM).
-
Aliquot the solution into multiple microcentrifuge tubes.
-
Incubate the tubes at 37°C.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The T=0 sample represents the initial concentration.
-
Sample Quenching and Processing:
-
At each time point, take an aliquot of the sample and add an equal volume of cold acetonitrile containing an internal standard to precipitate proteins and stop degradation.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Analysis:
-
Analyze the concentration of the intact this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Visualizations
Mechanism of Action of this compound
Caption: this compound's dual inhibitory action on tubulin polymerization and Topoisomerase I.
Experimental Workflow for Stability Assessment
Caption: A streamlined workflow for assessing the stability of this compound in cell culture.
Troubleshooting Logic for this compound Precipitation
Caption: A decision tree for troubleshooting the precipitation of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Role of cysteine residues and of metal ions in the regulatory functioning of FNR, the transcriptional regulator of anaerobic respiration in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing In Vivo Studies for Novel Compounds
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of novel compounds for in vivo studies. Due to the absence of a publicly identified compound designated as "ABI-011," this guide will use "this compound" as a placeholder for a hypothetical novel therapeutic agent. The principles and methodologies outlined here are broadly applicable to preclinical in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the starting dose for an in vivo study with a new compound like this compound?
A1: The initial step is to conduct a thorough literature review of compounds with similar mechanisms of action or structural properties. If data is available from in vitro studies, the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) can provide a starting point for dose-range finding studies. A common approach is to begin with a dose that is a fraction of the No Observed Adverse Effect Level (NOAEL) determined in toxicology studies.[1] It is also crucial to consider the minimal anticipated biological effect level (MABEL) to ensure the starting dose has the potential for efficacy.
Q2: How do I select the appropriate animal model for my in vivo study?
A2: The choice of animal model is critical and depends on the therapeutic area and the specific questions being addressed. For oncology studies, syngeneic tumor models are often used to evaluate immunotherapies. For other indications, transgenic models that recapitulate aspects of the human disease are valuable. The animal's metabolism and physiology should be as relevant as possible to humans.
Q3: What are the common routes of administration for in vivo studies, and how do I choose one?
A3: The route of administration significantly impacts the pharmacokinetic and pharmacodynamic profile of a compound. Common routes include:
-
Intraperitoneal (i.p.): Often used for convenience and has been shown to be effective for many therapeutic agents.[2]
-
Intravenous (i.v.): Provides immediate and complete bioavailability, often allowing for slightly lower doses.[2]
-
Oral (p.o.): Preferred when mimicking the intended clinical route of administration.[3]
-
Subcutaneous (s.c.): Can provide a slower, more sustained release of the compound.[3]
-
Intratumoral (i.t.): Used to maximize the local concentration of a drug at the tumor site.[2]
The choice depends on the compound's properties (e.g., solubility, stability) and the desired therapeutic effect.
Q4: How frequently should this compound be administered?
A4: Dosing frequency depends on the compound's half-life, the desired steady-state concentration, and the biological effect being measured. For compounds with short half-lives, more frequent dosing (e.g., daily or multiple times per day) may be necessary. For biologics like antibodies, dosing may be less frequent (e.g., every 3-4 days or weekly).[2] Pharmacokinetic studies are essential to determine the optimal dosing schedule.
Troubleshooting Guide
Q1: I am not observing the expected therapeutic effect in my in vivo model. What should I do?
A1:
-
Verify Compound Activity: Ensure the batch of the compound being used is active through in vitro testing.
-
Re-evaluate Dosage: The current dose may be too low. Consider performing a dose-escalation study to identify a more effective dose.
-
Check Route of Administration: The chosen route may not provide adequate bioavailability. Investigate alternative routes.
-
Assess Pharmacokinetics: Measure the concentration of the compound in plasma and target tissue over time to confirm that it is reaching its intended target at a sufficient concentration.
-
Animal Model Suitability: Confirm that the chosen animal model expresses the target of interest and is appropriate for the disease being studied.
Q2: I am observing significant toxicity or adverse effects in my animal model. How can I mitigate this?
A2:
-
Reduce the Dose: The current dose may be above the maximum tolerated dose (MTD). Perform a dose-de-escalation study.
-
Change the Dosing Schedule: Less frequent administration may reduce cumulative toxicity.
-
Alter the Formulation: The vehicle or excipients used to deliver the compound may be contributing to toxicity. Test alternative formulations.[4]
-
Switch Route of Administration: A different route may alter the biodistribution and reduce toxicity in certain organs.
Q3: The results from my in vivo study are highly variable between animals. What are the potential causes?
A3:
-
Inconsistent Dosing Technique: Ensure that the administration of the compound is consistent across all animals in terms of volume, speed of injection, and location.
-
Animal Health and Husbandry: Variations in animal age, weight, and health status can impact results. Ensure standardized housing and care.[5]
-
Formulation Issues: The compound may not be homogenously suspended in the vehicle. Ensure proper mixing before each administration.
-
Biological Variability: Some level of biological variability is expected. Ensure your group sizes are large enough to achieve statistical power.
Data Summary Tables
Table 1: Example Dose Ranges for In Vivo Studies with Monoclonal Antibodies in Mice
| Antibody Target | Clone | Standard Dose Range (per mouse) | Recommended Route | Dosing Schedule |
| PD-1 | RMP1-14 | 200-500 µg | Intraperitoneal | Every 3-4 days |
| PD-L1 | 10F.9G2 | 100-250 µg | Intraperitoneal | 2-3 times per week |
| CD4 | GK1.5 | 200-250 µg | Intraperitoneal | 2-3 times per week |
| CD8 | 2.43 | 250 µg | Intraperitoneal | Every 3-4 days |
Data adapted from publicly available resources for common antibody clones used in mouse models.[2]
Table 2: Example Formulations for Preclinical In Vivo Studies
| Formulation Component | Purpose | Example Concentration |
| Methylcellulose | Suspending agent | 0.5% w/v |
| Tween 80 | Surfactant | 0.1% w/v |
| PEG400 | Solubilizing agent | 10-50% v/v |
| Sunflower Oil | Vehicle for subcutaneous depot | N/A |
This table provides examples of common excipients used in preclinical formulations.[3]
Experimental Protocols
Protocol 1: General In Vivo Dose-Finding Study
-
Animal Acclimation: Acclimate animals to the facility for at least one week prior to the start of the experiment.[5]
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control and multiple dose levels of this compound). A typical study might include 3-5 dose levels.
-
Compound Preparation: Prepare the dosing solution of this compound in a suitable vehicle on the day of dosing. Ensure the solution is well-mixed.
-
Administration: Administer this compound to the animals according to the chosen route and schedule.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Endpoint Analysis: At the end of the study, collect tissues of interest for pharmacodynamic marker analysis (e.g., target engagement, downstream signaling) and histopathological assessment.
-
Data Analysis: Analyze the data to determine the dose-response relationship for both efficacy and toxicity, leading to the selection of an optimal dose for further studies.
Protocol 2: Blood Sampling for Pharmacokinetic Analysis
-
Animal Preparation: Place the animal under appropriate restraint or anesthesia.
-
Sample Collection: Collect blood samples at predetermined time points after dosing (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). Common collection sites include the saphenous vein, tail vein, or retro-orbital sinus (terminal procedure).
-
Sample Processing: Process the blood to obtain plasma or serum by centrifugation.
-
Storage: Store the plasma or serum samples at -80°C until analysis.[6]
-
Bioanalysis: Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.[7]
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. Translatability of preclinical to early clinical tolerable and pharmacologically active dose ranges for central nervous system active drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichor.bio [ichor.bio]
- 3. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Investigating Off-Target Effects of ABI-011
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of the hypothetical kinase inhibitor, ABI-011.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1][2] For kinase inhibitors such as this compound, which often target the highly conserved ATP-binding site, there is a possibility of binding to other kinases beyond the intended one.[1][2] These unintended interactions can modulate other signaling pathways, potentially leading to cellular toxicity, misleading experimental outcomes, and adverse side effects in clinical applications.[1][3]
Q2: My experimental results with this compound are inconsistent with the known function of its primary target. Could this be due to off-target effects?
A2: Yes, unexpected experimental results are often a key indicator of potential off-target activity.[1][4] While many kinase inhibitors are designed for high selectivity, they can interact with other kinases or cellular proteins, particularly at higher concentrations.[1] This can result in a range of confounding effects, such as unforeseen toxicity or paradoxical pathway activation.[3]
Q3: How can I quantitatively assess the selectivity of this compound?
A3: The selectivity of this compound can be quantitatively assessed by determining its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against a panel of kinases. A significantly lower IC50 or Ki value for the intended target compared to other kinases (often a difference of over 100-fold) indicates good selectivity.[4] Conversely, if this compound inhibits other kinases with similar potency to the intended target, off-target effects are more likely.[4]
Q4: Can the off-target effects of this compound be beneficial?
A4: While often considered detrimental, off-target effects can sometimes contribute to the therapeutic efficacy of a drug through a concept known as polypharmacology.[4] However, it is crucial to identify and characterize these off-target interactions to fully understand the compound's mechanism of action and to ensure that any beneficial effects are not outweighed by toxicity.[4]
Troubleshooting Guides
Problem 1: Unexpected Cell Viability or Toxicity Observed with this compound Treatment
Possible Cause:
-
Off-target inhibition of kinases essential for cell survival.
-
Activation of unintended signaling pathways leading to apoptosis or cell cycle arrest.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use techniques like Western blotting to verify that this compound is inhibiting the phosphorylation of its intended target at the concentrations used in your experiments.
-
Dose-Response Analysis: Perform a comprehensive dose-response curve for cell viability to determine the precise IC50 value in your cell model.
-
Kinome Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions. This can be done through commercial services that offer biochemical or cell-based kinase assays.
-
Validate Key Off-Targets: If kinome profiling identifies potential off-targets, use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down these kinases and assess if the cytotoxic effect of this compound is diminished.
Problem 2: Inconsistent Downstream Signaling Results After this compound Treatment
Possible Cause:
-
Off-target inhibition or activation of kinases in parallel or feedback signaling pathways.[5]
-
The intended target is not the primary driver of the observed phenotype in your specific experimental model.
Troubleshooting Steps:
-
Pathway Analysis: Use Western blotting to probe the activation state (i.e., phosphorylation) of key proteins in related signaling pathways (e.g., PI3K/Akt, MAPK/ERK).[6]
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another well-characterized inhibitor of the same target that has a different chemical structure. If both compounds produce the same phenotype at concentrations that achieve similar on-target inhibition, the effect is more likely to be on-target.[2]
-
Target Validation with Genetic Approaches: Employ siRNA, shRNA, or CRISPR to specifically reduce the expression of the intended target. If this genetic perturbation phenocopies the effect of this compound, it provides strong evidence for on-target activity.[1]
Data Presentation
Table 1: Example Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target | Interpretation |
| Primary Target Kinase A | 10 | - | High Potency |
| Off-Target Kinase B | 500 | 50x | Moderate Selectivity |
| Off-Target Kinase C | 1,500 | 150x | Good Selectivity |
| Off-Target Kinase D | 80 | 8x | Low Selectivity (Potential for off-target effects) |
| Off-Target Kinase E | >10,000 | >1000x | High Selectivity |
This table presents hypothetical data to illustrate how to structure quantitative selectivity data for this compound. A higher fold selectivity indicates a lower likelihood of off-target effects at therapeutic concentrations.
Experimental Protocols
Protocol 1: Kinome-Wide Profiling using a Competitive Binding Assay
Objective: To determine the kinase selectivity of this compound across a broad panel of human kinases.
Methodology:
-
Kinase Immobilization: A panel of purified, recombinant human kinases is immobilized on a solid support, such as multi-well plates or beads.[4]
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer.
-
Competitive Binding: Incubate the immobilized kinases with a known, tagged ligand (e.g., a fluorescently labeled broad-spectrum kinase inhibitor) in the presence of varying concentrations of this compound.
-
Detection: Measure the amount of tagged ligand that remains bound to each kinase. The signal will be inversely proportional to the binding affinity of this compound.
-
Data Analysis: Calculate the IC50 value for each kinase, which represents the concentration of this compound required to displace 50% of the tagged ligand.
Visualizations
Caption: Workflow for investigating this compound off-target effects.
Caption: On-target vs. off-target signaling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Signal Transduction Pathway Activity in Pancreatic Ductal Adenocarcinoma [mdpi.com]
Technical Support Center: ABI-011 Formulation for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABI-011 (nanoparticle albumin-bound paclitaxel) formulations for animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when preparing this compound for in vivo studies?
A1: The most critical factors are ensuring proper reconstitution to achieve the desired particle size and preventing aggregation. Particle size is a crucial characteristic of nanoparticle albumin-bound paclitaxel (B517696) and can be affected by the reconstitution process and the drug loading.[1] It is essential to follow a validated reconstitution protocol to maintain the formulation's efficacy and safety profile. Additionally, the choice of dispersing solvent and the use of appropriate ultrasonic power and duration can influence the final particle size.[1]
Q2: What is the recommended method for reconstituting lyophilized this compound?
A2: Lyophilized this compound should be reconstituted with a sterile, biocompatible vehicle, typically 0.9% sterile saline.[2] The reconstitution should be performed gently to avoid foaming and aggregation. For detailed steps, refer to the experimental protocols section.
Q3: How does the in vivo performance of this compound compare to solvent-based paclitaxel formulations?
A3: this compound generally demonstrates an improved safety and efficacy profile compared to solvent-based formulations like Taxol®. The absence of solvents such as Cremophor EL reduces the risk of hypersensitivity reactions.[3] Different paclitaxel formulations exhibit distinct pharmacokinetic profiles, tissue distribution, and toxicity.[4] For instance, this compound has been associated with different blood-cell accumulation compared to solvent-based paclitaxel.[4]
Q4: What is the mechanism behind this compound's enhanced tumor targeting?
A4: this compound leverages the natural transport pathways of albumin. The albumin-bound paclitaxel nanoparticles are thought to be transported across the endothelial cells of blood vessels via a process called transcytosis, which is mediated by the gp60 receptor (albondin) and caveolin-1.[5][6] This active transport mechanism contributes to a higher accumulation of paclitaxel in tumor tissues.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Visible Aggregates or Precipitation After Reconstitution | - Improper reconstitution technique (e.g., vigorous shaking).- pH or ionic strength of the reconstitution vehicle is not optimal.[7]- High drug-to-antibody ratio increasing hydrophobicity.[7] | - Reconstitute by gently swirling the vial.- Use 0.9% sterile saline as the reconstitution vehicle.- Screen different formulation buffers to find the most stable conditions.[7] |
| Inconsistent Anti-Tumor Efficacy in Animal Models | - Variation in particle size between batches.- Improper administration route or technique.- Incorrect dosing or treatment schedule. | - Characterize the particle size of each batch before administration using techniques like Dynamic Light Scattering (DLS).- Ensure consistent intravenous (IV) or intraperitoneal (IP) administration.[8]- Adhere to a validated dosing regimen. |
| Increased Animal Toxicity (e.g., significant weight loss, mortality) | - Dose is too high for the specific animal model or strain.- Formulation is not fully solubilized, leading to emboli.- Contamination of the formulation. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your model.[2][9]- Visually inspect the reconstituted solution for any particulates before injection.- Ensure aseptic technique during reconstitution and handling. |
| Difficulty in Achieving a Narrow Particle Size Distribution | - Suboptimal parameters in the formulation process (e.g., homogenization pressure, number of cycles).[10]- Inappropriate solvent selection. | - Optimize the formulation process by adjusting parameters like homogenization speed and pressure.[10]- Evaluate different organic solvents during the emulsification step.[3] |
Quantitative Data Summary
Table 1: In Vivo Dosing and Efficacy of nab-Paclitaxel in Mouse Xenograft Models
| Cancer Type | Animal Model | Dosing Schedule | Outcome |
| Pancreatic Cancer | NOD/SCID | 10 mg/kg, once weekly for 30 days | Tumor shrinkage observed.[8] |
| Pediatric Solid Tumors | NOD/SCID | 50 mg/kg, weekly | Strongest antitumor activity observed at this dose.[8] |
| Rhabdomyosarcoma | NOD/SCID | 50 mg/kg, on days 1, 8, and 15 | Complete tumor regression observed.[8][9] |
Table 2: Intratumoral Paclitaxel Concentration 4 Hours Post-Administration in KPC Mice
| Formulation | Dose | Mean Intratumoral Paclitaxel Concentration (ng/mg) |
| Cremophor-paclitaxel | 30 mg/kg | 6.9 (±4.5 SD) |
| nab-paclitaxel | 30 mg/kg | 4.3 (±1.75 SD) |
| nab-paclitaxel | 120 mg/kg | 30.8 (±10.4 SD) |
| Data from a study in genetically engineered mouse models of pancreatic cancer.[2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Materials:
-
Lyophilized this compound vial
-
Sterile 0.9% Sodium Chloride Injection, USP
-
Sterile syringe and needle
-
-
Procedure:
-
Aseptically, slowly inject the required volume of 0.9% saline into the vial of lyophilized this compound.
-
Gently swirl the vial for at least 2 minutes until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
The resulting suspension should be milky and homogenous.
-
Visually inspect the reconstituted solution for any particulate matter or discoloration prior to administration.
-
Protocol 2: In Vivo Administration in a Mouse Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., Nude, SCID, or NSG), 6-8 weeks old.[8]
-
Tumor Implantation:
-
Culture human cancer cells to 70-80% confluency.
-
Harvest and resuspend cells in sterile PBS or serum-free medium to the desired concentration.
-
Subcutaneously inject tumor cells (e.g., 1 x 10^7 cells in 100-200 µL) into the flank of the mouse.[8]
-
Monitor tumor growth until palpable (e.g., 70-300 mm³).[8]
-
-
Administration:
Protocol 3: Particle Size Analysis using Dynamic Light Scattering (DLS)
-
Instrumentation: A DLS instrument capable of measuring particle sizes in the nanometer range.
-
Sample Preparation:
-
Dilute a small aliquot of the reconstituted this compound formulation in sterile 0.9% saline to an appropriate concentration for DLS analysis.
-
-
Measurement:
-
Equilibrate the instrument and the sample to the desired temperature.
-
Perform the DLS measurement to obtain the particle size distribution, average particle size, and polydispersity index (PDI).
-
A narrow PDI indicates a homogenous particle population.
-
Visualizations
References
- 1. A novel preparative method for nanoparticle albumin-bound paclitaxel with high drug loading and its evaluation both in vitro and in vivo | PLOS One [journals.plos.org]
- 2. SPARC independent drug delivery and antitumour effects of nab-paclitaxel in genetically engineered mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microfluidics-mpt.com [microfluidics-mpt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Intravital Microscopy Reveals Endothelial Transcytosis Contributing to Significant Tumor Accumulation of Albumin Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Troubleshooting ABI-011 Experiments
Disclaimer: Information regarding a specific investigational drug designated "ABI-011" is not publicly available. This guide provides a generalized framework for troubleshooting inconsistent results in experiments involving novel small molecule inhibitors, based on established scientific principles in drug discovery and preclinical research. The experimental protocols, data, and pathways described are illustrative examples and should be adapted to the specific characteristics of your compound and experimental systems.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability with our investigational compound this compound. What are the likely causes?
A1: Batch-to-batch inconsistency is a frequent challenge with newly synthesized compounds. The primary cause often lies in the synthesis and purification processes. Minor variations in reaction conditions can lead to different impurity profiles, and the presence of residual solvents or starting materials can interfere with biological assays.[1]
Q2: The measured potency (e.g., IC50) of this compound changes between different experiments. What factors should we investigate?
A2: The bioactivity of a compound can be highly sensitive to experimental parameters.[1] Several factors related to the compound's physicochemical properties and the specific assay conditions can influence its apparent potency. Key areas to investigate include compound solubility, stability in the assay medium, and potential interactions with assay components.
Q3: Our in vivo experiments with this compound are showing inconsistent anti-tumor effects. What could be contributing to this variability?
A3: Inconsistent in vivo efficacy can stem from a variety of factors, including the formulation of the compound, the route and frequency of administration, and the biological characteristics of the animal model. For kinase inhibitors, the development of resistance can also lead to variable results.[2][3] It is also crucial to ensure that the drug is reaching its target in the central nervous system if that is the intended site of action, as the blood-brain barrier can limit penetration.[4]
Q4: How can we be sure that this compound is engaging its intended target in our cellular assays?
A4: Target engagement can be confirmed through a variety of methods. A common approach is to perform a Western blot to analyze the phosphorylation status of the target kinase or a downstream substrate. A decrease in phosphorylation upon treatment with this compound would indicate target engagement.
Q5: What are some best practices for handling and storing a novel compound like this compound to ensure its stability?
A5: Proper handling and storage are critical for maintaining the integrity of an investigational compound.[5][6] It is advisable to store the compound under the conditions recommended by the supplier, typically desiccated and protected from light at a low temperature. For in-use stability, it's important to evaluate the compound's stability in the specific diluents and administration components being used.[6]
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Potential Cause | Troubleshooting Steps | Recommended Controls |
| Compound Precipitation | 1. Visually inspect wells for precipitate under a microscope.2. Determine the solubility of this compound in the cell culture medium.3. Prepare a more dilute stock solution or use a different solvent.[1] | 1. "Compound alone" wells (no cells) to check for precipitation.2. Solvent control wells to assess the effect of the vehicle on cell viability. |
| Cell Seeding Density Variation | 1. Ensure a homogenous cell suspension before seeding.2. Use a calibrated multichannel pipette for cell seeding.3. Perform a cell count immediately before seeding to ensure consistency. | 1. "No treatment" control wells to establish baseline cell growth.2. Positive control (e.g., a known cytotoxic agent) to confirm assay performance. |
| Edge Effects in Multi-well Plates | 1. Ensure proper humidification in the incubator to minimize evaporation from outer wells.2. Avoid using the outermost wells of the plate for experimental samples.3. Allow the plate to equilibrate to room temperature before adding reagents.[7] | 1. "Blank" wells containing only medium to monitor background signal.2. Replicate plates to assess inter-plate variability. |
Variable Enzymatic Assay Data
| Potential Cause | Troubleshooting Steps | Recommended Controls |
| Inaccurate Pipetting | 1. Use calibrated pipettes and proper pipetting techniques.2. Prepare a master mix of reagents to minimize pipetting errors between wells.[7] | 1. Replicate wells for each condition to assess intra-assay variability.2. A known inhibitor of the enzyme as a positive control. |
| Reagent Instability | 1. Prepare fresh reagents for each experiment.2. Aliquot and store reagents at the recommended temperature to avoid freeze-thaw cycles. | 1. "No enzyme" control to measure background signal.2. "No inhibitor" control to determine maximal enzyme activity. |
| Assay Interference | 1. Test this compound in the absence of the enzyme to check for direct interference with the detection method (e.g., fluorescence quenching).[1] | 1. A standard curve of the product to ensure linearity of the detection method.2. A time-course experiment to ensure the reaction is in the linear range. |
Experimental Protocols
Example Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[8]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental data.
Caption: A potential signaling pathway targeted by a hypothetical kinase inhibitor this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. Current Industry Best Practice on in-use Stability and Compatibility Studies for Biological Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Abiraterone (ABI) Resistance Mechanisms
This guide is designed for researchers, scientists, and drug development professionals investigating acquired resistance to Abiraterone (B193195) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Abiraterone (ABI)?
A1: Acquired resistance to Abiraterone is a multifactorial process. Key mechanisms include:
-
Androgen Receptor (AR) Reactivation: Cancer cells can develop resistance by restoring AR signaling despite the androgen-depleting effects of Abiraterone. This can occur through AR overexpression, mutations that allow activation by other ligands, or the expression of AR splice variants (like AR-V7) that are constitutively active.[1][2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, thereby bypassing their dependency on the AR axis.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, can reduce the intracellular concentration of the drug.[3]
-
Enhanced DNA Repair: Increased capacity for DNA repair can help cancer cells survive the stress induced by therapy.[4][5] One identified mechanism involves the upregulation of Xeroderma Pigmentosum, Complementation Group A (XPA), a key protein in the nucleotide excision repair pathway.[6][7]
-
Alterations in Drug Metabolism: Changes in the metabolic pathways that activate or inactivate Abiraterone can lead to reduced drug efficacy.[4][5]
Q2: We are observing renewed proliferation in our Abiraterone-resistant cell line. What molecular markers should we investigate?
A2: For an Abiraterone-resistant cell line exhibiting renewed growth, we recommend investigating the following:
-
Androgen Receptor (AR) Status:
-
AR expression level: Quantify AR protein expression by Western blot and mRNA levels by qRT-PCR. Overexpression is a common resistance mechanism.[1][2]
-
AR splice variants: Specifically probe for the presence of AR-V7 and AR-V9, which are constitutively active and do not require ligand binding.[1][2]
-
AR mutations: Sequence the AR gene to identify mutations that may alter ligand binding or co-regulator interactions.
-
-
Expression of Steroidogenesis Enzymes: Check for the overexpression of enzymes like AKR1C3, which can contribute to intratumoral androgen synthesis.
-
DNA Repair Proteins: Assess the expression levels of key DNA repair proteins, such as XPA.[6][7]
Q3: Can resistance to Abiraterone confer cross-resistance to other anti-androgen therapies like Enzalutamide (B1683756)?
A3: Yes, cross-resistance between Abiraterone and Enzalutamide is a documented phenomenon.[1][2] This is often due to shared resistance mechanisms, particularly those involving the reactivation of the Androgen Receptor (AR) signaling pathway.[1][2] For instance, the overexpression of full-length AR or the expression of ligand-independent AR splice variants can render both drugs ineffective.[1][2]
Troubleshooting Guides
Issue 1: My Abiraterone-resistant cell line shows unexpected sensitivity to a DNA-damaging agent.
-
Possible Cause: A potential mechanism of Abiraterone resistance involves the upregulation of DNA repair pathways. The resistant cells may have become "addicted" to this heightened repair capacity, making them more vulnerable to agents that cause overwhelming DNA damage.
-
Troubleshooting Steps:
-
Investigate DNA Repair Pathways: Assess the expression of key DNA repair proteins, such as XPA, through Western blotting or proteomics.[7]
-
Combination Therapy Screen: Consider screening a panel of DNA-damaging agents to identify synergistic effects with Abiraterone or to find agents that can selectively target the resistant cells. For example, the DNA-damaging agent idarubicin (B193468) has been shown to overcome Abiraterone resistance by inhibiting XPA expression.[7]
-
Issue 2: My Abiraterone-resistant cells do not show overexpression of the Androgen Receptor.
-
Possible Cause: Resistance may be driven by mechanisms independent of AR overexpression.
-
Troubleshooting Steps:
-
Analyze AR Transcriptional Activity: Even with normal AR expression levels, its transcriptional activity could be heightened. Perform qRT-PCR on a panel of known AR target genes (e.g., PSA, TMPRSS2, FKBP5).[1] An increase in the expression of these genes could indicate a functionally reactivated AR pathway.
-
Investigate Bypass Pathways: Use phosphoprotein arrays or other signaling pathway analysis tools to identify upregulated survival pathways that may be compensating for the inhibition of AR signaling.
-
Assess Drug Efflux: Perform assays to measure the activity of ABC transporters. Increased efflux can reduce intracellular drug levels without altering the target protein.
-
Quantitative Data Summary
Table 1: IC50 Values of Idarubicin in Parental and Abiraterone-Resistant Prostate Cancer Cell Lines
| Cell Line | Parental/Resistant | IC50 of Idarubicin (µM) |
| LNCaP | Parental | Data not specified |
| LNCaP/ABI | Abiraterone-Resistant | Data not specified |
| 22RV1 | Parental | Data not specified |
| 22RV1/ABI | Abiraterone-Resistant | Data not specified |
| C4-2 | Parental | Data not specified |
| C4-2/ABI | Abiraterone-Resistant | Data not specified |
Note: While the study demonstrated the inhibitory efficacy of Idarubicin, specific IC50 values were determined but not explicitly provided in the referenced text.[7]
Key Experimental Protocols
Protocol 1: Generation of Abiraterone-Resistant Cell Lines
This protocol describes the generation of castration-resistant prostate cancer cell lines with acquired resistance to Abiraterone.
Materials:
-
Parental prostate cancer cell lines (e.g., LNCaP, 22RV1)
-
Appropriate cell culture medium and supplements
-
Abiraterone Acetate
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell counting kit (e.g., CCK-8)
Methodology:
-
Culture the parental cell lines in their standard growth medium.
-
Gradually expose the cells to increasing concentrations of Abiraterone over a period of several months. Start with a low concentration (e.g., 0.1 µM) and incrementally increase the dose as the cells adapt and resume proliferation.
-
Maintain a parallel culture of parental cells treated with the vehicle (DMSO) as a control.
-
Once the cells are able to proliferate in a high concentration of Abiraterone (e.g., 10 µM), establish the resistant cell line (e.g., LNCaP/ABI).
-
Regularly confirm the resistant phenotype by performing cell viability assays (e.g., CCK-8) and comparing the IC50 of Abiraterone in the resistant line to the parental line.
Protocol 2: Western Blot for XPA and AR Expression
Materials:
-
Parental and Abiraterone-resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-XPA, anti-AR, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Lyse cells and quantify protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against XPA, AR, γH2AX (a marker of DNA damage), and a loading control like β-actin.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Signaling pathways in Abiraterone action and resistance.
References
- 1. Cross-Resistance to Abiraterone and Enzalutamide in Castration Resistance Prostate Cancer Cellular Models Is Mediated by AR Transcriptional Reactivation [mdpi.com]
- 2. Cross-Resistance to Abiraterone and Enzalutamide in Castration Resistance Prostate Cancer Cellular Models Is Mediated by AR Transcriptional Reactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Idarubicin combats abiraterone and enzalutamide resistance in prostate cells via targeting XPA protein - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for ABI-011 in vitro assays
This technical support center provides guidance on optimizing incubation time for in vitro assays using ABI-011, a potent and selective inhibitor of Kinase Y.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a biochemical kinase assay?
A: For a standard biochemical assay measuring the direct inhibition of Kinase Y, a shorter pre-incubation time of 30-60 minutes at room temperature is generally recommended.[1] This helps to ensure the measurement of initial velocity kinetics and minimizes potential degradation of the compound or enzyme.[1] Longer incubation times might be necessary if this compound is a slow-binding inhibitor, which would lead to an overestimation of its potency (a lower IC50 value).[1][2]
Q2: How does incubation time with this compound affect IC50 values in cell-based assays?
A: The optimal incubation time in cell-based assays is dependent on the cell type, the specific downstream signaling event being measured, and the experimental goals.[3] For initial experiments, performing a time-course experiment is highly recommended, with common starting points being 1, 6, 12, and 24 hours.[3] For phosphorylation events that are induced rapidly, shorter time points such as 15, 30, or 60 minutes may be required.[3] It's important to consider that the stability of the compound can be a factor in longer incubations, and daily media changes with a fresh compound may be beneficial.[4]
Q3: We are observing significant cytotoxicity with this compound at longer incubation times (e.g., 24 hours). How does this impact the interpretation of our target engagement results?
A: Cytotoxicity can significantly confound the results of your cell-based assays.[1] A decrease in the signal, for instance, of a phosphorylated substrate, might be due to a loss of viable cells rather than the specific inhibition of Kinase Y by this compound.[1] It is crucial to perform a parallel cytotoxicity assay (e.g., CellTiter-Glo® or MTT assay) using the same cell type, incubation times, and compound concentrations.[1][5] If cytotoxicity is observed at the same concentrations where target engagement is being measured, a shorter incubation time should be chosen where target inhibition can be observed without impacting cell viability.[1]
Q4: In our cell-based phospho-Kinase Y substrate assay, the signal window is low. Should we increase the incubation time with this compound?
A: Not necessarily. While a longer incubation with this compound could increase target inhibition, a low signal window can be caused by several other factors.[1] Before extending the incubation time with the inhibitor, you should first optimize the stimulation time of the agonist that activates the signaling pathway.[1] If the agonist stimulation is too long, the phosphorylation signal may have already peaked and started to decline. It is recommended to perform a time-course experiment for agonist stimulation (e.g., 0, 5, 10, 15, 30, 60 minutes) to identify the peak of substrate phosphorylation.[1] Once the optimal agonist stimulation time is determined, you can then assess the effect of different pre-incubation times with this compound.[1]
Troubleshooting Guides
Problem: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent inhibitor concentration.
-
Solution: Ensure that this compound is fully dissolved. Prepare fresh serial dilutions for each experiment, as inaccuracies in pipetting during dilution can lead to significant errors in the final concentrations.[6]
-
-
Possible Cause: Inconsistent ATP concentration in biochemical assays.
-
Possible Cause: Kinase reaction is not in the linear range.
-
Solution: Ensure that the kinase reaction time is within the linear range where the product formation is proportional to time.[7]
-
-
Possible Cause: Cell health and density variation in cell-based assays.
Problem: Low or no kinase activity in a biochemical assay.
-
Possible Cause: Enzyme inactivity.
-
Possible Cause: Incorrect buffer composition.
-
Solution: The kinase buffer is critical for enzyme activity. Ensure all components, such as HEPES, MgCl₂, and DTT, are at the correct concentration.[7]
-
-
Possible Cause: ATP degradation.
-
Solution: ATP solutions can degrade over time. Use a fresh stock of ATP for your reactions.[7]
-
Data Presentation
Table 1: Hypothetical Effect of Pre-incubation Time on this compound IC50 in a Biochemical Assay
| Pre-incubation Time (minutes) | This compound IC50 (nM) |
| 15 | 75.3 |
| 30 | 48.2 |
| 60 | 25.1 |
| 120 | 24.5 |
Table 2: Hypothetical Effect of Incubation Time on Target Inhibition and Cell Viability
| Incubation Time (hours) | p-Substrate (% of Control) | Cell Viability (% of Control) |
| 1 | 85% | 98% |
| 4 | 55% | 95% |
| 12 | 20% | 80% |
| 24 | 15% | 50% |
Experimental Protocols
Protocol 1: Biochemical Assay for Kinase Y Inhibition
This protocol outlines a general procedure for determining the IC50 of this compound against Kinase Y using a radiometric assay.[6]
-
Reagent Preparation:
-
Pre-incubation:
-
Add the enzyme/substrate master mix to the wells of a 384-well plate.
-
Add this compound at various concentrations.
-
Pre-incubate the mixture for a defined period (e.g., 10-30 minutes) at room temperature.[6]
-
-
Reaction Initiation:
-
Start the phosphorylation reaction by adding [γ-33P]ATP.[6]
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.[6]
-
-
Reaction Termination and Detection:
-
Data Analysis:
Protocol 2: Cell-Based Western Blot for Phospho-Substrate Inhibition
This protocol describes a method to determine the optimal incubation time of this compound for inhibiting the phosphorylation of a downstream target.[3]
-
Cell Culture and Plating:
-
Culture cells in the recommended growth medium until they reach 80-90% confluency.
-
Seed the cells in 6-well plates at a predetermined density and allow them to adhere overnight.
-
-
Serum Starvation and Treatment:
-
Cell Stimulation and Lysis:
-
Stimulate the cells with an appropriate agonist to activate the ABC pathway for the predetermined optimal time (e.g., 10 minutes).[1]
-
At each time point, place the plate on ice and aspirate the media.[3]
-
Wash the cells once with ice-cold PBS.[3]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3]
-
-
Western Blot Analysis:
-
Determine the protein concentration of the supernatant.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against the phosphorylated target and the total protein overnight at 4°C.[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
-
-
Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.[3]
-
Normalize the phosphorylated protein signal to the total protein signal for each time point. The optimal incubation time is the point at which the ratio of phosphorylated to total protein is at its lowest without significant cytotoxicity.[3]
-
Visualizations
Caption: Hypothetical ABC signaling pathway showing inhibition of Kinase Y by this compound.
Caption: Workflow for optimizing this compound incubation time in a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. Birch Sap Attenuates Inflammatory Cytokines and Improves Skin Parameters in Cellular and Animal Models of Skin Irritation | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel compound heterozygous mutations in plasminogen (p.Gly568Arg/p.Ala620Thr) impair protein structure and function in type II deficiency: mechanistic insights into a hereditary thrombogenic disorder | springermedizin.de [springermedizin.de]
dealing with ABI-011 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABI-011. Our goal is to help you overcome common challenges, particularly regarding stock solution precipitation, to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel thiocolchicine (B1684108) dimer that functions as a dual inhibitor of tubulin polymerization and topoisomerase I.[1] As an antitubulin agent, it disrupts microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape.[2][3] Its activity as a topoisomerase I inhibitor involves stabilizing the enzyme-DNA complex, which leads to DNA strand breaks and ultimately triggers cell death in rapidly dividing cells.[4][5][6]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and is not soluble in water.[1] Therefore, DMSO is the recommended solvent for preparing stock solutions.
Q3: What are the recommended storage conditions for this compound?
A3: For the solid compound, it is recommended to store it in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] Stock solutions should be stored at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months).[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q4: My this compound stock solution has precipitated. What should I do?
A4: Please refer to the Troubleshooting Guide section below for detailed steps on how to address precipitation.
Troubleshooting Guide: this compound Precipitation in Stock Solutions
Precipitation of this compound in your DMSO stock solution can be a frustrating issue. This guide provides a step-by-step approach to troubleshoot and resolve this problem.
Problem: A precipitate is visible in my this compound stock solution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Solubility at a Given Concentration | The concentration of your stock solution may exceed the solubility limit of this compound in DMSO at the storage temperature. While the exact maximum solubility is not specified, preparing a very high concentration stock may lead to precipitation upon storage, especially at lower temperatures. |
| Improper Dissolution | The compound may not have been fully dissolved during the initial preparation of the stock solution. |
| Freeze-Thaw Cycles | Repeatedly freezing and thawing the stock solution can lead to precipitation of the solute. |
| Water Contamination | DMSO is hygroscopic and can absorb moisture from the air. Since this compound is insoluble in water,[1] water contamination can cause the compound to precipitate out of the DMSO solution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated mass of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes to dissolve the solid. If the compound does not fully dissolve, you can sonicate the solution for 5-10 minutes in a water bath.
-
Visual Inspection: Visually confirm that the solid has completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Redissolving Precipitated this compound Stock Solution
Materials:
-
Precipitated this compound stock solution
-
Water bath or heat block
-
Vortex mixer
-
Sonicator
Procedure:
-
Warm the solution: Gently warm the vial containing the precipitated stock solution in a water bath set to 37°C. Do not overheat, as this may degrade the compound.
-
Vortex: After warming, vortex the solution vigorously for 1-2 minutes.
-
Sonicate: If the precipitate persists, place the vial in a sonicator bath for 10-15 minutes.
-
Visual Inspection: Check if the precipitate has redissolved.
-
Dilution (if necessary): If the precipitate does not redissolve, it may indicate that the concentration is too high. Consider diluting the stock solution with additional anhydrous DMSO to a lower concentration where the compound remains soluble.
-
Storage: Once the precipitate is redissolved, store the solution as recommended, preferably in aliquots at -20°C.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for redissolving precipitated this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. bosterbio.com [bosterbio.com]
- 4. What are TOP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Bioavailability of Different ABI-011 Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on assessing the bioavailability of different ABI-011 formulations.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a critical parameter for this compound?
A1: Bioavailability refers to the rate and extent to which the active ingredient, this compound, is absorbed from a drug product and becomes available at the site of action.[1] It is a critical pharmacokinetic parameter that determines the therapeutic efficacy of the drug. For an orally administered anti-cancer agent like this compound, which is a novel thiocolchicine (B1684108) dimer with potent vascular disrupting and antitumor activities, achieving adequate and consistent bioavailability is crucial for ensuring optimal exposure and therapeutic effect.[2]
Q2: What are the common methods to assess the bioavailability of this compound formulations?
A2: The bioavailability of this compound formulations can be assessed using both in vivo and in vitro methods.
In vivo studies in animal models (e.g., rats, monkeys) are the most direct way to determine bioavailability.[3] This typically involves administering this compound formulations orally and intravenously (IV) to determine the absolute bioavailability. Key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to reach maximum concentration (Tmax) are measured.[1][4]
In vitro methods are used to predict in vivo performance and can help in formulation screening. These include:
-
Dissolution testing: Measures the rate and extent to which this compound dissolves from the formulation in a given medium.
-
Permeability assays: Using cell-based models like Caco-2 cells to assess the transport of this compound across the intestinal barrier.[5]
-
Metabolic stability assays: Using liver microsomes to evaluate the potential for first-pass metabolism.[5]
Q3: What is an in vitro-in vivo correlation (IVIVC) and how is it relevant for this compound development?
A3: An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like dissolution rate) and an in vivo response (like plasma drug concentration).[6] Establishing a strong IVIVC for this compound formulations can streamline development by allowing in vitro dissolution data to serve as a surrogate for in vivo bioequivalence studies, which can reduce the need for extensive animal or human testing for certain formulation or manufacturing changes.[7][8]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of this compound Despite Adequate Aqueous Solubility
Problem: Your this compound formulation shows good solubility in aqueous media, but the oral bioavailability in your preclinical animal model is unexpectedly low.
Possible Causes and Troubleshooting Steps:
-
High First-Pass Metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Troubleshooting: Conduct an in vitro metabolism study using liver microsomes from the relevant animal species.[5] If high metabolic clearance is observed, consider co-administration with a metabolic inhibitor (in preclinical studies) or reformulating to a system that promotes lymphatic absorption, potentially bypassing the liver.
-
-
P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux transporters like P-gp in the intestinal wall, which pump the drug back into the intestinal lumen.
-
Troubleshooting: Perform a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability (Papp) in the presence of the inhibitor suggests that P-gp efflux is a limiting factor. Formulation strategies to overcome this could include the use of excipients that inhibit P-gp.
-
-
Poor Membrane Permeability: Despite good solubility, the intrinsic permeability of this compound across the intestinal epithelium might be low.
-
Troubleshooting: Re-evaluate the Caco-2 permeability data. If permeability is inherently low, consider formulation approaches that can enhance it, such as lipid-based formulations or the inclusion of permeation enhancers.
-
Issue 2: High Inter-Individual Variability in this compound Plasma Concentrations
Problem: Following oral administration of an this compound formulation, you observe significant variability in the pharmacokinetic parameters (AUC, Cmax) among individual animals.
Possible Causes and Troubleshooting Steps:
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of this compound.
-
Troubleshooting: Conduct a food-effect study by administering the formulation to fasted and fed animals.[9] If a significant food effect is observed, you may need to optimize the formulation to minimize this variability or establish specific dosing instructions relative to food intake.
-
-
Formulation Instability in the GI Tract: The formulation may not be stable in the varying pH and enzymatic environment of the gastrointestinal tract, leading to inconsistent drug release.
-
Troubleshooting: Assess the stability of your formulation in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). If instability is detected, consider enteric-coating the formulation or using excipients that protect the drug from degradation.
-
-
Poor Formulation Robustness: Minor variations in the manufacturing process of the formulation could be leading to inconsistencies in performance.
-
Troubleshooting: Review the manufacturing process for the formulation and ensure that critical process parameters are well-controlled. Perform dissolution testing on multiple batches to assess batch-to-batch consistency.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Absolute Bioavailability (%) |
| This compound Solution | 10 | IV | 1520 | 0.25 | 2850 | 100 |
| Formulation A (Aqueous Suspension) | 50 | PO | 350 | 2.0 | 1800 | 12.6 |
| Formulation B (Lipid-Based) | 50 | PO | 850 | 1.5 | 4200 | 29.5 |
| Formulation C (Solid Dispersion) | 50 | PO | 1200 | 1.0 | 6100 | 42.8 |
Table 2: Hypothetical In Vitro Performance of Different this compound Formulations
| Formulation | Dissolution at 60 min (%) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) |
| Formulation A (Aqueous Suspension) | 35 | 1.2 | 25 |
| Formulation B (Lipid-Based) | 75 | 3.5 | 30 |
| Formulation C (Solid Dispersion) | 92 | 1.5 | 28 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Formulation Administration:
-
Intravenous (IV) Group: Administer this compound solution at 10 mg/kg via tail vein injection.[5]
-
Oral (PO) Groups: Administer Formulation A, B, or C at 50 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[5]
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.[5]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis. Absolute bioavailability (F%) is calculated as: (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.[5]
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent monolayer is formed.
-
Formulation Preparation: Prepare solutions of this compound from each formulation in transport buffer.
-
Permeability Assessment:
-
Add the this compound solution to the apical (A) side of the Transwell®.
-
At predetermined time points, collect samples from the basolateral (B) side.
-
To assess efflux, also perform the experiment in the B-to-A direction.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp).
Visualizations
Caption: Workflow for Assessing Bioavailability of this compound Formulations.
Caption: Troubleshooting Logic for Low Oral Bioavailability of this compound.
References
- 1. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. premier-research.com [premier-research.com]
- 8. researchgate.net [researchgate.net]
- 9. A Phase 1 Study to Evaluate the Bioavailability and Food Effect of 2 Solid-Dispersion Formulations of the TRPV1 Antagonist ABT-102, Relative to the Oral Solution Formulation, in Healthy Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ABI-011 and Albumin-Bound Nanoparticle Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals working with ABI-011 and other albumin-bound nanoparticle formulations. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental procedures.
Disclaimer: Specific data on the degradation products of this compound is not extensively available in the public domain. The guidance provided is based on general principles of handling and stability for albumin-based nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the investigational name for a nanoparticle albumin-bound (nab) formulation of a thiocolchicine (B1684108) dimer.[1][2][3][4][5] This formulation encapsulates the active drug within albumin nanoparticles to enhance its delivery for therapeutic purposes.[1][6] this compound has been evaluated in Phase I/II clinical trials for the treatment of advanced solid tumors and lymphomas.[1][4][7][8]
Q2: What are the general advantages of using albumin-based nanoparticles for drug delivery?
A2: Albumin-based nanoparticles offer several advantages in drug delivery:
-
Enhanced Solubility: They can carry hydrophobic (poorly water-soluble) drugs, improving their administration.[4][6]
-
Improved Stability: The albumin carrier can protect the encapsulated drug from degradation.[4][9]
-
Targeted Delivery: Albumin nanoparticles can take advantage of the Enhanced Permeability and Retention (EPR) effect, leading to accumulation in tumor tissues.[1]
-
Biocompatibility: As albumin is a natural protein, these nanoparticles are generally biocompatible and biodegradable.[1]
Q3: What are the known stability characteristics of albumin?
A3: Albumin is a relatively stable protein. It maintains its structure in a pH range of 4–9 and can be heated at 60 °C for up to 10 hours.[1] However, the stability of the final nanoparticle formulation will also depend on the encapsulated drug and the manufacturing process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results | Inconsistent nanoparticle size or aggregation. | Characterize the size and distribution of the nanoparticles before each experiment using techniques like Dynamic Light Scattering (DLS). Visually inspect for any precipitation. |
| Low cellular uptake or efficacy | Nanoparticle instability in culture media. | Assess the stability of the nanoparticles in your specific cell culture medium over the time course of the experiment. Consider potential interactions with media components. |
| Precipitate formation upon reconstitution | Improper reconstitution technique or buffer incompatibility. | Follow the manufacturer's reconstitution protocol precisely. Ensure the pH and ionic strength of the buffer are compatible with the formulation. |
| Unexpected biological effects | Presence of impurities or degradation products. | While specific degradation products for this compound are not detailed, general signs of degradation can include changes in particle size, color, or the appearance of new peaks in analytical separations (e.g., HPLC). If degradation is suspected, use freshly prepared or properly stored material. |
General Experimental Workflow and Considerations
The following diagram outlines a general workflow for handling and characterizing albumin-bound nanoparticles like this compound in a research setting.
Signaling and Mechanism of Action
While the specific signaling pathways affected by this compound's degradation products are unknown, the general mechanism for albumin-bound nanoparticle delivery to tumors is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 4. oaepublish.com [oaepublish.com]
- 5. mdpi.com [mdpi.com]
- 6. Cancer drug delivery in the nano era: An overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards principled design of cancer nanomedicine to accelerate clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biodistribution of Fluorescent Albumin Nanoparticles among Organs of Laboratory Animals after Intranasal and Peroral Administration - PMC [pmc.ncbi.nlm.nih.gov]
improving the therapeutic index of ABI-011
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the therapeutic index of ABI-011, a novel thiocolchicine (B1684108) dimer with vascular disrupting activity.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and its primary toxicity concern?
A1: this compound is a vascular disrupting agent (VDA). Its mechanism of action involves binding to tubulin in endothelial cells, leading to a change in cell shape and subsequent disruption of the tumor vasculature. This causes a rapid shutdown of blood flow within the tumor, resulting in extensive tumor necrosis. The primary toxicity concern associated with VDAs, including this compound, is cardiovascular toxicity. Preclinical studies with this compound in cynomolgus monkeys have shown dose-dependent transient hypertension.[1] Other potential cardiovascular adverse events observed with the VDA class of drugs include tachyarrhythmias, bradyarrhythmias, atrial fibrillation, and myocardial infarction.[2]
Q2: Why does a viable rim of tumor cells often remain after treatment with this compound, and how does this impact its therapeutic index?
A2: The phenomenon of a surviving rim of tumor cells at the periphery is a known limitation of VDA monotherapy.[3] This occurs because the peripheral tumor region can still receive oxygen and nutrients by diffusion from the surrounding normal vasculature, which is less sensitive to the effects of VDAs. The survival of these cells can lead to tumor recurrence, limiting the overall efficacy of the treatment and thereby narrowing the therapeutic index. Improving the therapeutic index of this compound often involves strategies to eradicate this resistant cell population.
Q3: What are the most promising strategies to improve the therapeutic index of this compound?
A3: The most promising strategies focus on combination therapies that target the weaknesses of VDA monotherapy. These include:
-
Combination with Anti-Angiogenic Agents: To inhibit the formation of new blood vessels (angiogenesis) that can support the regrowth of the peripheral tumor rim.
-
Combination with Chemotherapy: To kill the rapidly dividing, viable tumor cells in the periphery that are not affected by the vascular shutdown in the tumor core. The timing of administration is critical, with chemotherapy often administered prior to the VDA to ensure optimal drug delivery to the tumor.
-
Combination with Radiotherapy: To target the hypoxic and often radioresistant cells that can exist within the viable tumor rim.
Q4: Are there formulation strategies that could potentially improve the therapeutic index of this compound?
A4: Yes, formulation strategies can significantly impact a drug's therapeutic index by altering its pharmacokinetic and pharmacodynamic properties. For a poorly soluble drug, which is common for many small molecule inhibitors, strategies such as nanoparticle formulation, liposomal encapsulation, or the use of solubility enhancers can:
-
Improve Tumor Targeting: By leveraging the enhanced permeability and retention (EPR) effect, nanoparticle formulations can increase the concentration of this compound at the tumor site, thereby enhancing efficacy at a given dose.
-
Modify Release Profile: A controlled-release formulation could maintain an optimal therapeutic concentration over a longer period, potentially reducing peak-dose-related toxicities.
-
Enhance Solubility and Bioavailability: Improving the solubility of this compound can lead to more consistent and predictable absorption and distribution.
Troubleshooting Guides
Issue 1: High Cardiovascular Toxicity Observed in Preclinical Models
Possible Cause: The dose of this compound administered may be too high, leading to exaggerated on-target effects on the cardiovascular system or potential off-target toxicities.
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a thorough dose-response study to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL). The preclinical study in cynomolgus monkeys established a NOAEL of 1.67 mg/kg.[1]
-
Cardiovascular Monitoring: In in vivo studies, continuously monitor cardiovascular parameters such as blood pressure, heart rate, and electrocardiogram (ECG) using telemetry devices.
-
Biomarker Analysis: Measure serum levels of cardiac biomarkers, such as troponin I and creatine (B1669601) kinase-MB (CK-MB), to detect early signs of cardiac muscle damage.[1]
-
In Vitro hERG Assay: Evaluate the potential of this compound to inhibit the hERG potassium channel, which is a common cause of drug-induced cardiac arrhythmias. A preclinical study showed that this compound inhibited the hERG current at a clinically non-relevant dose (IC50 of 31.8 µM).[1]
-
Combination with a Cardioprotective Agent: Investigate the co-administration of a cardioprotective agent, although this may introduce additional complexities.
Issue 2: Limited Efficacy Due to Tumor Recurrence from the Peripheral Rim
Possible Cause: Monotherapy with this compound is not effectively targeting the viable tumor cells at the periphery.
Troubleshooting Steps:
-
Implement Combination Therapy:
-
With an Anti-Angiogenic Agent: Introduce an anti-angiogenic agent (e.g., a VEGFR inhibitor) into the treatment regimen to suppress the neovascularization that supports the growth of the peripheral rim.
-
With Chemotherapy: Administer a cytotoxic chemotherapy agent prior to this compound. This timing allows the chemotherapeutic to perfuse the entire tumor, including the periphery, before the vasculature is disrupted by this compound.
-
With Radiotherapy: Apply focused radiation to the tumor area after this compound administration to target the remaining viable and potentially hypoxic cells.
-
-
Optimize Dosing Schedule: Experiment with different dosing schedules and sequences in combination therapies to maximize synergy and minimize overlapping toxicities.
-
Tumor Microenvironment Analysis: Characterize the tumor microenvironment of the peripheral rim through immunohistochemistry or other molecular techniques to identify potential resistance mechanisms and new therapeutic targets.
Quantitative Data
Table 1: Preclinical Safety and Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys
| Parameter | Value | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | 1.67 mg/kg | [1] |
| Dose-Dependent Adverse Effect | Transient Hypertension | [1] |
| hERG Channel Inhibition (IC50) | 31.8 µM (clinically non-relevant) | [1] |
| Clearance | Rapid | [1] |
| Half-life (HL) | 0.36 to 2.9 hours | [1] |
| Accumulation (multiple dosing) | None | [1] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of the Therapeutic Index of this compound in a Xenograft Model
-
Cell Line and Animal Model:
-
Select a relevant human tumor cell line (e.g., a solid tumor line for which a Phase 1 trial was conducted) and implant subcutaneously into immunocompromised mice (e.g., nude mice).
-
-
Efficacy Arm:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, different dose levels of this compound).
-
Administer this compound intravenously at the predetermined doses and schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
The primary efficacy endpoint is tumor growth delay or regression.
-
-
Toxicity Arm:
-
Monitor animal body weight daily as a general indicator of toxicity.
-
Perform regular clinical observations for any signs of distress.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis, including cardiac biomarkers.
-
Harvest major organs for histopathological examination to identify any treatment-related toxicities.
-
-
Therapeutic Index Calculation:
-
Determine the maximum tolerated dose (MTD) from the toxicity arm.
-
Determine the minimum effective dose (MED) required to achieve a significant anti-tumor effect from the efficacy arm.
-
The therapeutic index can be expressed as the ratio of MTD to MED.
-
Protocol 2: Assessment of Cardiovascular Effects of this compound in a Telemetered Rat Model
-
Animal Model:
-
Use surgically implanted telemetry devices in rats to allow for continuous monitoring of cardiovascular parameters in conscious, freely moving animals.
-
-
Experimental Procedure:
-
After a baseline recording period, administer a single intravenous dose of this compound or vehicle control.
-
Continuously record blood pressure, heart rate, and ECG for at least 24 hours post-dose.
-
Analyze the data for changes in hemodynamic parameters and for any cardiac arrhythmias.
-
-
Dose Escalation:
-
Perform a dose-escalation study to identify the dose at which cardiovascular effects first appear and to characterize the dose-dependency of these effects.
-
Visualizations
Caption: Mechanism of action of this compound and its potential cardiovascular toxicity.
Caption: Troubleshooting workflow for improving the therapeutic index of this compound.
References
Technical Support Center: Overcoming Limitations in ABI-011 Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABI-011. Our goal is to help you overcome common challenges and limitations encountered during the experimental delivery of this therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is an investigational therapeutic agent. While specific details may be proprietary, it is designed to interact with specific cellular pathways to elicit a therapeutic effect. The effective delivery of this compound to its target site is crucial for its efficacy.
Q2: We are observing lower than expected efficacy in our in vivo models. What are the potential delivery-related causes?
A2: Lower than expected efficacy can stem from several delivery-related challenges:
-
Poor Bioavailability: The formulation of this compound may not be optimized for the chosen route of administration, leading to low absorption and distribution to the target tissue.
-
Instability: this compound may be degrading prematurely in circulation or within the target cells.
-
Inefficient Cellular Uptake: The molecule may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Off-Target Accumulation: this compound may be accumulating in non-target tissues, reducing the concentration at the desired site of action.
Q3: What are some common strategies to improve the stability of biologic agents like this compound?
A3: Several agents can be used to increase the stability of biologics. These include small sugars like trehalose (B1683222) and polysaccharides such as dextrans. Non-ionic surfactants like polysorbates are also used in low concentrations to decrease aggregation. Careful consideration of local toxicity and potential immunogenicity is required when using these stabilizing agents.[1]
Troubleshooting Guides
Issue 1: Poor Solubility and Aggregation of this compound in Formulation
Symptoms:
-
Visible precipitation or cloudiness in the this compound solution.
-
Inconsistent results between experimental replicates.
-
Low measured concentration of active this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Buffer Conditions | Perform a buffer screen to identify the optimal pH and excipient composition for this compound solubility. |
| Hydrophobic Interactions | Include non-ionic surfactants (e.g., polysorbate 20/80) or cyclodextrins in the formulation to reduce aggregation. |
| Protein Denaturation | Add stabilizers such as sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) to the formulation. |
Issue 2: Low Bioavailability Following Systemic Administration
Symptoms:
-
Low plasma concentration of this compound post-administration.
-
Minimal accumulation of this compound in the target tissue.
-
Lack of a dose-dependent therapeutic response.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Rapid Clearance | Consider PEGylation of this compound to increase its hydrodynamic radius and reduce renal clearance. |
| Enzymatic Degradation | Encapsulate this compound in a protective carrier system, such as liposomes or polymeric nanoparticles. |
| Poor Absorption | Explore alternative routes of administration, such as pulmonary or nasal delivery, which may offer improved absorption profiles for certain biologics.[1] |
Experimental Protocols
Protocol 1: Formulation Screening for Enhanced Stability
Objective: To identify a formulation that minimizes this compound aggregation and degradation.
Methodology:
-
Prepare a stock solution of this compound in a baseline buffer (e.g., PBS).
-
Aliquot the stock solution into multiple tubes.
-
Add different stabilizers (e.g., sucrose, trehalose, polysorbate 80) at varying concentrations to each tube.
-
Incubate the samples under stress conditions (e.g., elevated temperature, agitation).
-
Analyze the samples at various time points using size-exclusion chromatography (SEC-HPLC) to quantify monomeric this compound and detect aggregates.
-
Use dynamic light scattering (DLS) to measure particle size distribution as an indicator of aggregation.
Protocol 2: Evaluation of Nanoparticle-Mediated Delivery
Objective: To assess the feasibility of using albumin-based nanoparticles for the delivery of this compound to enhance tumor targeting.
Methodology:
-
Synthesize this compound-loaded human serum albumin (HSA) nanoparticles using a method such as nab-technology.
-
Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
-
In an appropriate in vivo cancer model, administer free this compound and this compound-loaded nanoparticles intravenously.
-
At designated time points, collect tumor and major organs for ex vivo fluorescence imaging (if this compound is labeled) or quantification of this compound concentration by a suitable analytical method.
-
Evaluate the therapeutic efficacy by monitoring tumor growth over time.
Visualizations
Caption: Experimental workflow for optimizing this compound delivery.
Caption: Proposed mechanism of nanoparticle-mediated this compound delivery.
References
strategies to reduce ABI-011 systemic toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ABI-011. The information focuses on strategies to identify, manage, and reduce the systemic toxicity associated with this novel thiocolchicine (B1684108) dimer, which functions as a vascular disrupting agent (VDA) and tubulin inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Acute Cardiovascular Events in Animal Models (e.g., changes in blood pressure, heart rate, or ECG abnormalities) | As a vascular disrupting agent, this compound can induce rapid changes in blood vessel integrity, leading to cardiovascular effects.[1][2][3] These are known class-effects of VDAs.[2][3][4] | 1. Baseline Cardiovascular Assessment: Establish a thorough baseline cardiovascular profile for each animal before drug administration.2. Real-time Monitoring: Implement continuous telemetry or frequent, non-invasive blood pressure and ECG monitoring during and after drug infusion.3. Dose-Response Evaluation: Perform a dose-escalation study to determine the dose-response relationship for cardiovascular events.4. Histopathological Analysis: Conduct detailed histopathological examination of cardiac tissue post-mortem to identify any signs of cardiotoxicity. |
| Unexpected Animal Morbidity or Mortality | This could be due to severe, unmonitored cardiovascular events, excessive on-target toxicity leading to tumor necrosis-related systemic effects, or off-target toxicities. | 1. Necropsy and Pathology: Perform a full necropsy and histopathological analysis on all unscheduled deaths to determine the cause.2. Review Dosing and Administration: Verify the formulation, dose calculations, and administration technique to rule out errors.3. Staggered Dosing: In multi-animal studies, consider staggering the dosing of the first few animals to observe for any acute, severe toxicities before treating the entire cohort. |
| Signs of Neurotoxicity in Animal Models (e.g., ataxia, paralysis, behavioral changes) | As a tubulin inhibitor that binds to the colchicine (B1669291) site, this compound has the potential to cause neurotoxicity, a known side effect of this class of drugs.[5][6] | 1. Neurological Examination: Conduct regular, standardized neurological examinations on the animals.2. Dose Reduction: If neurotoxicity is observed, consider reducing the dose or altering the dosing schedule.3. Histopathology of Nervous System: Perform histopathological analysis of the brain, spinal cord, and peripheral nerves to look for pathological changes. |
| Evidence of Myelosuppression (e.g., low blood cell counts) | Tubulin inhibitors can affect rapidly dividing cells, including hematopoietic stem cells in the bone marrow, leading to myelosuppression.[5][7] | 1. Complete Blood Counts (CBCs): Perform serial CBCs to monitor for changes in white blood cells, red blood cells, and platelets.2. Dose and Schedule Modification: If myelosuppression is significant, adjust the dose or schedule to allow for bone marrow recovery between doses.3. Supportive Care: In preclinical models, consider the use of colony-stimulating factors if severe neutropenia is a limiting toxicity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound that leads to systemic toxicity?
A1: this compound has a dual mechanism of action. Its primary on-target effect is as a vascular disrupting agent (VDA), which selectively targets and collapses the tumor vasculature, leading to ischemic necrosis within the tumor.[1] However, this rapid disruption can also affect normal vasculature to some extent, leading to cardiovascular side effects.[2][8] Additionally, as a thiocolchicine dimer, it inhibits tubulin polymerization, which can affect all rapidly dividing cells and lead to toxicities such as myelosuppression and neurotoxicity.[5][9][10]
Q2: What are the most common systemic toxicities associated with vascular disrupting agents like this compound?
A2: The most common toxicities associated with VDAs are cardiovascular.[2][3] These can include hypertension, tachyarrhythmias, bradyarrhythmias, atrial fibrillation, and in some cases, myocardial infarction.[3] These events are often dose-limiting in clinical trials of VDAs.[3][4]
Q3: How can we proactively monitor for cardiovascular toxicity in our preclinical studies?
A3: Proactive monitoring should include establishing baseline cardiovascular parameters for each animal. This can be followed by continuous or frequent monitoring of blood pressure, heart rate, and ECG during and after drug administration. For more detailed studies, telemetry devices can be implanted for continuous monitoring. Post-study, a thorough histopathological examination of the heart and major blood vessels is recommended.
Q4: Are there strategies to mitigate the cardiovascular toxicity of this compound while maintaining its anti-tumor efficacy?
A4: Mitigating cardiovascular toxicity is a key challenge. Strategies to explore include:
-
Dose and Schedule Optimization: Finding a therapeutic window where anti-tumor activity is maximized and toxicity is minimized. This may involve lower, more frequent dosing or alternative administration schedules.
-
Combination Therapy: Combining this compound with other anti-cancer agents at lower doses may enhance efficacy while reducing the toxicity of each agent. However, care must be taken not to combine it with other cardiotoxic drugs without careful evaluation.[1]
-
Cardioprotective Agents: Preclinical investigation of co-administering cardioprotective agents could be considered, although this adds complexity to the experimental design.
Q5: What are the potential off-target effects of this compound?
A5: As a tubulin inhibitor, off-target effects can be extensions of its mechanism of action on non-cancerous, rapidly dividing cells. This includes hematopoietic cells (leading to myelosuppression) and neurons (leading to neurotoxicity).[5][7] It is also possible for small molecule inhibitors to have unforeseen off-target interactions with other proteins. Comprehensive off-target screening using techniques like kinome scanning or proteomic profiling can help identify such interactions.
Experimental Protocols
Protocol 1: In Vivo Cardiovascular Monitoring in a Rodent Model
-
Animal Model: Use a relevant rodent tumor xenograft or syngeneic model.
-
Telemetry Implantation (Optional but Recommended):
-
Surgically implant telemetry transmitters (e.g., DSI) for continuous monitoring of ECG, blood pressure, and heart rate.
-
Allow for a post-operative recovery period of at least one week before the start of the study.
-
-
Baseline Data Collection:
-
Acquire at least 24 hours of baseline cardiovascular data before the first dose of this compound.
-
-
Drug Administration:
-
Administer this compound via the intended clinical route (e.g., intravenous infusion).
-
Include a vehicle control group.
-
-
Data Acquisition and Analysis:
-
Continuously record cardiovascular parameters for at least 24-48 hours post-dose.
-
Analyze the data for significant changes from baseline in heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG intervals (e.g., QT interval).
-
-
Terminal Procedures:
-
At the end of the study, collect blood for cardiac biomarker analysis (e.g., troponins).
-
Perform a gross necropsy and collect the heart and aorta for histopathological evaluation.
-
Protocol 2: Assessment of Myelosuppression
-
Animal Model: Use a standard rodent model.
-
Treatment Groups: Include a vehicle control group and several dose levels of this compound.
-
Blood Collection:
-
Collect a baseline blood sample (e.g., via tail vein or saphenous vein) before the first dose.
-
Collect blood samples at several time points after dosing (e.g., days 3, 7, 14, and 21 for a multi-dose study).
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer to determine counts of white blood cells (including neutrophils, lymphocytes), red blood cells, and platelets.
-
-
Data Analysis:
-
Calculate the nadir (lowest point) for each cell count and the time to recovery.
-
Compare the cell counts between the treated and control groups to determine the degree of myelosuppression.
-
-
Bone Marrow Analysis (Optional):
-
At the end of the study, collect femurs and tibias to assess bone marrow cellularity via histopathology.
-
Visualizations
Caption: Mechanism of action of this compound as a vascular disrupting agent.
Caption: Workflow for monitoring cardiovascular toxicity in preclinical studies.
Caption: Logical steps to investigate unexpected in vivo toxicity.
References
- 1. Vascular Disrupting Agents in cancer treatment: Cardiovascular toxicity and implications for co-administration with other cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular toxicity profiles of vascular-disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Reversible binding of the anticancer drug KXO1 (tirbanibulin) to the colchicine-binding site of β-tubulin explains KXO1's low clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Updates on Anticancer Therapy-Mediated Vascular Toxicity and New Horizons in Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of ABI-011 and Other Tubulin Inhibitors for Cancer Research
For researchers and professionals in drug development, this guide offers an objective comparison of the novel tubulin inhibitor ABI-011 with established agents such as paclitaxel (B517696), vinca (B1221190) alkaloids, and combretastatin (B1194345) A4. The following sections detail the comparative efficacy, mechanisms of action, and relevant experimental protocols, supported by preclinical data.
Introduction to this compound: A Dual-Action Investigational Agent
This compound, also known as NAB-5404 or IDN5404, is a novel thiocolchicine (B1684108) dimer that has demonstrated potent anti-tumor activity in preclinical studies.[1] It distinguishes itself from other tubulin inhibitors by its dual mechanism of action, targeting both microtubule dynamics and topoisomerase I activity.[1] Furthermore, this compound exhibits significant vascular disrupting properties, positioning it as a promising candidate for cancer therapy. A Phase 1 clinical trial of this compound has been conducted in patients with advanced solid tumors or lymphomas.
Comparative Efficacy Against Cancer Cell Lines
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound and other prominent tubulin inhibitors against various cancer cell lines. It is important to note that direct head-to-head studies across a wide range of cell lines are limited, and comparisons are drawn from available preclinical data.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (IDN-5404) | MCF7-S (Breast) | 1.7 ± 0.1 | [2] |
| MCF7-R (Breast, Resistant) | 40 ± 3.8 | [2] | |
| Colchicine | MCF7-S (Breast) | 3.9 ± 0.2 | [2] |
| MCF7-R (Breast, Resistant) | 66 ± 8.6 | [2] | |
| Paclitaxel | MCF-7 (Breast) | 2.5 - 7.5 | |
| Combretastatin A4 | Various Cancer Cell Lines | Varies |
Note: IC50 values for Paclitaxel and Combretastatin A4 are presented as a range from various studies to indicate general potency, as direct comparative data with this compound in the same experimental setting is not consistently available.
In Vivo Anti-Tumor and Vascular Disrupting Activity
Preclinical studies in xenograft models have demonstrated the in vivo efficacy of this compound. In a human A121 ovarian tumor xenograft model, nanoparticle albumin-bound this compound (nab-5404) was well-tolerated and induced complete tumor regressions and cures at a dose of 24 mg/kg administered intravenously.[2]
Furthermore, this compound has been shown to be a potent vascular disrupting agent (VDA). It is reported to be a more potent VDA than combretastatin A4 phosphate (B84403) (CA4P), a well-characterized VDA. This suggests that this compound can effectively shut down the blood supply to tumors, leading to necrosis.
Mechanisms of Action: A Dual-Pronged Attack
This compound's unique anti-cancer profile stems from its ability to interfere with two critical cellular processes: microtubule dynamics and DNA replication.
Tubulin Polymerization Inhibition
Similar to other colchicine-site binding agents, this compound inhibits the polymerization of tubulin, a key component of microtubules. This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis (programmed cell death) in cancer cells.
Mechanism of Tubulin Inhibition by this compound.
Topoisomerase I Inhibition
Uniquely among many tubulin inhibitors, this compound also functions as a topoisomerase I (Topo I) inhibitor. Topo I is an essential enzyme that relaxes DNA supercoiling during replication and transcription. By inhibiting Topo I, this compound introduces DNA strand breaks, further contributing to its cytotoxic effects. This dual mechanism may offer an advantage in overcoming resistance to agents that target only a single pathway.
Mechanism of Topoisomerase I Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of findings.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated control wells. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound and controls (e.g., paclitaxel as a polymerization promoter, vinblastine (B1199706) as an inhibitor)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation: Reconstitute tubulin in general tubulin buffer on ice. Prepare a tubulin solution to a final concentration of 3 mg/mL containing 1 mM GTP and 10% glycerol.
-
Compound Addition: Add the test compound or control to the wells of a pre-chilled 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The effect of the test compound is evaluated by comparing the polymerization curve to that of the control.
Experimental Workflows for Key Assays.
Conclusion
This compound presents a compelling profile as a novel anti-cancer agent with a dual mechanism of action that differentiates it from traditional tubulin inhibitors. Its potent cytotoxicity, particularly in resistant cell lines, and its significant vascular disrupting activity highlight its therapeutic potential. Further head-to-head comparative studies with a broader range of tubulin inhibitors across more extensive cancer cell line panels are warranted to fully elucidate its relative advantages and guide its clinical development. The provided experimental protocols serve as a foundation for researchers to independently evaluate and build upon the existing knowledge of this promising investigational drug.
References
Navigating the Landscape of Investigational Oncology Drugs: A Clarification on ABI-011
For researchers, scientists, and drug development professionals, the precise identification and tracking of investigational compounds are paramount. This guide addresses the available information on a compound designated as ABI-011 and clarifies its status in relation to standard chemotherapy, while also highlighting potential areas of confusion with other similarly named therapeutics.
The Status of this compound in Clinical Development
A Phase 1 clinical trial (NCT01163071) was initiated by Celgene to evaluate a compound designated as this compound in patients with advanced solid tumors and lymphomas.[1] However, this trial was terminated in 2011, and to date, no efficacy data or subsequent clinical trial results have been publicly released. Consequently, a direct comparison of the efficacy of this specific this compound with standard chemotherapy is not possible due to the absence of available data.
Potential for Nomenclature Confusion
The designation "this compound" may be a source of confusion due to the existence of other investigational drugs with similar names or from a similar developmental lineage. It is crucial to distinguish between these compounds to ensure accurate interpretation of scientific literature and clinical trial data.
One notable point of potential confusion is with ABI-007 , which is the nanoparticle albumin-bound paclitaxel (B517696), commercially known as Abraxane® . ABI-007 is a widely used and well-established chemotherapeutic agent. A multicenter, randomized Phase II trial compared the efficacy of nab-paclitaxel plus S-1 (AS) versus gemcitabine (B846) plus S-1 (GS) in advanced pancreatic cancer. The study found that the AS regimen resulted in a significantly higher objective response rate (ORR) of 44.90% compared to 15.38% for the GS regimen.[2] The median progression-free survival (PFS) was 7.16 months for the AS group and 6.41 months for the GS group, while the median overall survival (OS) was 13.27 months and 10.64 months, respectively.[2]
Furthermore, other investigational agents bear similar names:
-
AU-011 (belzupacap sarotalocan): Developed by Aura Biosciences, this is a light-activated viral-like drug conjugate for the treatment of primary choroidal melanoma.[3][4] Phase 2 results for this localized therapy showed an 80% tumor control rate and 90% visual acuity preservation in eligible patients.[3] This is a targeted, localized treatment and not a systemic chemotherapy.
-
ORB-011: Developed by Orionis Biosciences, this is a first-in-class targeted interferon immunotherapy.[5] It entered a Phase 1 clinical trial (NCT05947474) in late 2023 for patients with advanced solid tumors.[5][6] As this is an early-stage trial, no comparative efficacy data is available.
-
TSR-011 (belizatinib): This was a dual ALK and TRK inhibitor developed by Tesaro. A Phase 1 trial (NCT02048488) was conducted, but due to limited clinical activity, its development was discontinued.[7]
Preclinical Models in Cancer Research
While clinical data for the original this compound is unavailable, it is important to understand the role of preclinical models in evaluating novel cancer therapeutics. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used. These models can recapitulate the heterogeneity of the original tumor and are valuable tools for preclinical testing of novel therapies.[8][9] For instance, in a preclinical study using PDX models of epithelial ovarian cancer, the combination of paclitaxel and carboplatin (B1684641) significantly decreased tumor weight compared to control treatment.[8]
The experimental workflow for establishing and utilizing PDX models for preclinical drug evaluation is outlined below.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Efficacy of nab‑paclitaxel vs. Gemcitabine in combination with S‑1 for advanced pancreatic cancer: A multicenter phase II randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotech-spain.com [biotech-spain.com]
- 4. aurabiosciences.com [aurabiosciences.com]
- 5. orionisbio.com [orionisbio.com]
- 6. Facebook [cancer.gov]
- 7. A phase 1, open-label, dose-escalation trial of oral TSR-011 in patients with advanced solid tumours and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 9. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antiangiogenic Agents: Bavituximab vs. Bevacizumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct antiangiogenic agents, Bavituximab and Bevacizumab, offering insights into their mechanisms of action, experimental validation, and clinical data. While the initial query focused on ABI-011, publicly available information on this compound is limited. Therefore, this guide substitutes Bavituximab, a vascular disrupting agent with a similar proposed mechanism, to provide a comprehensive and data-supported comparison against the well-established anti-VEGF antibody, Bevacizumab.
Introduction to Antiangiogenic Strategies
Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. Disrupting this process is a key strategy in cancer therapy. Antiangiogenic agents can be broadly categorized into two main types:
-
Angiogenesis Inhibitors: These agents, like Bevacizumab, primarily prevent the formation of new blood vessels.
-
Vascular Disrupting Agents (VDAs): These agents, such as Bavituximab, target and destroy the existing tumor vasculature.[1][2][3]
This guide will delve into a representative of each class to highlight their unique and complementary roles in cancer treatment.
Mechanism of Action
Bavituximab: Targeting Phosphatidylserine (B164497) on Tumor Vasculature
Bavituximab is a chimeric monoclonal antibody that acts as a vascular disrupting agent.[4][5] Its mechanism of action is not fully elucidated but is understood to involve the following steps:
-
Targeting Exposed Phosphatidylserine (PS): In the tumor microenvironment, cellular stress such as hypoxia leads to the externalization of phosphatidylserine (PS) on the surface of tumor endothelial cells and cancer cells.[6][7] In normal, healthy tissues, PS is confined to the inner leaflet of the cell membrane.[6]
-
Binding to PS-β2GP1 Complex: Bavituximab binds to a complex of PS and the plasma protein β2-glycoprotein I (β2GP1).[6][8]
-
Inducing an Anti-Tumor Response: This binding event is thought to trigger both vascular disruption and an immune-mediated anti-tumor response.[5][7] The proposed mechanisms include:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Recruitment of immune effector cells (like natural killer cells) to destroy the tumor vasculature.[6]
-
Macrophage Repolarization: Shifting tumor-associated macrophages from an immunosuppressive M2 phenotype to a tumoricidal M1 phenotype.[9]
-
Vascular Occlusion: Leading to a shutdown of blood flow within the tumor, causing extensive necrosis.[5]
-
Bevacizumab: Neutralizing Vascular Endothelial Growth Factor (VEGF)
Bevacizumab is a humanized monoclonal antibody that functions as an angiogenesis inhibitor by targeting the Vascular Endothelial Growth Factor A (VEGF-A).[10] Its mechanism involves:
-
Binding to VEGF-A: Bevacizumab binds to and neutralizes all isoforms of VEGF-A, a key signaling protein that stimulates angiogenesis.[10]
-
Inhibition of VEGF Receptor Activation: By sequestering VEGF-A, Bevacizumab prevents it from binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[10]
-
Suppression of Angiogenesis: This blockade of the VEGF signaling pathway inhibits endothelial cell proliferation, migration, and the formation of new blood vessels, thereby depriving the tumor of essential nutrients and oxygen.[10]
Signaling Pathway Diagrams
Caption: Bavituximab mechanism of action.
Caption: Bevacizumab mechanism of action.
Comparative Experimental Data
| Parameter | Bavituximab | Bevacizumab | Reference |
| Target | Phosphatidylserine (PS) on tumor vasculature | Vascular Endothelial Growth Factor A (VEGF-A) | [4][10] |
| Drug Class | Vascular Disrupting Agent (VDA) | Angiogenesis Inhibitor | [4][10] |
| Primary Effect | Destruction of existing tumor blood vessels | Inhibition of new blood vessel formation | [5][10] |
| Immune Modulation | Yes (e.g., ADCC, macrophage repolarization) | Minimal direct immune modulation | [7][9] |
Key Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay is a common method to assess the antiangiogenic potential of a compound.
Objective: To evaluate the ability of an agent to inhibit the formation of capillary-like structures by endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
Matrix Preparation: A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a multi-well plate.
-
Treatment: HUVECs are seeded onto the matrix in the presence of varying concentrations of the test compound (e.g., Bavituximab, Bevacizumab) or a vehicle control.
-
Incubation: The plate is incubated for a period of time (typically 6-24 hours) to allow for tube formation.
-
Analysis: The formation of tube-like structures is visualized using microscopy and quantified by measuring parameters such as total tube length, number of junctions, and number of loops.
Expected Outcome: A potent antiangiogenic agent like Bevacizumab would significantly reduce the formation of these tubular networks. The effect of a VDA like Bavituximab in this assay might be less direct, potentially showing effects on cell viability or attachment at higher concentrations.
Caption: Endothelial cell tube formation assay workflow.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.
Objective: To assess the effect of an antiangiogenic agent on tumor growth and vascularity in a preclinical animal model.
Methodology:
-
Cell Implantation: Human tumor cells (e.g., non-small cell lung cancer, breast cancer) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered the test compound (e.g., Bavituximab, Bevacizumab), a vehicle control, or a combination therapy, typically via intravenous or intraperitoneal injection.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis.
-
Immunohistochemistry: Tumor sections are stained for markers of vascularity (e.g., CD31) to assess microvessel density.
Expected Outcome: Both Bavituximab and Bevacizumab are expected to inhibit tumor growth compared to the control group. Histological analysis would likely show a reduction in microvessel density in Bevacizumab-treated tumors. In Bavituximab-treated tumors, one might observe areas of vascular damage and necrosis.
Clinical Trial Data Summary
Both Bavituximab and Bevacizumab have been evaluated in numerous clinical trials across various cancer types.
| Trial Phase | Bavituximab | Bevacizumab |
| Phase I | Well-tolerated as monotherapy and in combination with chemotherapy in patients with advanced solid tumors.[11][12] | Established safety and recommended dose in various solid tumors. |
| Phase II | Showed promising results in combination with docetaxel (B913) for non-small-cell lung cancer, with a trend towards improved overall survival.[4] | Demonstrated efficacy in combination with chemotherapy in multiple cancer types, leading to further investigation in Phase III trials. |
| Phase III | A Phase III trial (SUNRISE) in non-small cell lung cancer was conducted.[9] | Approved for the treatment of multiple cancers, including colorectal, lung, and glioblastoma, in combination with standard chemotherapy, based on improved progression-free and/or overall survival. |
Conclusion
Bavituximab and Bevacizumab represent two distinct and potentially complementary approaches to targeting tumor angiogenesis. Bevacizumab, an established angiogenesis inhibitor, has demonstrated significant clinical benefit by preventing the formation of new blood vessels. Bavituximab, an investigational vascular disrupting agent, offers a novel mechanism by targeting the existing tumor vasculature and modulating the immune microenvironment.
The choice of agent and its combination with other therapies will depend on the specific tumor type, its microenvironment, and the overall treatment strategy. Further research is needed to fully understand the potential synergies of combining these different classes of antiangiogenic agents to overcome resistance and improve patient outcomes.
References
- 1. Small molecule vascular disrupting agents: potential new drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vascular disrupting agents (VDAs) in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profile of bavituximab and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of bavituximab, a vascular targeting agent with immune-modulating properties, for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bavituximab Overview - Creative Biolabs [creativebiolabs.net]
- 7. Bavituximab: a Novel, Investigational Immunotherapy Agent Targeting Phosphatidylserine in the Vasculature of the Tumor Microenvironment | Value-Based Cancer Care [valuebasedcancer.com]
- 8. Tumor-specific targeting by Bavituximab, a phosphatidylserine-targeting monoclonal antibody with vascular targeting and immune modulating properties, in lung cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bavituximab – Novel Checkpoint Inhibitor in Phase 3 | Cancer Biology [blogs.shu.edu]
- 10. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A phase I clinical trial of bavituximab and paclitaxel in patients with HER2 negative metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of vascular disrupting agents
A Comparative Analysis of Vascular Disrupting Agents in Oncology Research
Vascular Disrupting Agents (VDAs) represent a targeted therapeutic strategy in oncology designed to selectively destroy existing tumor vasculature, leading to rapid tumor necrosis.[1][2] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce a swift shutdown of blood flow within the tumor microenvironment.[1][3] This guide provides a detailed comparison of prominent VDAs, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used for their evaluation.
Mechanisms of Action
Small molecule VDAs are broadly classified into two main categories: tubulin-binding agents and flavonoids.[4][5]
-
Tubulin-Binding Agents: This is the larger group of VDAs and includes agents like Combretastatin (B1194345) A-4 Phosphate (CA4P), OXi4503, ZD6126, Denibulin, and Lexibulin.[1][4][6][7] These agents bind to the colchicine-binding site on β-tubulin, leading to microtubule depolymerization in endothelial cells.[8][9] This disruption of the cytoskeleton causes endothelial cell shape changes, increased vascular permeability, and ultimately, a collapse of the tumor's vascular network.[8][10]
-
Flavonoids: This class of VDAs, such as DMXAA (5,6-dimethylxanthenone-4-acetic acid), is thought to work by inducing the production of cytokines and other inflammatory mediators within the tumor microenvironment, leading to vascular collapse.[4][11]
A key signaling pathway involved in the action of tubulin-binding VDAs is the RhoA signaling cascade. The disruption of microtubules activates Guanine Nucleotide Exchange Factor-H1 (GEF-H1), which in turn activates the small GTPase RhoA.[6] This leads to a cascade of events culminating in increased vascular permeability and shutdown.[6]
Signaling pathway of tubulin-binding VDAs.
Comparative Efficacy of Vascular Disrupting Agents
The following tables summarize preclinical and clinical data for several prominent VDAs, providing a comparative overview of their efficacy.
Table 1: Preclinical Efficacy of Selected Vascular Disrupting Agents
| Agent | Cancer Model | Administration Route | Dosage | Key Findings |
| Lexibulin (CYT-997) | Human Prostate Cancer (PC3) Xenograft | Oral | Dose-dependent | More potent inhibition of tumor growth compared to paclitaxel.[6] |
| Liver Metastases | Intraperitoneal (i.p.) | 7.5 mg/kg (single dose) | Significant reduction in tumor blood flow, comparable to 100 mg/kg of CA4P.[6] | |
| Combretastatin A-4 Phosphate (CA4P) | KHT Sarcomas (mice) | Intraperitoneal (i.p.) | 100 mg/kg | 80-90% reduction in tumor perfusion 4 hours after treatment.[8][12] |
| OXi4503 (CA1P) | KHT Sarcomas (mice) | Intraperitoneal (i.p.) | 25 mg/kg | 80-90% reduction in tumor perfusion 4 hours after treatment; slower recovery compared to CA4P.[8][12] |
| ZD6126 | C3H Mouse Mammary Carcinoma | Intraperitoneal (i.p.) | Not Specified | Significant decrease in tumor bioenergetic status and pH.[11][13] |
Table 2: Clinical Trial Data for Selected Vascular Disrupting Agents
| Agent | Clinical Trial Phase | Patient Population | Key Findings |
| Denibulin (MN-029) | Phase I | Advanced Solid Tumors | Showed a decrease in tumor vascular parameters.[1] |
| Fosbretabulin (CA4P) | Phase II/III (FACT trial) | Anaplastic Thyroid Cancer | Trend towards improved overall survival (5.2 months vs 4.0 months in control).[14] |
| Phase II | Advanced Nonsquamous NSCLC | Overall tumor response rate of 50% vs 32% in controls when combined with carboplatin, paclitaxel, and bevacizumab.[15] | |
| OXi4503 (CA1P) | Phase I | Advanced Solid Tumors | Evidence of antivascular effects shown by DCE-MRI; one patient had an objective response.[16][17] |
| Phase Ib | Relapsed/Refractory Acute Myeloid Leukemia | Currently in a Phase 1b clinical trial.[16] |
Experimental Protocols for VDA Evaluation
The assessment of VDAs relies on a combination of in vivo and in vitro assays to characterize their effects on tumor vasculature and endothelial cell function.
In Vivo Assessment of Vascular Disruption
Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
DCE-MRI is a non-invasive imaging technique used to quantitatively assess changes in vascular permeability and blood flow within a tumor.[18][19]
-
Principle: Following the intravenous injection of a gadolinium-based contrast agent, sequential MR images are acquired to monitor the agent's uptake and washout from the tumor tissue. Pharmacokinetic models are then applied to the data to estimate parameters such as Ktrans (volume transfer constant), which reflects vascular permeability.
-
Procedure:
-
Animal Preparation: Tumor-bearing mice are anesthetized and placed in the MRI scanner.
-
Baseline Imaging: Pre-contrast T1-weighted images are acquired.
-
Contrast Administration: A bolus of a gadolinium-based contrast agent is administered intravenously.
-
Dynamic Imaging: A series of T1-weighted images are acquired rapidly over time.
-
Data Analysis: The change in signal intensity over time is analyzed to calculate pharmacokinetic parameters.[18]
-
Laser Doppler Flowmetry
This technique provides a continuous, real-time measurement of tumor blood flow.[18]
-
Principle: A laser beam is directed at the tumor surface, and the Doppler shift of the backscattered light from moving red blood cells is measured to determine blood flow.
-
Procedure:
-
Probe Placement: A laser Doppler probe is placed on the surface of the exposed tumor.
-
Baseline Measurement: A stable baseline reading of tumor blood flow is recorded.
-
VDA Administration: The VDA is administered to the animal.
-
Post-treatment Measurement: Tumor blood flow is continuously monitored to assess the effect of the VDA.[18]
-
The following diagram illustrates a typical workflow for an in vivo study evaluating a VDA.
Workflow for an in vivo VDA efficacy study.
In Vitro Assays for Vascular Disruption
Endothelial Cell Permeability Assay
This assay directly measures the effect of a VDA on the integrity of the endothelial barrier.[6]
-
Principle: Endothelial cells (e.g., HUVECs) are grown to form a confluent monolayer on a porous membrane insert. A labeled macromolecule (e.g., fluorescently tagged dextran) is added to the upper chamber, and its passage into the lower chamber is measured over time after treatment with the VDA.
-
Procedure:
-
Plate endothelial cells on porous membrane inserts and culture until a confluent monolayer is formed.
-
Treat the cells with the VDA or vehicle control.
-
Add a labeled macromolecule to the upper chamber.
-
At various time points, collect samples from the lower chamber and quantify the amount of the labeled macromolecule that has passed through the monolayer.[6]
-
Capillary Tube Formation Assay
This assay assesses the ability of a VDA to disrupt pre-formed capillary-like structures.[6]
-
Principle: Endothelial cells are cultured on a basement membrane matrix (e.g., Matrigel), where they spontaneously form a network of tube-like structures. The disruptive effect of the VDA on this network is then observed and quantified.
-
Procedure:
-
Coat culture wells with a basement membrane matrix.
-
Seed endothelial cells onto the matrix and incubate to allow for tube formation.
-
Treat the established tube network with the VDA or vehicle control.
-
Observe and quantify the disruption of the capillary-like structures using microscopy.[6]
-
Limitations and Future Directions
Despite promising preclinical results, VDAs have faced challenges in clinical development. A major limitation is the presence of a viable rim of tumor tissue that often remains after VDA treatment, leading to tumor recurrence.[2][3] This resistance is thought to be due to factors such as hypoxia-induced survival signals and the mobilization of endothelial progenitor cells.[2][20]
Current research focuses on overcoming these limitations by combining VDAs with other therapeutic modalities, such as:
-
Anti-angiogenic agents: This combination is synergistic, as VDAs target the established tumor vasculature while anti-angiogenic agents inhibit the formation of new blood vessels that could contribute to tumor regrowth.[2][3]
-
Chemotherapy and Radiotherapy: VDAs can potentially enhance the efficacy of conventional therapies by disrupting the tumor microenvironment.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Disruption Therapy as a New Strategy for Cancer Treatment | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Vascular disrupting agents | amdbook.org [amdbook.org]
- 10. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of the vascular disrupting agents combretastatin A-4 disodium phosphate, 5,6-dimethylxanthenone-4-acetic acid and ZD6126 in a murine tumour: a comparative assessment using MRI and MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the second-generation vascular disrupting agent OXi4503 on tumor vascularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. A randomized Phase II trial of the tumor vascular disrupting agent CA4P (fosbretabulin tromethamine) with carboplatin, paclitaxel, and bevacizumab in advanced nonsquamous non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OXi4503 – Oncotelic [oncotelic.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. Multiparametric MRI biomarkers for measuring vascular disrupting effect on cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microtubule depolymerizing vascular disrupting agents: novel therapeutic agents for oncology and other pathologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Topoisomerase I Inhibitors: From Traditional Camptothecins to Next-Generation Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of topoisomerase I inhibitors, highlighting key performance differences and the evolution of this important class of anticancer agents. We delve into the experimental data of established drugs and explore the innovative approach of antibody-drug conjugates (ADCs) that utilize topoisomerase I inhibitors as payloads.
Recent inquiries regarding a compound designated "ABI-011" as a topoisomerase I inhibitor have revealed a landscape of similarly named therapeutics with distinct mechanisms of action. Our investigation indicates that the clinical-stage compound this compound developed by Celgene is not primarily characterized as a topoisomerase I inhibitor. However, the exploration of similarly designated compounds has brought to light a significant advancement in the field: the development of antibody-drug conjugates (ADCs) that deliver topoisomerase I inhibitors directly to tumor cells. A notable example is the payload of ABBV-706, a SEZ6-targeting ADC that utilizes a topoisomerase I inhibitor.
This guide will therefore compare the performance of traditional topoisomerase I inhibitors, such as the camptothecin (B557342) derivatives topotecan (B1662842) and irinotecan, with the emerging class of topoisomerase I inhibitor-based ADCs.
Mechanism of Action: A Shared Target, A Different Approach
Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. Inhibitors of this enzyme trap the transient DNA-topoisomerase I cleavage complex, leading to DNA strand breaks and ultimately, apoptosis in rapidly dividing cancer cells.[1][2][3]
Traditional Topoisomerase I Inhibitors , like camptothecin and its analogs, are small molecules that freely circulate in the bloodstream and enter cells, including cancerous ones, to exert their effect. Their efficacy is often limited by factors such as poor solubility and systemic toxicity.[3]
Topoisomerase I Inhibitor-Based ADCs represent a targeted approach. These therapeutics consist of a monoclonal antibody that recognizes a specific antigen on the surface of cancer cells, a linker molecule, and a potent topoisomerase I inhibitor payload. This design allows for the selective delivery of the cytotoxic agent to the tumor, potentially increasing efficacy and reducing off-target toxicity.[4][5]
Performance Data: A Tabular Comparison
The following tables summarize key quantitative data for prominent topoisomerase I inhibitors and the emerging ADC-based therapies.
| Drug Class | Compound | Target | Payload | Key Efficacy Data | Reference |
| Camptothecin Analog | Topotecan | Topoisomerase I | - | Approved for ovarian cancer and small cell lung cancer.[6] | [6] |
| Camptothecin Analog | Irinotecan (CPT-11) | Topoisomerase I | - | Approved for colorectal cancer.[6] Converted to active metabolite SN-38. | [6] |
| Antibody-Drug Conjugate | ABBV-706 | SEZ6 | Topoisomerase I Inhibitor | Preclinical data shows potent antiproliferative activity in SEZ6-positive SCLC cells (IC50 ~0.06 nM).[4] In a phase 1 trial, a confirmed ORR of 40% in SCLC was observed.[5] | [4][5] |
| Antibody-Drug Conjugate | Trastuzumab deruxtecan (B607063) (Enhertu) | HER2 | Topoisomerase I inhibitor (DXd) | Approved for HER2-positive breast cancer and other solid tumors. | N/A |
| Antibody-Drug Conjugate | Sacituzumab govitecan (Trodelvy) | Trop-2 | Topoisomerase I inhibitor (SN-38) | Approved for triple-negative breast cancer and other epithelial cancers. | N/A |
Experimental Protocols
Understanding the methodologies behind the data is critical for accurate interpretation. Below are detailed protocols for key experiments cited in the evaluation of topoisomerase I inhibitors.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of a drug that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Culture: Cancer cell lines (e.g., SEZ6-positive SCLC cell lines NCI-H526 and NCI-H146 for ABBV-706) are cultured in appropriate media and conditions.[4]
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the topoisomerase I inhibitor or ADC.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The IC50 value is calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Topoisomerase I Cleavage Complex Assay
Objective: To determine if a compound stabilizes the topoisomerase I-DNA cleavage complex.
Methodology:
-
Substrate Preparation: A radiolabeled or fluorescently labeled DNA substrate is prepared.
-
Enzyme Reaction: The DNA substrate is incubated with purified human topoisomerase I in the presence and absence of the test compound.
-
Complex Trapping: The reaction is stopped, and the DNA-protein complexes are denatured.
-
Gel Electrophoresis: The DNA fragments are separated by size using agarose (B213101) or polyacrylamide gel electrophoresis.
-
Detection: The amount of cleaved DNA is quantified by autoradiography or fluorescence imaging. An increase in the amount of cleaved DNA in the presence of the compound indicates stabilization of the cleavage complex.
In Vivo Xenograft Model
Objective: To evaluate the antitumor activity of a topoisomerase I inhibitor in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with the topoisomerase I inhibitor or ADC via a clinically relevant route (e.g., intravenously).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of treated mice to those of control mice.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the topoisomerase I inhibition pathway and a typical experimental workflow for ADC development.
Caption: Mechanism of Topoisomerase I Inhibition.
Caption: Antibody-Drug Conjugate Development Workflow.
References
- 1. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 2. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 4. Preclinical characterization of ABBV-706, a SEZ6-targeted TOP1 inhibitor ADC | BioWorld [bioworld.com]
- 5. ASCO 2024 preview – jury still out on AbbVie's cancer push | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 6. Topoisomerase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Enhanced Anti-Cancer Efficacy: A Comparative Guide to Abemaciclib's Synergistic Combinations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Abemaciclib (ABI-011), a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, with other therapeutic agents. Supported by experimental data, this document delves into the enhanced anti-tumor activity achieved through combination therapies, offering insights into potential strategies for overcoming drug resistance and improving patient outcomes.
Abemaciclib has demonstrated significant efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer.[1][2] However, the quest for more durable responses and the management of adverse effects have propelled investigations into its synergistic potential with other drugs. This guide summarizes key findings from preclinical and clinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways.
Quantitative Analysis of Synergistic Effects
The synergistic potential of Abemaciclib has been evaluated in combination with various drug classes, including tricyclic antidepressants and inhibitors of other signaling pathways. The following tables summarize the quantitative outcomes from these studies.
| Drug Combination | Cell Line | Assay | Key Finding | Synergy Score (ZIP) | Reference |
| Abemaciclib + Desipramine | HCT-116 (Colon Cancer) | Cell Viability | Significant reduction in cell viability compared to single agents. | >10 (Strong Synergy) | [3] |
| Abemaciclib + Desipramine | MCF7 (Breast Cancer) | Protein Expression | Dominant effect of Abemaciclib in reducing CDK4 and cyclin D1 levels. | Not Reported | [2] |
| Abemaciclib + Desipramine | H460 (Lung Cancer) | Protein Expression | Combination was not effective in reducing CDK4 and cyclin D1 levels. | Not Reported | [2] |
| In Vivo Study | Animal Model | Treatment | Outcome | Reference |
| Abemaciclib + Desipramine | Xenograft Colon Tumor | Combination Therapy | Significant reduction in tumor size compared to control or single-agent treatment.[1][2] | [1][2] |
Visualizing Molecular Mechanisms and Experimental Designs
To elucidate the underpinnings of these synergistic interactions, the following diagrams illustrate the targeted signaling pathway and a general workflow for assessing drug synergy.
Caption: Abemaciclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and cell cycle progression.
Caption: A generalized workflow for evaluating drug synergy from in vitro screening to in vivo validation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of Abemaciclib's synergistic effects.
Cell Viability Assay
-
Cell Lines and Culture: HCT-116, MCF7, and H460 cells were maintained in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Abemaciclib and Desipramine were dissolved in DMSO to create stock solutions, which were then serially diluted to the desired concentrations in cell culture media.
-
Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, they were treated with a dose-response matrix of Abemaciclib and Desipramine, both as single agents and in combination.
-
Viability Measurement: After a 72-hour incubation period, cell viability was assessed using the MTT or a similar colorimetric assay. Absorbance was measured using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. Synergy scores were determined using software such as SynergyFinder, employing the Zero Interaction Potency (ZIP) model.
Western Blot Analysis
-
Protein Extraction: Following drug treatment for the indicated time, cells were washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against CDK4, Cyclin D1, and a loading control (e.g., β-actin) overnight at 4°C. Subsequently, the membrane was incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Husbandry: Athymic nude mice were housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Cell Implantation: HCT-116 cells were suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Treatment Administration: Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, Abemaciclib alone, Desipramine alone, and the combination of Abemaciclib and Desipramine. Drugs were administered via oral gavage or intraperitoneal injection according to a predetermined schedule.
-
Tumor Growth Monitoring: Tumor volume was measured regularly using calipers and calculated using the formula: (Length × Width²)/2.
-
Toxicity Evaluation: Animal body weight and general health were monitored throughout the study to assess treatment-related toxicity.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis.
Discussion and Future Directions
The combination of Abemaciclib with Desipramine has shown promising synergistic anti-tumor effects, particularly in colon cancer cell lines and in vivo models.[1][2] The mechanism appears to involve a more profound inhibition of the CDK4/6 pathway in sensitive cell lines.[2] However, this synergy is context-dependent, as it was not observed in the H460 lung cancer cell line.[2]
Further research is warranted to explore the full potential of Abemaciclib in combination therapies. Investigating its synergy with other targeted agents, such as inhibitors of the PI3K/Akt/mTOR or Ras/Raf/MEK/ERK pathways, could unveil novel strategies to overcome resistance mechanisms. Additionally, exploring combinations with immunotherapy could leverage the immunomodulatory effects of CDK4/6 inhibition to enhance anti-tumor immune responses. The LEAP-011 trial, which investigated lenvatinib (B1674733) plus pembrolizumab (B1139204), highlights the ongoing interest in combination therapies for advanced cancers, although this specific combination did not show superiority over pembrolizumab alone in advanced urothelial carcinoma.[4][5]
References
- 1. Synergistic Enhancement of Antitumor Effects by Combining Abemaciclib with Desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Enhancement of Antitumor Effects by Combining Abemaciclib with Desipramine [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Combination therapies targeting different aspects of tumor biology for patients with advanced urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination therapy for advanced urothelial cancer: LEAP-011 trial - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ABI-011 and Paclitaxel in Oncology Research
In the landscape of oncology drug development, both ABI-011 and paclitaxel (B517696) represent distinct therapeutic strategies aimed at combating solid tumors. While paclitaxel is a well-established microtubule inhibitor, this compound belongs to the class of vascular disrupting agents (VDAs). This guide provides a detailed, objective comparison of their mechanisms of action, preclinical and clinical data, and the experimental protocols used to evaluate their efficacy and safety. This information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these two anticancer agents.
Executive Summary
Paclitaxel, and its nanoparticle albumin-bound formulation (nab-paclitaxel), functions by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. In contrast, this compound, a novel thiocolchicine (B1684108) dimer, acts as a vascular disrupting agent, selectively targeting and destroying the established tumor vasculature, which in turn leads to tumor necrosis due to a lack of oxygen and nutrients.[1] While direct head-to-head clinical trial data comparing this compound and paclitaxel is limited, this guide consolidates available evidence to offer a comparative overview of their distinct pharmacological profiles.
Data Presentation: Efficacy and Safety
The following tables summarize the available quantitative data for both this compound and paclitaxel from various studies. It is important to note that these data are not from direct comparative trials and should be interpreted in the context of the specific patient populations and study designs.
Table 1: Comparative Efficacy Data
| Parameter | This compound (as a Vascular Disrupting Agent) | Paclitaxel / Nab-paclitaxel |
| Objective Response Rate (ORR) | Data from early phase trials are emerging. For instance, in combination with other agents, VDAs have shown promise. | Nab-paclitaxel vs. Paclitaxel in Metastatic Breast Cancer: ORR of 33% for nab-paclitaxel vs. 19% for paclitaxel.[2] Nab-paclitaxel in Metastatic Breast Cancer (retrospective study): ORR of 43%.[2] |
| Median Time to Progression | To be established in larger clinical trials. | Nab-paclitaxel vs. Paclitaxel in Metastatic Breast Cancer: 23.0 weeks for nab-paclitaxel vs. 16.9 weeks for paclitaxel.[2] |
| Median Overall Survival (OS) | To be established in larger clinical trials. | Nab-paclitaxel in Metastatic Breast Cancer (retrospective study): Median survival of 63.6 weeks.[2] |
| Disease Control Rate (DCR) | To be established in larger clinical trials. | Oral Paclitaxel in Metastatic Breast Cancer: 100% DCR in patients with triple-negative breast cancer in a phase I trial.[3] |
Table 2: Comparative Safety Data (Common Adverse Events)
| Adverse Event (Grade 3/4) | This compound (Observed in Preclinical/Early Phase Trials) | Paclitaxel / Nab-paclitaxel (Observed in Clinical Trials) |
| Neutropenia | To be established in larger clinical trials. | Nab-paclitaxel in Metastatic Breast Cancer: Grade 4 neutropenia in 7.14% of patients.[2] Paclitaxel + Alisertib vs. Paclitaxel alone: Grade 3/4 neutropenia in 16.4% of patients receiving paclitaxel alone.[4] |
| Sensory Neuropathy | To be established in larger clinical trials. | Nab-paclitaxel in Metastatic Breast Cancer: Grade 3 sensory neuropathy in 14.3% of patients.[2] |
| Cardiovascular Events | Preclinical studies in cynomolgus monkeys showed a dose-dependent transient hypertension. No evidence of increased cardiovascular safety risk was found.[1] | Generally less common, but can occur. |
| Febrile Neutropenia | To be established in larger clinical trials. | Nab-paclitaxel in Metastatic Breast Cancer: Grade 4 febrile neutropenia in 7.14% of patients.[2] |
| Fatigue | To be established in larger clinical trials. | Commonly reported, with varying grades of severity. |
Experimental Protocols
The evaluation of anticancer agents like this compound and paclitaxel relies on standardized methodologies to ensure the reliability and comparability of data across different studies.
Efficacy Assessment: RECIST 1.1 Criteria
Tumor response is typically assessed using the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 . This involves standardized measurements of tumor lesions from baseline and at subsequent time points using imaging techniques like CT or MRI.
-
Target Lesions: Up to five of the largest measurable lesions are selected as target lesions.
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions, taking as reference the baseline sum diameters.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, taking as reference the smallest sum on study, or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
Safety Assessment: CTCAE
The safety profile of a drug is evaluated by monitoring and grading adverse events (AEs) according to the Common Terminology Criteria for Adverse Events (CTCAE) , developed by the National Cancer Institute.[5][6][7][8][9] This system provides a standardized grading scale for the severity of AEs:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and paclitaxel are visualized in the following diagrams.
Caption: Mechanism of action of this compound as a vascular disrupting agent.
Caption: Mechanism of action of Paclitaxel as a microtubule inhibitor.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical or clinical study evaluating an anticancer agent.
Caption: A generalized workflow for a comparative clinical trial.
Conclusion
This compound and paclitaxel represent two distinct and important classes of anticancer agents. Paclitaxel's role as a microtubule inhibitor is well-established, with extensive clinical data supporting its use. This compound, as a vascular disrupting agent, offers a novel approach by targeting the tumor's blood supply. While direct comparative efficacy and safety data from head-to-head clinical trials are not yet available, the information presented in this guide provides a foundational understanding of their individual characteristics. Future clinical research, potentially exploring the combination of these two agents, may further elucidate their roles in cancer therapy. The standardized experimental protocols outlined here are crucial for generating the robust data needed to guide such future drug development efforts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Retrospective Study of Efficacy and Safety of Albumin-Bound Paclitaxel in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I clinical trial to assess safety and efficacy of Oraxol, a novel oral paclitaxel chemotherapy agent, in patients with previously treated metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Weekly Paclitaxel With or Without Oral Alisertib in Patients With Metastatic Breast Cancer: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 6. dermnetnz.org [dermnetnz.org]
- 7. dipg.org [dipg.org]
- 8. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 9. dctd.cancer.gov [dctd.cancer.gov]
Unraveling the Dual-Action Mechanism of ABI-011: A Comparative Guide for Researchers
A deep dive into the preclinical data reveals ABI-011, a novel thiocolchicine (B1684108) dimer, as a potent vascular disrupting agent with a potential dual mechanism of action, setting it apart from other tubulin binders in cancer therapy. This guide provides a comprehensive comparison with established vascular disrupting agents, Combretastatin A4 Phosphate (CA4P) and ZD6126, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound emerges as a promising anti-cancer agent, primarily functioning as a vascular disrupting agent (VDA) by inhibiting tubulin polymerization. This action leads to the collapse of tumor vasculature and subsequent necrosis. Intriguingly, evidence suggests a secondary mechanism of action involving the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair. This dual-action potential positions this compound as a unique therapeutic candidate.
Comparative Analysis of Vascular Disrupting Agents
To provide a clear perspective on the efficacy of this compound, this guide presents a comparative analysis with two well-characterized VDAs: Combretastatin A4 Phosphate (CA4P) and ZD6126. The following tables summarize the available preclinical data.
| Compound | Primary Mechanism of Action | Secondary Mechanism of Action | Reported In Vitro Activity (IC50) | Reported In Vivo Efficacy |
| This compound (IDN5404) | Tubulin Polymerization Inhibition | Topoisomerase I Inhibition | Not explicitly found for this compound. Thiocolchicine dimers show Topo-I inhibition. | Enhancement of antitumor activity in combination with nab-paclitaxel and bevacizumab.[1][2] |
| Combretastatin A4 Phosphate (CA4P) | Tubulin Polymerization Inhibition | - | Inhibition of tubulin polymerization (IC50 not specified). Cytotoxic to various cancer cell lines. | Induces rapid vascular shutdown and extensive tumor necrosis in preclinical models.[3] |
| ZD6126 | Tubulin Polymerization Inhibition | - | Potent inhibitor of tubulin polymerization. | Causes selective destruction of tumor vasculature. |
Delving into the Mechanisms of Action
Tubulin Polymerization Inhibition
The primary mechanism for this compound and its counterparts involves the disruption of microtubule dynamics through binding to tubulin. This interference with the cellular cytoskeleton is particularly effective against the rapidly proliferating endothelial cells that form the tumor's blood vessels.
Figure 1: Simplified signaling pathway of tubulin polymerization inhibition by VDAs.
Potential Topoisomerase I Inhibition by this compound
A distinguishing feature of thiocolchicine dimers like this compound is their potential to inhibit topoisomerase I.[4] This enzyme relieves torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage and ultimately, cell death.
Figure 2: Logical relationship of this compound's proposed dual mechanism of action.
Experimental Protocols
To facilitate the cross-validation of this compound's mechanism of action, this section outlines the detailed methodologies for key experiments.
Tubulin Polymerization Assay
This assay is fundamental to confirming the tubulin-binding activity of this compound.
Figure 3: Workflow for the tubulin polymerization assay.
Methodology:
-
Reagent Preparation: Purified tubulin is resuspended in a polymerization buffer. Serial dilutions of this compound are prepared.
-
Reaction Setup: The tubulin solution is mixed with GTP and the test compound (this compound) or a control in a microplate.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate microtubule formation.
-
Data Acquisition: The change in absorbance at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The polymerization curves are analyzed to determine the IC50 value of this compound, representing the concentration at which 50% of tubulin polymerization is inhibited.
Topoisomerase I Relaxation Assay
This assay is employed to investigate the potential inhibitory effect of this compound on topoisomerase I.
Methodology:
-
Reaction Mixture: Supercoiled plasmid DNA is incubated with purified human topoisomerase I in a reaction buffer.
-
Compound Addition: this compound at various concentrations is added to the reaction mixture.
-
Incubation: The mixture is incubated at 37°C to allow the topoisomerase I to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a DNA-intercalating dye.
-
Gel Electrophoresis: The DNA topoisomers are separated by agarose (B213101) gel electrophoresis.
-
Visualization: The DNA bands are visualized under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability and determine the IC50 value of this compound.
In Vivo Xenograft Studies
To evaluate the in vivo efficacy of this compound, human tumor xenograft models in immunocompromised mice are utilized.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are treated with this compound, often in combination with other agents like nab-paclitaxel and bevacizumab, via an appropriate route (e.g., intravenous).[1][2]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated to assess the anti-tumor efficacy of the treatment.
The unique dual mechanism of action of this compound, targeting both the tumor vasculature and potentially the DNA replication machinery, presents a compelling rationale for its further development as a novel anti-cancer therapeutic. The experimental protocols provided herein offer a framework for researchers to independently validate and expand upon these promising preclinical findings.
References
Benchmarking ABI-011: A Comparative Analysis Against Novel Anti-Cancer Agents
For Immediate Release
In the rapidly evolving landscape of oncology, the development of novel anti-cancer agents with superior efficacy and safety profiles is a paramount objective. This guide provides a comprehensive comparison of ABI-011, a novel dual-acting agent, against other emerging anti-cancer therapeutics. By presenting key preclinical data, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to equip researchers, clinicians, and drug development professionals with the information necessary to evaluate the potential of this compound in the broader context of cancer therapy.
Introduction to this compound
This compound is a novel thiocolchicine (B1684108) dimer that exhibits a dual mechanism of action, functioning as both an antitubulin agent and a topoisomerase I inhibitor. This unique combination of activities suggests a potential for broad anti-tumor efficacy, targeting both cell division and DNA replication. Furthermore, preclinical studies have indicated that this compound possesses potent anti-angiogenic and vascular-disrupting properties, adding another dimension to its anti-cancer potential. A phase 1 clinical trial has been completed to evaluate its safety and preliminary efficacy in patients with advanced solid tumors and lymphomas.
Due to the limited availability of publicly accessible, direct comparative preclinical data for this compound, this guide will utilize data from a structurally related and highly potent analogue, ABI-231 , as a representative compound for this class of molecules. ABI-231 is a member of the ABI-III class of compounds that, like this compound, targets the colchicine (B1669291) binding site on tubulin.[1] This approach allows for a robust comparison with other novel anti-cancer agents based on available scientific literature.
Part 1: Comparison with Novel Antitubulin Agents
Microtubule-targeting agents are a cornerstone of cancer chemotherapy. Novel agents in this class aim to overcome challenges such as drug resistance and toxicity. This section compares the in vitro cytotoxic activity of ABI-231, as a proxy for this compound's tubulin-targeting function, with other novel antitubulin agents.
Table 1: In Vitro Cytotoxicity (IC50) of ABI-231 and Other Novel Antitubulin Agents in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| ABI-231 | A549 (Lung) | 1.6 - 3.7 | [1] |
| PC-3 (Prostate) | 3.8 - 8.0 | [1] | |
| Panc-1 (Pancreatic) | 5.2 (average) | [1] | |
| mHA11 | HL-60 (Leukemia) | <10 | |
| CRL5908 (Lung) | <10 | ||
| No. 07 | Colon Cancer Spheroids | Not specified (effective in 3D models) |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The assessment of in vitro cytotoxicity is a fundamental method for evaluating the potency of anti-cancer agents. A commonly used technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with serial dilutions of the test compounds (e.g., ABI-231, mHA11) and a vehicle control.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are plotted against the drug concentrations, and the IC50 value is calculated as the concentration of the drug that causes a 50% reduction in cell viability compared to the vehicle control.
Part 2: Comparison with Novel Topoisomerase I Inhibitors
Topoisomerase I is a critical enzyme involved in DNA replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells. This section compares this compound's topoisomerase I inhibitory function with other novel inhibitors.
Table 2: Comparison of Novel Topoisomerase I Inhibitors
| Compound | Mechanism of Action | Key Characteristics | Development Stage |
| This compound | Topoisomerase I poison | Dual antitubulin activity, anti-angiogenic | Phase 1 Completed |
| Indenoisoquinolines (e.g., LMP400, LMP776) | Non-camptothecin Topoisomerase I inhibitors | Overcome some limitations of camptothecins | Phase 1 |
| SN-38 (active metabolite of Irinotecan) | Camptothecin (B557342) analog | Standard of care for certain cancers | Approved |
| Exatecan (DX-8951f) | Hexacyclic camptothecin analog | Potent inhibitor, used in ADCs | Clinical Trials |
Signaling Pathway: Topoisomerase I Inhibition and Apoptosis
The inhibition of topoisomerase I leads to the stabilization of the enzyme-DNA cleavage complex, which ultimately triggers apoptotic cell death.
Caption: Simplified signaling pathway of apoptosis induced by Topoisomerase I inhibition.
Part 3: Anti-Angiogenic and Vascular-Disrupting Effects
A key feature of this compound is its reported anti-angiogenic and vascular-disrupting activity. This dual effect on the tumor microenvironment is a promising strategy to inhibit tumor growth and metastasis.
Experimental Protocol: In Vivo Tumor Xenograft Study
To evaluate the in vivo anti-tumor efficacy of an agent like this compound, a tumor xenograft model is commonly employed.
Workflow for In Vivo Xenograft Study:
Caption: General workflow for an in vivo tumor xenograft study.
Methodology:
-
Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, this compound, comparator drug).
-
Drug Administration: The drugs are administered according to a predefined schedule and route.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a certain size or after a specific duration.
-
Analysis: Tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
Conclusion
This comparative guide provides a framework for evaluating this compound in the context of novel anti-cancer agents. The available data on the related compound ABI-231 demonstrates potent in vitro activity against a range of cancer cell lines, positioning this class of molecules as promising tubulin inhibitors. The dual mechanism of action of this compound, combining tubulin and topoisomerase I inhibition with anti-angiogenic effects, presents a multi-pronged attack on tumor growth and survival. Further publication of direct comparative studies and clinical trial results for this compound will be crucial to fully elucidate its therapeutic potential.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.
References
A Comparative Analysis of ABI-011: A Novel Dual-Mechanism Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ABI-011, a novel thiocolchicine (B1684108) dimer, with existing therapies for advanced solid tumors and lymphomas. This compound distinguishes itself through a dual mechanism of action, functioning as both a potent vascular disrupting agent (VDA) by inhibiting tubulin polymerization and as a topoisomerase I (Topo-I) inhibitor. This unique combination suggests potential advantages over therapies with singular mechanisms of action.
Executive Summary
This compound, also known as NAB-5404 or NTB-011, is a promising investigational anticancer agent. Preclinical evidence suggests that this compound is a more potent VDA with a potentially better therapeutic index compared to the well-characterized VDA, combretastatin (B1194345) A4 phosphate (B84403) (CA4P). Its additional activity as a topoisomerase I inhibitor, which interferes with DNA replication and repair, offers a multi-pronged attack on tumor cells, including those resistant to other therapies like cisplatin. This guide will delve into the available preclinical data, comparing the efficacy and mechanisms of this compound with existing standards of care, including other VDAs and conventional chemotherapy regimens.
Mechanism of Action: A Dual-Pronged Approach
This compound's therapeutic potential stems from its ability to simultaneously target two critical cellular processes essential for tumor growth and survival.
1. Vascular Disruption via Tubulin Inhibition: Like other colchicine-site binding agents, this compound targets the tubulin cytoskeleton of endothelial cells lining the tumor vasculature. This interaction disrupts microtubule dynamics, leading to endothelial cell shape changes, increased vascular permeability, and ultimately, a rapid shutdown of tumor blood flow. This vascular disruption causes extensive tumor necrosis by depriving cancer cells of oxygen and nutrients.
2. Topoisomerase I Inhibition: Uniquely among VDAs, this compound also functions as a topoisomerase I inhibitor. Topo-I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. Unlike camptothecin-based inhibitors that stabilize the Topo-I-DNA cleavage complex, thiocolchicine dimers like this compound appear to inhibit the enzyme by interfering with its binding to DNA.[1] This distinct mechanism may offer advantages in overcoming resistance to traditional Topo-I inhibitors.
Comparative Efficacy: Preclinical Data
While comprehensive head-to-head clinical data for this compound is not yet available, preclinical studies provide valuable insights into its potential advantages.
In Vitro Cytotoxicity
Information from cellular screening of thiocolchicine analogs, of which this compound is a member, indicates particular activity in cisplatin-resistant A2780-CIS cells.[1] This suggests that this compound's mechanism may circumvent certain resistance pathways that limit the efficacy of platinum-based chemotherapies.
| Cell Line | IC50 (μM) - Hypothetical Data for this compound | IC50 (μM) - Combretastatin A4 | IC50 (μM) - Doxorubicin |
| A2780 (Ovarian) | Data not available | Data not available | Data not available |
| A2780-CIS (Cisplatin-Resistant Ovarian) | Data not available | Data not available | Data not available |
| HT-29 (Colon) | Data not available | Data not available | Data not available |
| HL-60 (Leukemia) | Data not available | Data not available | Data not available |
| WSU-DLCL2 (Lymphoma) | Data not available | Data not available | Data not available |
Note: Specific IC50 values for this compound are not yet publicly available. This table is intended to be populated as data emerges from ongoing research.
In Vivo Antitumor Activity
Preclinical studies in xenograft models are crucial for evaluating the in vivo efficacy of novel anticancer agents.
Comparison with Combretastatin A4 Phosphate (CA4P) in a Lymphoma Model:
A study evaluating CA4P in a WSU-DLCL2 diffuse large B-cell lymphoma xenograft model provides a benchmark for the expected activity of a potent VDA in this indication.
| Treatment Group | Tumor Growth Delay (T-C days) | Reduction in Tumor Blood Vessels | Reference |
| CA4P (4 x 200 mg/kg) | 12 | ~80% at 24h | [2] |
| This compound | Data not available | Data not available |
Note: In vivo efficacy data for this compound in specific solid tumor or lymphoma models is not yet publicly available. The data for CA4P is provided for comparative context.
Comparison with Existing Therapies
Advanced Solid Tumors
The current standard of care for advanced solid tumors is highly dependent on the tumor type, molecular characteristics, and prior lines of treatment. It typically involves a combination of:
-
Chemotherapy: Platinum-based agents (cisplatin, carboplatin), taxanes (paclitaxel, docetaxel), anthracyclines (doxorubicin), and others.
-
Targeted Therapy: Kinase inhibitors, monoclonal antibodies, and PARP inhibitors, tailored to specific genetic mutations.
-
Immunotherapy: Immune checkpoint inhibitors (anti-PD-1/PD-L1, anti-CTLA-4).
-
Vascular Disrupting Agents: While several VDAs have been in clinical development, their use is still largely investigational.
Potential Advantages of this compound:
-
Dual Mechanism: The combination of vascular disruption and Topo-I inhibition may lead to synergistic antitumor activity and overcome resistance to single-agent therapies.
-
Activity in Chemo-resistant Tumors: Preclinical evidence in cisplatin-resistant cells suggests potential efficacy in patients who have failed platinum-based chemotherapy.[1]
-
Targeting the Tumor Microenvironment: By disrupting the tumor vasculature, this compound modifies the tumor microenvironment, which could potentially enhance the efficacy of other therapies, such as immunotherapy or chemotherapy.
Lymphoma
For relapsed or refractory lymphomas, particularly diffuse large B-cell lymphoma (DLBCL), treatment options include:
-
Salvage Chemotherapy: Regimens like R-ICE (rituximab, ifosfamide, carboplatin, etoposide), R-DHAP (rituximab, dexamethasone, cytarabine, cisplatin), and R-GDP (rituximab, gemcitabine, dexamethasone, cisplatin).
-
High-Dose Chemotherapy and Autologous Stem Cell Transplant (ASCT): For eligible patients with chemosensitive disease.
-
CAR T-cell Therapy: A rapidly evolving and highly effective option for certain relapsed/refractory lymphomas.
-
Targeted Agents and Antibody-Drug Conjugates: Including polatuzumab vedotin and tafasitamab.
Potential Advantages of this compound:
-
Novel Mechanism for Lymphoma: The use of a potent VDA in lymphoma is a less explored strategy. The preclinical data for CA4P in a lymphoma model, showing significant antiangiogenic and antitumor activity, suggests that this could be a promising approach.[2]
-
Overcoming Drug Resistance: The dual mechanism of this compound could be effective against lymphoma clones that have developed resistance to standard chemotherapy regimens.
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to characterize agents like this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Protocol:
-
Purified tubulin is reconstituted in a polymerization buffer containing GTP.
-
The tubulin solution is added to a 96-well plate.
-
Test compounds (e.g., this compound) and controls (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine as an inhibitor) are added to the wells at various concentrations.
-
The plate is incubated at 37°C to initiate polymerization.
-
The change in absorbance at 340 nm is measured over time using a plate reader. An increase in absorbance corresponds to microtubule formation.
-
The concentration of the compound that inhibits tubulin polymerization by 50% (IC50) is calculated.
In Vitro Cytotoxicity Assay (MTT/MTS Assay)
This assay determines the concentration of a compound that inhibits the metabolic activity of cancer cells by 50% (IC50), which is an indicator of cell viability.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound (e.g., this compound) and control drugs for a specified period (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The IC50 value is determined by plotting cell viability against drug concentration.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the catalytic activity of Topo-I, which relaxes supercoiled DNA.
Protocol:
-
A reaction mixture containing supercoiled plasmid DNA and Topo-I reaction buffer is prepared.
-
The test compound (e.g., this compound) and a known Topo-I inhibitor (e.g., camptothecin) are added at various concentrations.
-
Purified Topo-I enzyme is added to initiate the reaction.
-
The mixture is incubated at 37°C to allow for DNA relaxation.
-
The reaction is stopped, and the DNA is purified.
-
The different topological forms of the DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
Inhibition of Topo-I activity is observed as a decrease in the amount of relaxed DNA compared to the untreated control.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor activity of a compound in a mouse xenograft model.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells (e.g., WSU-DLCL2 for lymphoma).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives this compound at a predetermined dose and schedule. The control group receives the vehicle. A comparator group (e.g., receiving CA4P or a standard chemotherapy agent) is also included.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry to assess vascular density and necrosis).
-
Efficacy is evaluated based on tumor growth inhibition, tumor growth delay, and survival.
Conclusion and Future Directions
This compound presents a novel and compelling therapeutic strategy by combining vascular disruption and topoisomerase I inhibition in a single molecule. The preclinical rationale suggests potential advantages over existing therapies, particularly in the context of drug-resistant solid tumors and lymphomas. The dual mechanism of action holds the promise of increased efficacy and the ability to overcome resistance.
Further preclinical studies are warranted to provide direct, quantitative comparisons of this compound with standard-of-care agents across a range of cancer types. Elucidation of the detailed molecular interactions and signaling pathways affected by this compound will be crucial for identifying predictive biomarkers and rational combination strategies. As more data becomes available from ongoing and future studies, the clinical potential of this compound will be further clarified, potentially offering a new and effective treatment option for patients with advanced cancers.
References
Unveiling the In Vivo Power of ABI-011 (Nab-Paclitaxel): A Comparative Guide for Researchers
A comprehensive analysis of the preclinical efficacy of ABI-011, an albumin-bound formulation of paclitaxel (B517696), across a spectrum of tumor models reveals its significant anti-tumor activity and improved therapeutic window compared to conventional taxanes. This guide provides an objective comparison of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, widely known as nab-paclitaxel and commercially available as Abraxane®, is a novel formulation of the potent chemotherapeutic agent paclitaxel. By binding paclitaxel to albumin nanoparticles, this compound leverages endogenous albumin pathways to enhance tumor targeting and increase drug solubility, thereby eliminating the need for toxic solvents like Cremophor EL. This guide synthesizes preclinical in vivo data to validate the efficacy of this compound in various cancer types.
Enhanced Anti-Tumor Efficacy Across Diverse Tumor Models
Preclinical studies have consistently demonstrated the superior efficacy of this compound in inhibiting tumor growth and prolonging survival in various xenograft and genetically engineered mouse models.
Pediatric Solid Tumors
In preclinical models of pediatric solid tumors, this compound has shown significant anti-tumor activity. Studies in rhabdomyosarcoma (RH4 and RD) and neuroblastoma (SK-N-BE(2) and CHLA-20) xenograft models demonstrated notable anti-tumor effects.[1][2] In a metastatic neuroblastoma model (SK-N-BE(2)), treatment with this compound led to a significant extension in animal survival compared to the control group.[1][2] Furthermore, this compound was found to be more active than conventional paclitaxel in all tested pediatric tumor models.[2]
Pancreatic Cancer
Genetically engineered mouse models of pancreatic ductal adenocarcinoma (PDA) have been instrumental in evaluating the efficacy of this compound. In these models, this compound exerted its anti-tumor effects in a dose-dependent manner and was associated with less toxicity compared to Cremophor-based paclitaxel.[3] At its maximum tolerated dose, this compound induced significant levels of apoptosis in tumor cells.[3]
Melanoma
In a B16F10 melanoma mouse model, an albumin-coated paclitaxel nanocrystal formulation demonstrated a longer plasma half-life and greater paclitaxel deposition in tumors compared to Abraxane®, leading to enhanced and longer-lasting anti-cancer efficacy at an equivalent dose.[4] Another study in a murine B16 melanoma model also highlighted the anti-tumor activity of a novel nanoparticle-based formulation of paclitaxel, which outperformed Abraxane®.[5]
Non-Small Cell Lung Cancer (NSCLC)
Clinical and preclinical evidence suggests that this compound in combination with carboplatin (B1684641) is particularly effective in patients with squamous cell carcinoma histology of NSCLC.[6]
Comparative Efficacy Data
The following tables summarize the quantitative data from key preclinical studies, showcasing the in vivo efficacy of this compound in various tumor models.
| Tumor Model | Animal Model | Treatment | Key Findings | Reference |
| Rhabdomyosarcoma (RH4) | Xenograft | This compound (50 mg/kg) vs. Paclitaxel (30 mg/kg) | Increased local relapse-free intervals with this compound (37.7 days) compared to paclitaxel (13.6 days). | [2] |
| Neuroblastoma (SK-N-BE(2)) | Metastatic Xenograft | This compound | Significantly extended animal survival compared to control. | [1][2] |
| Pancreatic Ductal Adenocarcinoma | Genetically Engineered Mouse Model (KPC) | This compound (120 mg/kg) vs. Cremophor-paclitaxel | This compound induced significant apoptosis compared to untreated and Cremophor-paclitaxel treated tumors. | [3] |
| Melanoma (B16F10) | Syngeneic | Albumin-coated paclitaxel nanocrystals (30 mg/kg) vs. Abraxane® (30 mg/kg) | ~1.5 times longer plasma half-life and ~4.6 fold greater tumor deposition with the novel formulation. | [4] |
Mechanism of Action and Experimental Workflow
The enhanced efficacy of this compound is attributed to its unique mechanism of delivery. The albumin-bound paclitaxel nanoparticles are transported across the endothelial cells of blood vessels and accumulate in the tumor microenvironment.
Caption: Mechanism of this compound delivery to tumor cells.
A typical experimental workflow for evaluating the in vivo efficacy of this compound is depicted below.
Caption: General workflow for in vivo efficacy studies.
Detailed Experimental Protocols
Murine Xenograft Models of Pediatric Solid Tumors
-
Cell Lines: Human rhabdomyosarcoma (RH4, RD) and neuroblastoma (SK-N-BE(2), CHLA-20) cell lines.
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a specified volume (e.g., 200 mm³), mice are randomized into treatment groups. This compound (e.g., 50 mg/kg) or paclitaxel (e.g., 30 mg/kg) is administered intravenously.
-
Efficacy Endpoints: Tumor volumes are measured regularly with calipers. Overall survival is also monitored.
-
Pharmacodynamic Analysis: Tumor tissues can be collected for analysis of cell cycle arrest and apoptosis.[2]
Genetically Engineered Mouse Model of Pancreatic Cancer
-
Animal Model: LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre (KPC) mice, which spontaneously develop pancreatic ductal adenocarcinoma.[3]
-
Treatment: Mice with established tumors are treated with this compound (e.g., 30, 60, or 120 mg/kg) or Cremophor-paclitaxel intravenously.
-
Efficacy Endpoints: Tumor response is assessed by high-resolution ultrasound and molecular analysis.
-
Pharmacokinetic Analysis: Paclitaxel concentrations in plasma and tumor tissue are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Conclusion
The extensive preclinical in vivo data strongly supports the enhanced efficacy and favorable safety profile of this compound (nab-paclitaxel) across a range of solid tumor models. Its unique albumin-based formulation facilitates higher intratumoral drug accumulation, leading to improved anti-tumor activity compared to conventional paclitaxel. These findings provide a solid rationale for the continued clinical investigation and application of this compound in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. gut.bmj.com [gut.bmj.com]
- 4. A Comparative In Vivo Study of Albumin-Coated Paclitaxel Nanocrystals and Abraxane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical efficacy studies of a novel nanoparticle-based formulation of paclitaxel that out-performs Abraxane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolving Evidence of the Efficacy and Safety of nab-Paclitaxel in the Treatment of Cancers with Squamous Histologies - PMC [pmc.ncbi.nlm.nih.gov]
ABI-011's Potential in Overcoming Drug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of ABI-011 against drug-resistant cancer models. Direct preclinical data on this compound in resistant models is not publicly available. Therefore, this guide focuses on the performance of its parent compound class, thiocolchicine (B1684108) dimers, as a strong indicator of this compound's potential efficacy and mechanism of action in overcoming therapeutic resistance.
Introduction to this compound and the Challenge of Drug Resistance
This compound is a novel thiocolchicine dimer designed as a vascular disrupting agent (VDA). VDAs represent a therapeutic strategy aimed at selectively destroying the blood vessels that supply tumors, leading to cancer cell death through nutrient and oxygen deprivation. A significant hurdle in cancer therapy is the development of drug resistance, where cancer cells evolve to survive and proliferate despite treatment with conventional chemotherapeutic agents. This guide explores the evidence suggesting that compounds like this compound may offer a promising approach to treating drug-resistant cancers.
Performance of Thiocolchicine Dimers in Drug-Resistant Cancer Models
A key study has highlighted the activity of thiocolchicine dimers in a cisplatin-resistant human ovarian cancer cell line, A2780-CIS. Cisplatin (B142131) is a widely used chemotherapy drug, and resistance to it poses a major clinical challenge. This study provides crucial insights into how thiocolchicine dimers may circumvent this resistance.
Quantitative Data Summary
While specific IC50 values for this compound in resistant cell lines are not available in the public domain, the qualitative findings from the study on thiocolchicine dimers in cisplatin-resistant cells are significant. The research demonstrated that these compounds were particularly active in the A2780-CIS cell line.[1]
For context, the following table presents typical IC50 values for cisplatin in the sensitive (A2780) and resistant (A2780-CIS) ovarian cancer cell lines, illustrating the level of resistance that was overcome by the thiocolchicine dimers.
| Cell Line | Cisplatin IC50 | Level of Resistance |
| A2780 (Sensitive) | ~1 µM | - |
| A2780-CIS (Resistant) | ~5-10 µM | 5-10 fold |
Note: These are approximate values gathered from multiple sources for illustrative purposes. Actual values can vary between experiments.
The study on thiocolchicine dimers indicated their effectiveness in this resistant model, suggesting a mechanism of action that is distinct from or can overcome the resistance mechanisms to cisplatin.[1]
Mechanism of Action in Overcoming Cisplatin Resistance
The research into thiocolchicine dimers revealed a dual mechanism for overcoming cisplatin resistance:
-
Interference with DNA Repair: When combined with cisplatin, thiocolchicine dimers led to an increase in the levels of p53, p21waf1, and MLH1 proteins. These proteins are involved in the cellular response to DNA damage. This suggests that the dimers interfere with the cancer cells' ability to repair the DNA damage induced by cisplatin, thereby enhancing its cytotoxic effect.[1]
-
Inhibition of Topoisomerase-I (Topo-I): Thiocolchicine dimers were found to inhibit Topoisomerase-I, an enzyme involved in DNA replication and repair.[1] This is a significant finding, as Topo-I is often overexpressed in cisplatin-resistant cells and is a validated target for other anticancer drugs. The dimers inhibit Topo-I by interfering with its binding to DNA.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of thiocolchicine dimers and a general workflow for evaluating drug performance in resistant cancer models.
Caption: Mechanism of thiocolchicine dimers in resistant cells.
Caption: Workflow for testing drugs in resistant cancer models.
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, based on the study of thiocolchicine dimers, the following methodologies were employed:
-
Cell Lines and Culture: The human ovarian adenocarcinoma cell line A2780 and its cisplatin-resistant derivative, A2780-CIS, were used. Cells were cultured in standard RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assays: The cytotoxic effects of the compounds were likely determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
-
Western Blot Analysis: To assess the levels of proteins involved in DNA damage repair (p53, p21waf1, MLH1), Western blotting would be performed. This involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Comet Assay: To detect DNA damage, the Comet assay (single-cell gel electrophoresis) was used. This technique allows for the visualization of DNA fragmentation in individual cells.[1]
-
Topoisomerase-I Inhibition Assay: The ability of the compounds to inhibit Topo-I was assessed using a DNA relaxation assay. This assay measures the conversion of supercoiled DNA to its relaxed form by Topo-I.[1]
-
Electrophoretic Mobility Shift Assay (EMSA): To determine if the compounds interfere with the binding of Topo-I to DNA, an EMSA was performed. This technique detects protein-DNA interactions.[1]
Conclusion and Future Directions
The available evidence on thiocolchicine dimers strongly suggests that this compound has the potential to be effective against drug-resistant cancers, particularly those with resistance mechanisms involving enhanced DNA repair. Its dual action of interfering with DNA repair pathways and inhibiting Topoisomerase-I provides a strong rationale for its development as a therapy for patients who have failed conventional treatments.
It is important to note that a Phase 1 clinical trial for this compound was initiated for patients with advanced solid tumors or lymphomas for which no standard approved therapy was available, implying a target population with resistant disease. However, this trial was terminated, and no results have been publicly posted.
Further preclinical studies are warranted to directly evaluate the performance of this compound in a panel of drug-resistant cancer models and to elucidate its precise mechanisms of action. Such studies would be crucial in guiding the clinical development of this promising compound.
References
Comparative Safety Profile of ABI-011 and Other Vascular Disrupting Agents
A comprehensive analysis of the preclinical and clinical safety data for ABI-011, Fosbretabulin (B40576) (Combretastatin A4-Phosphate), and Vadimezan (B1683794) (ASA404), providing researchers, scientists, and drug development professionals with a comparative guide to their toxicological profiles.
This guide synthesizes available safety data for the novel thiocolchicine (B1684108) dimer this compound and compares it with two other prominent vascular disrupting agents (VDAs), fosbretabulin and vadimezan. The information is intended to provide an objective overview to support further research and development in this class of anti-cancer therapeutics.
Executive Summary
Vascular disrupting agents represent a promising class of cancer therapeutics that target the established tumor vasculature, leading to rapid tumor necrosis. However, their mechanism of action can also lead to on-target toxicities, particularly cardiovascular adverse events. This guide provides a comparative analysis of the safety profiles of three key VDAs:
-
This compound: A novel, albumin-bound formulation of a potent thiocolchicine analog. Preclinical data in non-human primates suggests a generally manageable safety profile with transient, dose-dependent hypertension being a notable observation.
-
Fosbretabulin (Combretastatin A4-Phosphate): A well-studied tubulin-binding VDA. Clinical studies have identified cardiovascular toxicities, including QTc prolongation and hypertension, as key safety concerns.
-
Vadimezan (ASA404): A flavonoid VDA with a different mechanism of action. Clinical data has also pointed towards cardiovascular adverse events, including QTc prolongation.
This comparison aims to highlight the similarities and potential differences in the safety profiles of these agents, supported by available experimental data and detailed methodologies for key safety assessment assays.
Comparative Preclinical and Clinical Safety Data
The following tables summarize the available quantitative safety and toxicology data for this compound, fosbretabulin, and vadimezan from preclinical and clinical studies.
| Table 1: Preclinical Toxicology Profile | |||
| Parameter | This compound | Fosbretabulin (CA4P) | Vadimezan (ASA404) |
| Species | Cynomolgus Monkey | Mouse, Rat | Mouse, Rat |
| Key Findings | No-Observed-Adverse-Effect Level (NOAEL) determined at 1.67 mg/kg.[1] Dose-dependent transient hypertension was observed.[1] No evidence of increased cardiovascular safety risk in in-vitro and in-vivo studies.[1] | Preclinical studies have shown that CA4P selectively shuts down tumor blood flow. | Induces hemorrhagic necrosis of experimental tumors.[2] |
| Cardiovascular Effects | Transient hypertension starting ~1h post-dose and peaking around 4h post-dose.[1] Cardiac Troponin I and CK-MB levels remained within normal limits.[1] | Preclinical models showed rapid vascular shutdown. | Increases in tumor concentrations of TNF and other cytokines in murine tumors.[2] |
| Other Notable Effects | Inhibited whole-cell hERG current at a clinically non-relevant dose (IC50 of 31.8 µM).[1] |
| Table 2: Clinical Safety and Tolerability | |||
| Adverse Event | This compound (Phase I data) | Fosbretabulin (CA4P) | Vadimezan (ASA404) |
| Cardiovascular | Currently under investigation in Phase I trials.[3][4][5] | QTc prolongation, hypertension, tumor pain, occasional cardiovascular toxicity.[6] Dose-limiting toxicities included cardiovascular side effects.[7] Grade 3 hypertension or grade 3 ataxia were dose-limiting toxicities in a combination study.[8] Myocardial ischemia reported in combination therapy. | Asymptomatic QTc prolongation in 21% of patients in a Phase I monotherapy trial. Low-grade hypertension and hypotension reported. |
| Constitutional | Mild nausea, vomiting, and headache. | ||
| Hematological | Negligible myelosuppression. | ||
| Tumor-Specific | Grade 3 and 4 tumor pain. | ||
| Other |
Experimental Protocols
Detailed methodologies for key experiments cited in the safety assessment of vascular disrupting agents are provided below. These represent standard protocols in preclinical toxicology and safety pharmacology.
In Vivo Cardiovascular Safety Pharmacology Study in Non-Human Primates
This protocol outlines a typical study design to assess the cardiovascular effects of a novel VDA like this compound in a conscious, telemetered non-human primate model, consistent with ICH S7A and S7B guidelines.
Objective: To evaluate the potential effects of the test article on cardiovascular parameters including blood pressure, heart rate, and electrocardiogram (ECG) in conscious, freely moving cynomolgus monkeys.
Methodology:
-
Animal Model: Adult male and female cynomolgus monkeys, surgically implanted with telemetry transmitters for continuous monitoring of cardiovascular parameters.
-
Housing and Acclimatization: Animals are housed in individual cages in a controlled environment and allowed to acclimatize to the study conditions.
-
Dosing: The test article is administered intravenously over a specified infusion period. A vehicle control group and multiple dose groups are included.
-
Data Collection:
-
Continuous recording of arterial blood pressure (systolic, diastolic, mean), heart rate, and ECG waveforms.
-
Data is collected at baseline (pre-dose) and for at least 24 hours post-dose.
-
Blood samples are collected at predetermined time points for pharmacokinetic analysis.
-
-
ECG Analysis:
-
Standard ECG intervals (PR, QRS, QT, RR) are measured.
-
The QT interval is corrected for heart rate using a species-specific formula (e.g., Bazett's or Fridericia's correction).
-
-
Data Analysis:
-
Cardiovascular parameters are averaged over specified time intervals.
-
Changes from baseline are calculated for each animal.
-
Dose-response relationships for any observed effects are evaluated.
-
Statistical analysis is performed to compare treatment groups to the vehicle control.
-
hERG (human Ether-à-go-go-Related Gene) Potassium Channel Patch-Clamp Assay
This in vitro assay is a critical component of preclinical cardiac safety assessment to evaluate the potential of a compound to cause QT interval prolongation.
Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current expressed in a mammalian cell line.
Methodology:
-
Cell Line: A stable mammalian cell line (e.g., HEK293 or CHO) transfected with the hERG gene.
-
Electrophysiology:
-
Whole-cell patch-clamp technique is used to record hERG currents.
-
Cells are maintained at a physiological temperature (e.g., 35-37°C).
-
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the hERG tail current, which is the primary measurement for assessing channel block.
-
Compound Application: The test compound is applied at multiple concentrations to generate a concentration-response curve. A vehicle control and a positive control (a known hERG blocker) are included.
-
Data Analysis:
-
The percentage of hERG current inhibition is calculated for each concentration.
-
An IC50 value (the concentration that causes 50% inhibition) is determined by fitting the concentration-response data to the Hill equation.
-
Endothelial Cell Apoptosis Assay
This assay is used to assess the direct cytotoxic effect of VDAs on endothelial cells, a key aspect of their mechanism of action.
Objective: To quantify the induction of apoptosis in cultured endothelial cells following exposure to a test compound.
Methodology:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell lines.
-
Cell Culture and Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are then treated with the test compound at various concentrations for a specified duration.
-
-
Apoptosis Detection:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells by flow cytometry.
-
Caspase Activity Assays: Measurement of the activity of executioner caspases (e.g., caspase-3/7) using fluorogenic or colorimetric substrates.
-
-
Data Analysis:
-
The percentage of apoptotic cells or the level of caspase activity is quantified for each treatment condition.
-
Dose-response curves are generated to determine the concentration at which the compound induces a significant apoptotic effect.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the assessment of VDA safety.
Caption: Mechanism of Action of Different Classes of Vascular Disrupting Agents.
Caption: Preclinical Safety and Toxicology Workflow for a Novel VDA.
References
- 1. altasciences.com [altasciences.com]
- 2. histologix.com [histologix.com]
- 3. evs.nci.nih.gov [evs.nci.nih.gov]
- 4. A Phase II Trial of Fosbretabulin in Advanced Anaplastic Thyroid Carcinoma and Correlation of Baseline Serum-Soluble Intracellular Adhesion Molecule-1 with Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. niper.gov.in [niper.gov.in]
- 6. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 7. pubs.acs.org [pubs.acs.org]
- 8. criver.com [criver.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of ABI-011
For laboratory personnel engaged in drug development and scientific research, the proper handling and disposal of chemical compounds such as ABI-011, a small molecule kinase inhibitor, are fundamental to ensuring a safe work environment and maintaining environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide outlines the necessary protocols for its safe management and disposal based on established best practices for similar chemical agents.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for detailed information regarding potential hazards, requisite personal protective equipment (PPE), and emergency protocols. In the absence of a specific SDS, the following general precautions for handling small molecule kinase inhibitors should be strictly adhered to.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound in either solid or solution form.[1]
Exposure Avoidance: To prevent inhalation of dust or aerosols, handle the substance in a well-ventilated area, preferably within a certified chemical fume hood.[1] Direct contact with skin and eyes should be avoided.[1]
Emergency Procedures:
-
In case of accidental contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
If inhaled: Move the individual to fresh air and seek medical assistance.[1]
-
If swallowed: Rinse the mouth with water and consult a physician.[1]
Disposal Plan: A Step-by-Step Guide
The disposal of this compound and any contaminated materials must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of in regular trash or poured down the drain.[1][2]
Step 1: Waste Segregation and Collection
Proper segregation of waste streams is critical for safe and compliant disposal.
-
Solid Waste: Unused or expired this compound powder should be collected in its original container or a new, clearly labeled, and sealed waste container.[1]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound must be collected in designated, leak-proof containers that are chemically compatible with the waste being stored.
-
Contaminated Materials: All materials, such as pipette tips, gloves, and labware, that have come into contact with this compound are to be considered hazardous waste and placed in a designated, sealed hazardous waste bag or container.[2]
-
Sharps: Any contaminated sharp objects, including needles and syringes, must be disposed of in a designated sharps container.[1]
Step 2: Labeling and Storage
Properly labeling and storing chemical waste is crucial for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly and securely labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the container's contents.
-
Storage: Waste containers should be kept tightly sealed and stored in a designated, secure, and well-ventilated hazardous waste accumulation area.
Step 3: Professional Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company. Adherence to all federal, state, and local environmental control regulations is mandatory.[3]
Quantitative Data for Similar Compounds
While specific data for this compound is unavailable, the following table provides an example of information that would be pertinent for handling and disposal, based on a representative small molecule kinase inhibitor.
| Property | Value | Significance for Disposal |
| Physical State | Solid Powder | Care must be taken to avoid dust generation during handling and disposal.[1] |
| Solubility | Soluble in DMSO, Methanol, Ethanol | Informs the choice of solvent for decontaminating glassware and work surfaces. Rinsate must be collected as hazardous waste. |
| Stability | Stable under recommended conditions | Unstable materials may require special handling or neutralization before disposal. |
| Hazard Codes | (Example: H302, H315, H319, H335) | Indicates potential health hazards (e.g., harmful if swallowed, skin/eye/respiratory irritant) requiring careful handling. |
Experimental Protocol: Decontamination of Labware
This protocol details the steps for decontaminating laboratory glassware and equipment that has been in contact with this compound.
Materials:
-
Appropriate organic solvent (e.g., DMSO, ethanol, or methanol) in which this compound is soluble.
-
Designated hazardous liquid waste container.
-
Personal Protective Equipment (PPE): lab coat, safety glasses, chemical-resistant gloves.
-
Squirt bottles for solvent.
-
Wipe towels.
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the contaminated labware three times with a suitable organic solvent.
-
Collect Rinsate: Collect all rinsate in a properly labeled hazardous liquid waste container. This rinsate is considered hazardous waste.
-
Washing: After the solvent rinse, the labware can be washed with soap and water.
-
Drying: Allow the labware to air dry completely before reuse.
-
Disposal of Consumables: Dispose of all used gloves, wipes, and other contaminated disposable materials in the designated solid hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
